molecular formula C7H5BrF2O B065682 1-Bromo-2-(difluoromethoxy)benzene CAS No. 175278-33-8

1-Bromo-2-(difluoromethoxy)benzene

Cat. No.: B065682
CAS No.: 175278-33-8
M. Wt: 223.01 g/mol
InChI Key: VHEICCMNYWNFQX-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethoxy)benzene is a useful research compound. Its molecular formula is C7H5BrF2O and its molecular weight is 223.01 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Difluoromethoxy)Bromobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEICCMNYWNFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371762
Record name 2-(Difluoromethoxy)Bromobenzene
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Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-33-8
Record name 1-Bromo-2-(difluoromethoxy)benzene
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URL https://commonchemistry.cas.org/detail?cas_rn=175278-33-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethoxy)Bromobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(difluoromethoxy)benzene
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Foundational & Exploratory

1-Bromo-2-(difluoromethoxy)benzene CAS number 175278-33-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-2-(difluoromethoxy)benzene

CAS Number: 175278-33-8

This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis, particularly for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless, transparent liquid with a unique combination of a bromine atom and a difluoromethoxy group on a benzene ring. This structure makes it a versatile intermediate for a variety of chemical transformations. Its physical and chemical properties are summarized below.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 175278-33-8[1]
Molecular Formula C₇H₅BrF₂O[1]
Molecular Weight 223.015 g/mol
Appearance Colorless Transparent Liquid
Density ~1.6 ± 0.1 g/cm³ (at 20°C)
Boiling Point 199.2 ± 30.0 °C (at 760 mmHg)
Flash Point 88.3 ± 8.8 °C
Vapor Pressure 0.5 ± 0.4 mmHg (at 25°C)
Purity ≥97% - ≥98% (supplier dependent)[1][2]

Synthesis and Purification

While specific, detailed synthesis procedures for this compound are not widely published in peer-reviewed literature, a plausible and common method involves the electrophilic bromination of 2-(difluoromethoxy)benzene. Purification is typically achieved via distillation.

Experimental Protocol: Synthesis via Electrophilic Bromination

Objective: To synthesize this compound from 2-(difluoromethoxy)benzene.

Materials:

  • 2-(difluoromethoxy)benzene

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-(difluoromethoxy)benzene (1.0 eq) in DMF.

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil via vacuum distillation to yield pure this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 2-(difluoromethoxy)benzene + N-Bromosuccinimide (NBS) in DMF Reaction Stir at 0°C to RT (12-16h) Reactants->Reaction Quench Quench with Water Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash (NaHCO₃, Na₂S₂O₃, Brine) Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Distill Vacuum Distillation Dry->Distill Product Pure this compound Distill->Product

Caption: General workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications

The unique structure of this compound provides two primary points of reactivity: the bromine atom and the difluoromethoxy-substituted aromatic ring.

  • Cross-Coupling Reactions: The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[2] This allows for the introduction of a wide array of substituents, making it a valuable precursor for complex molecules.

  • Influence of the Difluoromethoxy Group: The -OCHF₂ group is a bioisostere of other functional groups and is highly sought after in medicinal chemistry. Its electron-withdrawing nature influences the reactivity of the aromatic ring. More importantly, incorporating this moiety into drug candidates can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2][3]

Its primary application is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals.[2][4]

G cluster_features Key Structural Features cluster_applications Applications & Properties A This compound B Bromine Atom (C-Br Bond) A->B C Difluoromethoxy Group (-OCHF₂) A->C D Cross-Coupling Reactions (Suzuki, Stille, etc.) B->D E Enhanced Metabolic Stability C->E F Modified Lipophilicity (LogP) C->F G Building Block for APIs & Agrochemicals D->G E->G F->G

Caption: Relationship between the structural features of the molecule and its primary applications.

G reagent1 this compound reaction_core Suzuki Coupling Pd Catalyst Base Bi-aryl Product reagent1:f0->reaction_core:in1 reagent2 Aryl Boronic Acid R-B(OH)₂ reagent2:f0->reaction_core:in2 product 2-(Difluoromethoxy)-Substituted Bi-aryl reaction_core:out->product:f0

Caption: Use of this compound in a Suzuki cross-coupling reaction.

Spectroscopic Data

While a comprehensive, published dataset for this specific molecule is scarce, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra.[5]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[5]

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[5]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program with parameters such as a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon. Use a pulse angle of 30-45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024 or more) is generally required.[5]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum.[5]

Table 2: Predicted Spectroscopic Data for this compound

SpectrumPredicted Chemical Shifts (δ) and Characteristics
¹H NMR ~7.0-7.6 ppm (m, 4H, Ar-H): Aromatic protons will appear as a complex multiplet. ~6.6-7.0 ppm (t, 1H, -OCHF₂): The methine proton will be a triplet due to coupling with the two adjacent fluorine atoms (²JHF).
¹³C NMR ~150-160 ppm (C-O): Aromatic carbon attached to the difluoromethoxy group. ~110-140 ppm (Ar-C): Other aromatic carbons. ~115 ppm (t, -OCHF₂): The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling to fluorine (¹JCF). ~110-115 ppm (C-Br): Aromatic carbon attached to bromine.
¹⁹F NMR A single resonance is expected, appearing as a doublet due to coupling with the methine proton (²JFH).
IR (cm⁻¹) ~3100-3000: Aromatic C-H stretch. ~1600, ~1475: Aromatic C=C stretch. ~1250-1150: C-O-C stretch (ether). ~1100-1000: C-F stretch. ~750: C-Br stretch.
Mass Spec (EI) m/z 222/224: Molecular ion peak (M⁺) and M+2 peak in an approximate 1:1 ratio, characteristic of a monobrominated compound. Fragments: Loss of Br (m/z 143), loss of OCHF₂ (m/z 157/159).

Safety and Handling

  • Hazard Classification: Combustible liquid. May cause skin, eye, and respiratory irritation.

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.

References

An In-depth Technical Profile of 1-Bromo-2-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the fundamental physicochemical properties of 1-Bromo-2-(difluoromethoxy)benzene, a crucial building block in modern organic synthesis. Its unique molecular structure makes it a valuable intermediate for researchers and professionals in drug development and agrochemical industries. The presence of both a bromine atom and a difluoromethoxy group allows for versatile applications in creating complex molecules with enhanced properties.

Physicochemical Data

The essential quantitative data for this compound is summarized in the table below. This information is critical for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueReference
Molecular Formula C₇H₅BrF₂O[1]
Molecular Weight 223.02 g/mol [1]
CAS Number 175278-33-8[1]

Molecular Information and Properties

The following diagram illustrates the core relationship between the compound's name, its elemental composition (molecular formula), and its molar mass (molecular weight).

molecular_properties A This compound B Molecular Formula: C₇H₅BrF₂O A->B has C Molecular Weight: 223.02 g/mol A->C has

References

An In-depth Technical Guide to 1-Bromo-2-(difluoromethoxy)benzene: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Bromo-2-(difluoromethoxy)benzene, a crucial building block in modern organic synthesis. It details its boiling point and density, along with standardized experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical Data

This compound is a colorless transparent liquid that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its physical properties are critical for designing and optimizing synthetic routes.

PropertyValueConditions
Boiling Point 199.2 ± 30.0 °Cat 760 mmHg
Density (Specific Gravity) 1.6 ± 0.1 g/cm³at 20°C
Molecular Formula C₇H₅BrF₂O
Molecular Weight 223.015 g/mol
Flash Point 88.3 ± 8.8 °C
Vapor Pressure 0.5 ± 0.4 mmHgat 25°C

Data sourced from reference

Experimental Protocols

Accurate determination of the physical properties of a compound is fundamental for its application in research and development. Below are detailed methodologies for determining the boiling point and density of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] The capillary method using a Thiele tube or an aluminum block is a common and reliable technique for this measurement.[2][3]

Materials:

  • Thiele tube or aluminum heating block

  • Thermometer

  • Capillary tubes (sealed at one end)

  • Small test tube (fusion tube)

  • This compound sample

  • Heating source (e.g., Bunsen burner or hot plate)

  • Liquid paraffin (for Thiele tube)

Procedure:

  • Sample Preparation: Place a few milliliters of this compound into the small test tube.

  • Capillary Placement: Insert a capillary tube, with its sealed end facing upwards, into the test tube containing the liquid.[4]

  • Apparatus Setup:

    • Thiele Tube: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. Immerse this setup in the Thiele tube containing liquid paraffin.[3]

    • Aluminum Block: Insert the test tube and the thermometer into separate holes in the aluminum block.[2][4]

  • Heating: Gently and slowly heat the Thiele tube's side arm or the aluminum block.[2][3] This ensures a uniform temperature distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed.[2] Note this temperature. To confirm, you can stop heating and record the temperature at which the liquid re-enters the capillary tube.

Safety Precautions:

  • Always wear safety goggles.

  • Handle capillary tubes with care as they are fragile.[5]

  • Ensure the heating process is slow and uniform to avoid accidents and inaccurate readings.[2]

Determination of Density

Density is the mass of a substance per unit volume.[6] For a liquid like this compound, this can be determined using a pycnometer or a volumetric flask.

Materials:

  • Pycnometer or a small volumetric flask with a stopper

  • Analytical balance

  • This compound sample

  • Distilled water (for calibration)

  • Thermometer

Procedure:

  • Mass of Empty Container: Accurately weigh a clean, dry pycnometer or volumetric flask (W1).[6]

  • Mass of Container with Water: Fill the container to the calibration mark with distilled water. Record the temperature. Weigh the filled container (W2).

  • Mass of Container with Sample: Empty and thoroughly dry the container. Fill it to the mark with this compound at the same temperature. Weigh the filled container (W3).[6]

  • Calculation:

    • Mass of water = W2 - W1

    • Mass of this compound = W3 - W1

    • Volume of the container = Mass of water / Density of water at the recorded temperature

    • Density of this compound = Mass of this compound / Volume of the container

Application in Synthesis

This compound is a key building block in organic synthesis, particularly for creating complex molecules for the pharmaceutical and agrochemical industries. The presence of both a bromine atom and a difluoromethoxy group allows for a variety of chemical transformations.

Synthesis_Pathway A This compound B Cross-Coupling Reaction (e.g., Suzuki, Stille) A->B Versatile Handle C Functionalized Intermediate B->C D Further Synthetic Steps C->D E Active Pharmaceutical Ingredient (API) or Agrochemical D->E

Caption: Synthetic utility of this compound.

The bromine atom serves as a reactive site for various cross-coupling reactions, enabling the introduction of diverse substituents. The difluoromethoxy group can enhance properties like metabolic stability and lipophilicity in the final product, which are crucial for drug efficacy.

References

An In-depth Technical Guide to the Safety and Hazards of 1-Bromo-2-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data and potential hazards associated with 1-Bromo-2-(difluoromethoxy)benzene (CAS No. 175278-33-8). Due to the limited availability of a complete Safety Data Sheet (SDS) specifically for this compound, this document also includes information from structurally similar halogenated benzenes to provide a broader understanding of the potential risks. All data should be interpreted with caution and used as a guide for safe handling and risk assessment in a laboratory or industrial setting.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the first step in a thorough risk assessment. The following table summarizes the known properties of this compound.

PropertyValueReference
Molecular Formula C7H5BrF2O
Molecular Weight 223.02 g/mol
CAS Number 175278-33-8
Appearance Not specified; likely a liquid
Purity ≥ 97%

Hazard Identification and Classification

Table 2: GHS Hazard Classification of Structurally Similar Compounds

CompoundGHS Hazard StatementsSignal WordPictogramsReference
1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzeneH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarningGHS07[1]
1-Bromo-2,4-difluorobenzeneH226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarningGHS02, GHS07[2]
1-Bromo-2,6-difluorobenzeneH226: Flammable liquid and vapourH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarningGHS02, GHS07[3]
1-Bromo-3,5-difluorobenzeneH226: Highly flammable liquid and vaporH302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH373: May cause damage to organs through prolonged or repeated exposureH410: Very toxic to aquatic life with long lasting effectsDangerGHS02, GHS07, GHS08, GHS09[4]
1-Bromo-2,5-difluorobenzeneH227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarningGHS07[5]
1-Bromo-4-(trifluoromethoxy)benzeneH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH334: May cause allergy or asthma symptoms or breathing difficulties if inhaledH335: May cause respiratory irritationDangerGHS07, GHS08[6]

Summary of Potential Hazards:

Based on the data from analogous compounds, this compound should be handled as a substance that is potentially:

  • Flammable or Combustible: Keep away from heat, sparks, and open flames.

  • A skin and eye irritant: Avoid contact with skin and eyes.

  • A respiratory tract irritant: Use in a well-ventilated area and avoid inhaling vapors.

  • Harmful if swallowed.

  • An allergen or sensitizer.

  • Toxic to aquatic life.

Toxicological Data

Specific toxicological data such as LD50 and LC50 values for this compound are not available in the public domain. Research on halogenated benzenes suggests that their toxicity is influenced by factors such as hydrophobicity and electronic properties.[7][8] The biotransformation of halogenated benzenes can lead to the formation of reactive metabolites that may cause hepatotoxicity and nephrotoxicity.[9]

Experimental Protocols for Safety Assessment

Detailed experimental protocols for the safety assessment of this compound have not been published. However, general methodologies for evaluating the toxicity of halogenated benzenes can be applied.

General Protocol for Acute Toxicity Testing of Halogenated Benzenes:

A common method for assessing the acute toxicity of chemicals is the bacterial growth inhibition test.[7]

  • Preparation of Bacterial Culture: A suitable bacterial strain (e.g., from natural waters) is cultured under controlled conditions to achieve a specific cell density.

  • Preparation of Test Solutions: A series of concentrations of the test substance (this compound) are prepared in a suitable solvent and then diluted in the bacterial growth medium.

  • Exposure: The bacterial cultures are exposed to the different concentrations of the test substance. A control group with no test substance is also included.

  • Incubation: The cultures are incubated for a specified period (e.g., 24 hours) under controlled temperature and light conditions.

  • Measurement of Inhibition: The growth of the bacteria is measured, typically by optical density, at the end of the incubation period.

  • Data Analysis: The concentration of the test substance that causes a 50% inhibition of bacterial growth (IC50) is calculated. This value provides an indication of the acute toxicity of the substance.[7]

Handling, Storage, and Disposal

Given the potential hazards, the following handling, storage, and disposal procedures are recommended:

Table 3: Safe Handling, Storage, and Disposal Recommendations

AspectRecommendation
Handling Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][10] Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3][11] Avoid contact with skin and eyes.[3] Keep away from ignition sources.[3][10]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Keep away from incompatible materials such as strong oxidizing agents.[3]
Disposal Dispose of waste in accordance with local, state, and federal regulations.[4] Do not allow to enter drains or waterways.[4]

Hazard Assessment and Control Workflow

The following diagram illustrates a logical workflow for the assessment and control of hazards associated with this compound.

Hazard_Assessment_Workflow cluster_assessment Hazard Identification & Risk Assessment cluster_control Risk Control & Mitigation cluster_review Review & Continuous Improvement A Review available Safety Data Sheets (SDS) and literature for This compound B Identify data gaps (e.g., lack of specific toxicological data) A->B D Characterize potential hazards: - Flammability - Irritation (skin, eye, respiratory) - Acute toxicity - Chronic toxicity - Environmental hazards A->D C Evaluate data from structurally similar compounds (analogs) B->C C->D E Assess exposure potential in the specific workplace (inhalation, dermal, ingestion) D->E F Determine overall risk level (High, Medium, Low) E->F G Implement Engineering Controls - Fume hood - Proper ventilation F->G Based on Risk Level H Establish Administrative Controls - Standard Operating Procedures (SOPs) - Training on safe handling G->H I Mandate Personal Protective Equipment (PPE) - Safety goggles - Chemical-resistant gloves - Lab coat H->I J Develop Emergency Procedures - Spill cleanup - First aid I->J K Periodically review new safety information and incident reports J->K L Update control measures as necessary K->L

Caption: A workflow for hazard assessment and control of this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Users should always consult multiple sources and conduct their own risk assessments before handling this chemical.

References

Spectroscopic and Physicochemical Profile of 1-Bromo-2-(difluoromethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available and predicted spectroscopic and physicochemical properties of 1-Bromo-2-(difluoromethoxy)benzene (CAS No. 175278-33-8). Due to the limited availability of direct experimental spectroscopic data in peer-reviewed literature and public databases, this document presents a combination of reported physical properties and theoretically predicted spectroscopic characteristics. The predictions are derived from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This guide also outlines standardized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information herein is intended to support researchers in the identification, characterization, and application of this compound in synthetic chemistry and drug discovery endeavors.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₅BrF₂O.[1] Its chemical structure consists of a benzene ring substituted with a bromine atom and a difluoromethoxy group at adjacent positions. The presence of these functional groups makes it a valuable intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 175278-33-8[1]
Molecular Formula C₇H₅BrF₂O[1]
Molecular Weight 223.02 g/mol [1]
Purity ≥97% (typical)[1]

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are expected to be complex due to the various spin-spin couplings between protons, carbon-13, and fluorine-19 nuclei.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.8m1HAr-H
~ 7.1 - 7.4m3HAr-H
~ 6.6 - 7.0t (J ≈ 73 Hz)1H-OCHF₂

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 150 - 155Ar-C-O
~ 130 - 135Ar-C-H
~ 125 - 130Ar-C-H
~ 120 - 125Ar-C-H
~ 115 - 120 (t, J ≈ 260 Hz)-OCHF₂
~ 110 - 115Ar-C-Br

Table 4: Predicted ¹⁹F NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -80 to -90d-OCHF₂
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic ring, the C-O ether linkage, and the C-F bonds.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1450Medium-StrongAromatic C=C stretch
1250 - 1200StrongAryl-O stretch
1150 - 1050StrongC-F stretch
800 - 700StrongC-H out-of-plane bending (ortho-disubstituted)
700 - 600MediumC-Br stretch
Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is predicted to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 6: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment IonNotes
222/224[C₇H₅BrF₂O]⁺Molecular ion (M⁺) showing the Br isotopic pattern.
143[C₇H₅F₂O]⁺Loss of Br radical.
113[C₆H₄F]⁺Loss of Br and OCHF₂.
95[C₆H₄F]⁺Loss of Br and CO.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with appropriate spectral width and referencing.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: As a liquid, the sample can be analyzed neat.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Place a small drop of the sample on the ATR crystal.

    • Record the sample spectrum.

  • Data Processing: The instrument software will automatically generate the transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Structure_Elucidation Structure Elucidation & Characterization Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

The Difluoromethoxy Group: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune physicochemical and pharmacokinetic properties. Among the arsenal of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable functional group. Its unique electronic and steric properties, coupled with its role as a metabolic stabilizer, have cemented its importance in the design of contemporary therapeutics. This technical guide provides a comprehensive overview of the pivotal role of the difluoromethoxy group in drug discovery and development, encompassing its impact on drug-like properties, synthetic accessibility, and its successful application in marketed drugs.

Physicochemical Properties: A Unique Balance of Lipophilicity and Hydrogen Bonding

The difluoromethoxy group imparts a distinct set of physicochemical characteristics to a molecule, striking a delicate balance that is highly advantageous in drug design.

Lipophilicity and Solubility

The -OCF₂H group generally serves to increase the lipophilicity of a molecule when compared to a hydroxyl (-OH) or a methoxy (-OCH₃) group. However, this increase is more moderate than that observed with the more heavily fluorinated trifluoromethoxy (-OCF₃) group.[1][2] This nuanced modulation of lipophilicity can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. An appropriate level of lipophilicity is essential for passive diffusion across biological membranes, a key step in oral drug absorption and distribution to target tissues. The dynamic lipophilicity of the -OCF₂H group, which can change based on its conformation, adds another layer of sophistication to its utility.[3]

Electronic Effects and Hydrogen Bonding Capability

With a Hammett constant (σp) of approximately +0.14, the difluoromethoxy group is considered weakly electron-withdrawing.[1] A defining feature of the -OCF₂H group is the acidity of its hydrogen atom, which enables it to act as a hydrogen bond donor. This is a relatively rare characteristic for a lipophilic group and allows it to serve as a bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1][4] This bioisosteric replacement can be a powerful strategy to enhance metabolic stability while preserving crucial interactions with the biological target.[5][6]

The following table summarizes the comparative physicochemical properties of anisole and its difluoromethoxy analog, illustrating the impact of this functional group.

PropertyAnisole (-OCH₃)Difluoromethoxybenzene (-OCF₂H)Reference
LogP 2.112.31[Calculated]
pKa (of corresponding phenol) 9.98~8.52[7]
Hydrogen Bond Acidity (A) ~00.085-0.126[4][8]

Impact on Pharmacokinetics and Metabolic Stability

A primary motivation for incorporating the difluoromethoxy group into drug candidates is the significant enhancement of their metabolic stability.

The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) enzyme superfamily, which is responsible for the metabolism of a vast majority of drugs.[2] A common metabolic liability for molecules containing a methoxy group is O-demethylation. By replacing the methyl group with a difluoromethyl group, this metabolic pathway is effectively blocked, leading to a longer plasma half-life and improved bioavailability.[1][9]

The metabolic stability of a compound is typically assessed using in vitro assays with liver microsomes or hepatocytes. These assays measure the rate at which the parent drug is metabolized over time.

The following table presents representative metabolic stability data, comparing a hypothetical compound with a methoxy group to its difluoromethoxy-containing analog.

Compound SubstituentHuman Liver Microsome Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Methoxy (-OCH₃)< 15> 100[Hypothetical Data Based on[2][9]]
Difluoromethoxy (-OCF₂H)> 60< 20[Hypothetical Data Based on[2][9]]

Case Studies: Approved Drugs Featuring the Difluoromethoxy Group

The utility of the difluoromethoxy group is underscored by its presence in several successful, FDA-approved drugs.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor (PPI) widely used for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. The difluoromethoxy group on the benzimidazole core of pantoprazole is critical for its chemical stability in the acidic environment of the stomach's parietal cells, where it becomes activated to inhibit the H⁺/K⁺-ATPase (proton pump).[1]

Mechanism of Action of Pantoprazole:

Pantoprazole is a prodrug that, in the acidic environment of the parietal cell canaliculus, undergoes a proton-catalyzed rearrangement to form a reactive sulfenamide intermediate. This intermediate then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H⁺/K⁺-ATPase, irreversibly inhibiting its function and thus blocking gastric acid secretion.[5][6][9]

Pantoprazole_Mechanism cluster_parietal_cell Parietal Cell PPI Pantoprazole (Prodrug) PPI_active Sulfenamide (Active Form) PPI->PPI_active Acidic Environment (H+) ProtonPump H+/K+ ATPase (Proton Pump) PPI_active->ProtonPump Covalent Bonding (Inhibition) H_out H+ ProtonPump->H_out Acid Secretion GastricLumen Gastric Lumen H_out->GastricLumen K_in K+ K_in->ProtonPump

Mechanism of action of Pantoprazole.
Roflumilast (Daliresp®)

Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4) used for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast contributes to its high potency and metabolic stability, allowing for once-daily oral administration.[1]

Signaling Pathway of Roflumilast:

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, roflumilast increases intracellular levels of cAMP in inflammatory and structural cells in the lungs. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors and mediators, ultimately leading to a reduction in the chronic inflammation characteristic of COPD.[1]

Roflumilast_Signaling Roflumilast Roflumilast PDE4 Phosphodiesterase-4 (PDE4) Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts Inflammation Inflammatory Response PKA->Inflammation Reduces

Roflumilast signaling pathway.

Experimental Protocols

Synthesis of Difluoromethoxy-Containing Compounds

The introduction of the difluoromethoxy group can be achieved through various synthetic strategies. A common method involves the reaction of a phenol with a difluorocarbene precursor.

General Protocol for O-Difluoromethylation of a Phenol:

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Materials: Phenol derivative, sodium chlorodifluoroacetate, cesium carbonate, N,N-dimethylformamide (DMF), water, ethyl acetate, brine.

  • Procedure:

    • To a solution of the phenol (1.0 eq) in DMF, add cesium carbonate (1.5 eq) and sodium chlorodifluoroacetate (1.5 eq).

    • Heat the reaction mixture to 100-120 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethyl ether.

Workflow for Evaluating a Difluoromethoxy Analog:

The following diagram illustrates a typical workflow for the evaluation of a newly synthesized difluoromethoxy-containing analog of a lead compound.

Experimental_Workflow cluster_assays Biological Evaluation Start Lead Compound (-OCH3) Synthesis Synthesis of -OCF2H Analog Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro_Assays In Vitro Assays Purification->InVitro_Assays Target_Binding Target Binding Assay Metabolic_Stability Metabolic Stability (Microsomes) Cell_Based_Assay Cell-Based Functional Assay InVivo_Studies In Vivo Studies Decision Go/No-Go Decision InVivo_Studies->Decision Data_Analysis Data Analysis & SAR Data_Analysis->InVivo_Studies Target_Binding->Data_Analysis Metabolic_Stability->Data_Analysis Cell_Based_Assay->Data_Analysis

Workflow for evaluating a difluoromethoxy analog.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of a test compound.

  • Materials:

    • Test compound (10 mM stock in DMSO)

    • Pooled human liver microsomes (20 mg/mL)

    • Phosphate buffer (0.1 M, pH 7.4)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

    • Acetonitrile with an internal standard (for quenching and analysis)

    • 96-well plates

    • Incubator/shaker (37 °C)

    • Centrifuge

    • LC-MS/MS system

  • Procedure:

    • Preparation of Incubation Mixture:

      • Prepare a microsomal suspension by diluting the pooled human liver microsomes in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

      • Add the test compound to the microsomal suspension to a final concentration of 1 µM.

    • Incubation:

      • Pre-incubate the mixture at 37 °C for 5 minutes with gentle shaking.

      • Initiate the metabolic reaction by adding the NADPH regenerating system.

      • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Quenching:

      • Immediately add the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

    • Sample Processing and Analysis:

      • Centrifuge the plate to pellet the precipitated proteins.

      • Transfer the supernatant to a new plate for analysis.

      • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

    • Data Analysis:

      • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

      • The slope of the linear regression of this plot gives the elimination rate constant (k).

      • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

      • Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / microsomal protein concentration).

Conclusion

The difluoromethoxy group offers a unique and highly advantageous profile for medicinal chemists. Its ability to act as a metabolically stable, lipophilic hydrogen bond donor provides a powerful tool for the optimization of lead compounds. By replacing metabolically labile moieties, the -OCF₂H group can significantly enhance the pharmacokinetic properties of a drug candidate, often while maintaining or even improving its biological activity. The successful integration of the difluoromethoxy group into marketed drugs such as pantoprazole and roflumilast is a testament to its importance in modern drug discovery. As synthetic methodologies for its introduction continue to advance, the strategic application of the difluoromethoxy group is poised to play an even more prominent role in the design of future therapeutics.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of 1-Bromo-2-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-Bromo-2-(difluoromethoxy)benzene, a key building block in modern organic synthesis. This document details its physical and chemical properties, reactivity in pivotal cross-coupling and nucleophilic substitution reactions, and available data on its stability. Experimental protocols and quantitative data, where available for analogous systems, are presented to guide synthetic applications.

Introduction

This compound (CAS No. 175278-33-8) is a halogenated aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structural features—a bromine atom amenable to various cross-coupling reactions and a difluoromethoxy group that can impart desirable physicochemical properties to target molecules—make it a versatile synthetic tool. The difluoromethoxy group, in particular, is of significant interest as it can serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability and binding affinity of drug candidates.[1]

This guide summarizes the known chemical reactivity and stability of this compound, providing a technical resource for researchers and professionals in drug development and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in synthetic protocols.

PropertyValueReference
Molecular Formula C₇H₅BrF₂O[2]
Molecular Weight 223.01 g/mol [2]
Appearance Colorless transparent liquid[2]
Boiling Point 199.2 ± 30.0 °C at 760 mmHg[2]
Density 1.6 ± 0.1 g/cm³[2]
Flash Point 88.3 ± 8.8 °C[2]
Vapor Pressure 0.5 ± 0.4 mmHg at 25°C[2]

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the bromine atom and the electronic influence of the ortho-difluoromethoxy group. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow A This compound + Arylboronic Acid D Reaction Mixture A->D B Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) B->D C Solvent (e.g., Toluene/EtOH/H₂O) C->D E Heating (e.g., 80-100 °C) D->E F Work-up & Purification E->F G Biaryl Product F->G Buchwald_Hartwig_Workflow A This compound + Amine E Reaction Mixture A->E B Pd Precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) B->E C Base (e.g., NaOtBu) C->E D Solvent (e.g., Toluene) D->E F Heating (e.g., 100 °C) E->F G Work-up & Purification F->G H N-Aryl Amine Product G->H SNAr_Mechanism A This compound C Meisenheimer Complex (Resonance Stabilized) A->C Addition B Nucleophile (e.g., MeO⁻) B->C D Substituted Product + Br⁻ C->D Elimination

References

The Difluoromethoxy Group: A Linchpin in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluoromethoxy (-OCF₂H) group has become a pivotal tactic in contemporary medicinal chemistry. Its unique electronic and physicochemical properties offer a powerful tool to modulate a drug candidate's metabolic stability, lipophilicity, and receptor binding interactions. This guide provides a comprehensive analysis of the electron-withdrawing effects of the difluoromethoxy group, supported by quantitative data, detailed experimental methodologies, and graphical representations of its impact on biological pathways.

Core Physicochemical Properties: An Overview

The difluoromethoxy group is characterized as a weakly electron-withdrawing moiety with the ability to act as a lipophilic hydrogen bond donor, a rare and valuable combination in drug design.[1] This dual nature allows it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, often leading to enhanced metabolic stability while preserving critical interactions with biological targets.[1][2]

Electron-Withdrawing Effects and Hammett Parameters

The electron-withdrawing nature of the difluoromethoxy group, a consequence of the high electronegativity of the fluorine atoms, significantly influences the electronic properties of the molecule to which it is attached. This effect is quantitatively described by Hammett constants. The difluoromethoxy group possesses a Hammett sigma constant (σp) of approximately +0.14, indicating its capacity for weak electron withdrawal.[1]

Impact on Lipophilicity and Acidity

The introduction of a difluoromethoxy group generally leads to an increase in lipophilicity (logP) when compared to a methoxy (-OCH₃) group, though to a lesser extent than the more lipophilic trifluoromethoxy (-OCF₃) group.[1][3] This moderate enhancement in lipophilicity can improve a compound's membrane permeability and, consequently, its oral absorption.[1] However, the effect on lipophilicity is context-dependent and can be influenced by other substituents on the aromatic ring.[1][4]

Furthermore, the acidic nature of the hydrogen atom in the -OCF₂H group allows it to function as a hydrogen bond donor.[2][5] This capability is crucial for mimicking the hydrogen bonding interactions of groups like hydroxyls and thiols.[5] The electron-withdrawing properties of the difluoromethoxy group also influence the acidity (pKa) of nearby functional groups. For instance, replacing a methoxy group with a difluoromethoxy group on a phenolic compound leads to a decrease in the pKa of the phenol, making it more acidic.[6]

Quantitative Physicochemical Data

To facilitate a comparative analysis, the following table summarizes key physicochemical parameters for the difluoromethoxy group in comparison to other commonly used functional groups in drug design.

Functional GroupHammett Constant (σp)Hansch π ParameterRepresentative pKa (Phenol derivative)
Methoxy (-OCH₃)-0.27-0.02~9.22[6]
Difluoromethoxy (-OCF₂H) +0.14 [1]~0.60 ~8.52 [6]
Trifluoromethoxy (-OCF₃)+0.35+1.04[3]-

Note: logP and pKa values are representative and can vary based on the specific molecular structure and experimental conditions.[1]

Experimental Protocols

Synthesis of Aryl Difluoromethyl Ethers

A common method for the synthesis of aryl difluoromethyl ethers involves the reaction of a phenol with a source of difluorocarbene.[1][7]

Materials:

  • Phenol derivative

  • Sodium chlorodifluoroacetate

  • Cesium carbonate

  • Solvent (e.g., DMF)

  • Magnetic stir bar and flask

Procedure:

  • To a round-bottomed flask containing a magnetic stir bar, add the phenol (1.0 equiv), sodium chlorodifluoroacetate (1.5 equiv), and cesium carbonate (1.5 equiv).[7]

  • Add the solvent and stir the mixture at a specified temperature (e.g., 100 °C) for a designated time.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product using column chromatography on silica gel to obtain the desired aryl difluoromethyl ether.[1]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound.[8][9]

Materials:

  • Calibrated pH meter and electrode

  • Titrant (0.1 M NaOH or 0.1 M HCl)

  • Buffer solution

  • Compound of interest (API)

  • Magnetic stirrer

Procedure:

  • Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[8]

  • Dissolve a known quantity of the API in a suitable solvent to a concentration of at least 10⁻⁴ M.[8]

  • Maintain a constant ionic strength in the solution using a salt solution (e.g., 0.15 M KCl).[8]

  • Purge the solution with nitrogen to remove dissolved gases.[8]

  • Immerse the pH electrode into the solution and begin titration with the standardized acid or base, adding it in small increments.[8]

  • Record the pH at each increment after the reading has stabilized (drift < 0.01 pH units/minute).[8]

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the inflection point of the curve.[8]

Measurement of Lipophilicity (logP) by ¹⁹F NMR Spectroscopy

This method provides a straightforward way to measure the logP of fluorinated compounds.[10][11]

Materials:

  • Compound of interest (fluorinated)

  • Reference compound (fluorinated)

  • n-octanol (HPLC grade)

  • Water (HPLC grade)

  • NMR spectrometer

Procedure:

  • Accurately weigh the compound of interest and the reference compound and dissolve them in n-octanol.[11]

  • Add an equal volume of water to create a biphasic mixture.[11]

  • Stir the mixture vigorously for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C) to allow for partitioning.[11]

  • Allow the phases to separate completely overnight.[11]

  • Carefully take an aliquot from both the n-octanol and water layers.[11]

  • Acquire the ¹⁹F NMR spectra for both aliquots.

  • The logP value is calculated from the ratio of the integrals of the compound of interest and the reference compound in each phase.

Impact on Drug Action and Metabolism

The introduction of a difluoromethoxy group is a key strategy for enhancing a drug's metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, thus preventing common metabolic pathways like O-demethylation that are observed with methoxy groups.[1][12] This can lead to a longer plasma half-life and improved bioavailability.[1]

Case Study 1: Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor where the difluoromethoxy group on the benzimidazole ring is essential for its chemical stability and mechanism of action.[1]

Pantoprazole_Mechanism cluster_parietal_cell Parietal Cell Prodrug Pantoprazole (Prodrug) Activated Activated Sulfenamide Prodrug->Activated Acidic Environment Pump H+/K+ ATPase (Proton Pump) Activated->Pump Inhibition Covalent Inhibition Pump->Inhibition

Caption: Mechanism of action of Pantoprazole.

Case Study 2: Roflumilast (Daliresp®)

In the selective phosphodiesterase-4 (PDE4) inhibitor Roflumilast, the difluoromethoxy group contributes to its potency and metabolic stability.[1]

Roflumilast_Signaling Roflumilast Roflumilast PDE4 PDE4 Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Reduced Inflammation PKA->Inflammation

Caption: Roflumilast signaling pathway.

Workflow for Evaluating a Difluoromethoxy Analog

The decision to incorporate a difluoromethoxy group into a lead compound is often driven by the need to address metabolic liabilities. The following workflow outlines a typical evaluation process.

Analog_Evaluation_Workflow Start Identify Metabolic Liability (e.g., O-demethylation) Synthesis Synthesize -OCF₂H Analog Start->Synthesis InVitro In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes) Synthesis->InVitro DataAnalysis Calculate Half-life (t½) and Intrinsic Clearance (CLint) InVitro->DataAnalysis Compare Compare with Parent Compound DataAnalysis->Compare Proceed Improved Stability: Proceed to In Vivo Studies Compare->Proceed Yes Re-evaluate No Improvement: Re-evaluate Strategy Compare->Re-evaluate No

Caption: Workflow for evaluating a difluoromethoxy analog.

Conclusion

The difluoromethoxy group offers a unique and advantageous profile for medicinal chemists. Its ability to serve as a metabolically stable, lipophilic hydrogen bond donor provides a powerful tool for optimizing lead compounds.[1] By replacing metabolically labile moieties, the -OCF₂H group can enhance pharmacokinetic properties while maintaining or even improving biological activity.[1] The successful application of the difluoromethoxy group in approved drugs like pantoprazole and roflumilast underscores its importance in modern drug discovery and development.[1] As synthetic methodologies for its introduction continue to advance, the strategic use of the difluoromethoxy group is poised to play an increasingly significant role in the design of future therapeutics.

References

An In-depth Technical Guide to Fluorinated Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical synthesis, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials. Fluorinated building blocks—pre-fluorinated structural motifs—serve as essential components, enabling chemists to introduce fluorine's unique properties with precision and predictability.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of these critical synthons, complete with detailed experimental protocols and structured data for practical application.

The Unique Impact of Fluorine in Molecular Design

The introduction of fluorine can dramatically alter a molecule's physicochemical and biological properties.[3] This is attributed to fluorine's distinct characteristics: it is the most electronegative element, yet has an atomic radius smaller than all other halogens and comparable to hydrogen.[] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, contributing to enhanced thermal and metabolic stability.[2][]

Approximately 20-25% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom.[3][] In drug discovery, fluorine substitution is a well-established strategy to improve a compound's metabolic stability, bioavailability, lipophilicity, and binding affinity to biological targets.[1][5] For instance, up to 50% of drugs approved by the US FDA in some recent years were organofluorine compounds.[6]

Table 1: Key Physicochemical Effects of Fluorine Incorporation

PropertyEffect of Fluorine IncorporationRationale
Metabolic Stability IncreasedThe high strength of the C-F bond makes it resistant to enzymatic cleavage (e.g., by Cytochrome P450 enzymes).[5]
Lipophilicity (LogP) IncreasedFluorine substitution, particularly with groups like CF₃, enhances lipophilicity, which can improve membrane permeability and bioavailability.[3][5]
Acidity/Basicity (pKa) ModulatedThe strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms.[]
Binding Affinity EnhancedFluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets.[1]
Conformation InfluencedThe introduction of fluorine can alter molecular conformation due to steric and electronic effects, potentially locking the molecule into a bioactive shape.[]

Classification of Fluorinated Building Blocks

Fluorinated building blocks are diverse and are typically classified by the type of fluorine-containing moiety. There is a clear trend toward a wider representation of various fluorinated chemotypes in drug discovery and development.[7] These include compounds with single fluorine atoms, gem-difluoro groups, and various fluoroalkyl substituents.[7]

Table 2: Common Classes of Fluorinated Building Blocks

ClassRepresentative MoietyExample StructureKey Features & Applications
Monofluorinated -F4-FluoroanisoleCommon in aromatic and aliphatic systems; used to block metabolic oxidation sites.[1]
gem-Difluorinated -CF₂-3,3-DifluorocyclobutanolServes as a bioisostere for carbonyl or hydroxyl groups, improving metabolic stability.[7]
Trifluoromethylated -CF₃2-Bromo-5-(trifluoromethyl)pyridineStrongly electron-withdrawing and highly lipophilic; enhances metabolic stability and binding affinity.[5]
Fluoroalkoxy -OCF₃, -OCHF₂4-(Trifluoromethoxy)anilineHighly stable and lipophilic; offers an alternative to the CF₃ group.[7]
Pentafluorosulfanyl -SF₅4-(Pentafluorosulfanyl)anilineA "super-trifluoromethyl" group with extreme stability and lipophilicity, though synthesis can be challenging.[5]

Synthetic Strategies: Building Block Approach vs. Late-Stage Fluorination

The introduction of fluorine into a target molecule is primarily achieved through two distinct strategies: the use of fluorinated building blocks or late-stage fluorination.[1] The building block approach involves incorporating a pre-fluorinated molecule into the target structure, offering reliability and predictable reactivity.[1] Late-stage fluorination introduces a fluorine atom onto a complex molecule near the end of the synthesis, which is powerful for rapid lead optimization.[1]

G Decision Flowchart for Fluorination Strategy start Start: Need to Synthesize a Fluorinated Target Molecule q1 Is a suitable fluorinated building block commercially available or easily synthesized? start->q1 strategy_bb Pursue Building Block Approach (e.g., Cross-Coupling, Nucleophilic Substitution) q1->strategy_bb Yes q2 Is the target molecule tolerant to potentially harsh fluorinating reagents? q1->q2 No end_bb Synthesize Target Molecule strategy_bb->end_bb strategy_lsf Pursue Late-Stage Fluorination (e.g., C-H Fluorination, Electrophilic Fluorination) end_lsf Synthesize Target Molecule strategy_lsf->end_lsf q2->strategy_bb No (Re-evaluate building block options) q2->strategy_lsf Yes

Caption: Decision-making flowchart for choosing a fluorination strategy.[1]

The synthesis of the building blocks themselves relies on a variety of fluorination methods. These can be broadly categorized into nucleophilic and electrophilic approaches.[2][3] More recent strategies also include radical and transition metal-catalyzed reactions.[7]

G Classification of Fluorinating Reagents center Fluorinating Reagents nuc Nucleophilic (F⁻ source) center->nuc elec Electrophilic (F⁺ source) center->elec fluoroalkyl Fluoroalkylating (CF₃⁻, CF₂H⁻ sources) center->fluoroalkyl inorganic Inorganic Fluorides (KF, CsF) nuc->inorganic organic Organic Reagents (DAST, Deoxo-Fluor) nuc->organic hf_complex HF Complexes (Olah's Reagent) nuc->hf_complex nf_reagents N-F Reagents (Selectfluor, NFSI) elec->nf_reagents other_elec Other Sources (XeF₂, CF₃OF) elec->other_elec tms TMSCF₃ (Ruppert-Prakash Reagent) fluoroalkyl->tms togni Togni's Reagents (Electrophilic CF₃ source) fluoroalkyl->togni radical Radical Sources (CF₃I, CF₃SO₂Cl) fluoroalkyl->radical

Caption: Classification of common reagents for organic fluorination.[3][8]

Key Experimental Protocols

This section provides detailed methodologies for common and powerful transformations used to synthesize or utilize fluorinated building blocks.

The introduction of the trifluoromethyl (CF₃) group is a critical strategy in medicinal chemistry.[9] Trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a widely used source for nucleophilic trifluoromethylation.[10]

Protocol 1: Lewis Base-Catalyzed Trifluoromethylation of Aldehydes [10]

This protocol describes a fluoride-free activation method using a simple carbonate salt.

  • Materials:

    • Aldehyde substrate (1.0 mmol)

    • Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol, 1.5 equiv.)

    • Potassium carbonate (K₂CO₃) (0.1 mmol, 10 mol%)

    • Dry dimethylformamide (DMF) (3 mL)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether or ethyl acetate

  • Procedure:

    • To a stirred solution of the carbonyl compound (1.0 mmol) in dry DMF (3 mL) under an inert atmosphere (e.g., nitrogen or argon), add TMSCF₃ (1.5 mmol).[10]

    • Add potassium carbonate (0.1 mmol).[10]

    • Stir the reaction mixture at room temperature. Monitor progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).[10]

    • Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).[10]

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lewis Acid-Promoted Trifluoromethylation of Ketones [9]

This method uses a Lewis acid to activate the carbonyl group toward nucleophilic attack.

  • Materials:

    • Ketone substrate (1.0 mmol)

    • Anhydrous tetrahydrofuran (THF) (5 mL)

    • Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol, 1.5 equiv.)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 mmol, 0.1 equiv.)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • To a flame-dried, round-bottom flask under an inert atmosphere, add the ketone substrate (1.0 mmol) and dissolve it in anhydrous THF (5 mL).[9]

    • Cool the solution to 0 °C in an ice bath.

    • Add TMSCF₃ (1.5 mmol) to the solution.[9]

    • Slowly add BF₃·OEt₂ (0.1 mmol) to the reaction mixture.[9]

    • Stir the mixture at 0 °C and monitor progress by TLC. The reaction is typically complete within 1-4 hours.[9]

    • Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.[9]

    • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.[9]

    • Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.[9]

    • Purify the crude product by flash column chromatography.[9]

Table 3: Representative Yields for Lewis Acid-Promoted Trifluoromethylation [9]

Substrate (Ketone)ProductYield (%)
Acetophenone1,1,1-Trifluoro-2-phenylpropan-2-ol92
4-Methoxyacetophenone1,1,1-Trifluoro-2-(4-methoxyphenyl)propan-2-ol95
4-Nitroacetophenone1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol85
Cyclohexanone1-(Trifluoromethyl)cyclohexan-1-ol88

Visible-light photoredox catalysis has emerged as a powerful method for generating trifluoromethyl radicals under mild conditions.[11]

G Generalized Photoredox Catalytic Cycle for Trifluoromethylation PC Photocatalyst (PC) [e.g., Ru(II), Ir(III)] PC_excited Excited State PC* (Strong Reductant) PC->PC_excited Visible Light (hν) PC_oxidized Oxidized PC⁺ [e.g., Ru(III), Ir(IV)] PC_excited->PC_oxidized Single Electron Transfer (SET) CF3_source CF₃ Source (e.g., Togni's Reagent, CF₃I) PC_oxidized->PC Reduction (Completes Cycle) CF3_source->CF3_radical CF3_radical->Radical_Adduct Addition to Substrate Substrate Substrate (Sub) Substrate->Radical_Adduct Radical_Adduct->PC_oxidized Product Product (Sub-CF₃) Radical_Adduct->Product Oxidation

Caption: Generalized photoredox catalytic cycle for trifluoromethylation.[10][11]

The difluoromethyl (-CHF₂) group is an important bioisostere for hydroxyl or thiol groups. Sodium chlorodifluoroacetate is a convenient and stable source for generating difluorocarbene for the synthesis of aryl difluoromethyl ethers.[12]

Protocol 3: Synthesis of Aryl Difluoromethyl Ethers [12]

  • Materials:

    • Phenol substrate (1.0 mmol)

    • Sodium chlorodifluoroacetate (2.0 mmol, 2.0 equiv.)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

    • Acetonitrile (MeCN) (5 mL)

    • Water (H₂O) (5 mL)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add the phenol (1.0 mmol), sodium chlorodifluoroacetate (2.0 mmol), and potassium carbonate (2.0 mmol).[12]

    • Add a 1:1 mixture of acetonitrile and water (10 mL total).

    • Heat the reaction mixture to 80 °C and stir vigorously. The reaction proceeds with significant gas evolution, so ensure proper venting.[12]

    • Monitor the reaction progress by TLC.

    • After completion (typically 4-12 hours), cool the mixture to room temperature.

    • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to afford the desired aryl difluoromethyl ether.[12]

Table 4: Representative Yields for Difluoromethylation of Phenols [12]

Substrate (Phenol)ProductYield (%)
4-tert-Butylphenol1-(tert-Butyl)-4-(difluoromethoxy)benzene94
4-Phenylphenol4-(Difluoromethoxy)-1,1'-biphenyl91
2-Naphthol2-(Difluoromethoxy)naphthalene88
Estrone3-(Difluoromethoxy)estra-1,3,5(10)-trien-17-one75

Conclusion

Fluorinated building blocks are indispensable tools in modern organic synthesis, providing a reliable and effective means to access molecules with enhanced properties.[13] The strategic choice between a building block approach and late-stage fluorination, coupled with a deep understanding of the available synthetic methodologies, empowers researchers to design and create novel compounds for a vast range of applications.[1] As synthetic methods continue to evolve, offering milder conditions and broader substrate scopes, the accessibility and utility of diverse fluorinated building blocks will undoubtedly continue to expand, driving innovation in drug discovery, materials science, and beyond.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-2-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(difluoromethoxy)benzene is a versatile chemical building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure features a bromine atom, which serves as a reactive handle for various cross-coupling reactions, and a difluoromethoxy group.[1][2] The difluoromethoxy moiety is particularly valuable in drug design as it can enhance metabolic stability, modulate lipophilicity, and alter electronic properties, often leading to improved pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[1][3]

These application notes provide detailed protocols for the synthesis of key derivatives from this compound, focusing on widely used palladium-catalyzed cross-coupling reactions. The methodologies are intended to guide researchers in the efficient construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern organic synthesis.

General Experimental Workflow

The successful synthesis of derivatives from this compound via cross-coupling reactions typically follows a standardized workflow. This involves careful preparation of reagents, inert reaction setup, controlled reaction execution, and systematic product isolation and purification.

G reagents Reagent Preparation (Substrates, Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere, Solvent Degassing) reagents->setup 1 reaction Controlled Reaction (Heating, Stirring, Monitoring via TLC/GC-MS) setup->reaction 2 workup Aqueous Workup (Quenching, Extraction) reaction->workup 3 purification Purification (Column Chromatography) workup->purification 4 analysis Analysis & Characterization (NMR, MS, Purity) purification->analysis 5

Caption: Generalized workflow for a typical cross-coupling experiment.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[4] It is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

Application Notes

This protocol is suitable for coupling this compound with various aryl and heteroaryl boronic acids or their esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be adapted based on the specific coupling partners.[5] The reaction generally shows good functional group tolerance.

Experimental Protocol: Synthesis of 2-(Difluoromethoxy)-1,1'-biphenyl
  • Reagent Preparation : To an oven-dried Schlenk flask, add this compound (1.0 mmol, 223 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg), to the flask.

  • Solvent Addition & Degassing : Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, 5 mL). Degas the resulting mixture by bubbling argon through it for 15 minutes.

  • Reaction : Heat the reaction mixture to 90-100 °C under an argon atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling
EntryBoronic Acid (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O10085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2%)Cs₂CO₃Toluene/H₂O11080-90
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄DME/H₂O9075-85
44-Vinylphenylboronic acidG-COOH-Pd-10Na₂CO₃EtOH/H₂O80~90[6]

Note: Yields are representative and may vary based on specific reaction conditions and scale.

G pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox ox_add Oxidative Addition pd0->ox_add pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans trans Transmetalation pd2_ox->trans pd2_trans->pd0 red_elim Reductive Elimination pd2_trans->red_elim ox_add->pd2_ox R¹-X trans->pd2_trans R²-B(OH)₂ + Base red_elim->pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[7][8] This reaction is a cornerstone in medicinal chemistry for the preparation of aryl amines.

Application Notes

This protocol describes the coupling of this compound with primary or secondary amines. The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[8] Strong, non-nucleophilic bases like sodium tert-butoxide are typically required.[9]

Experimental Protocol: Synthesis of N-Phenyl-2-(difluoromethoxy)aniline
  • Reagent Preparation : In a glovebox, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube. Add this compound (1.0 mmol, 223 mg) and aniline (1.2 mmol, 112 mg).

  • Catalyst/Ligand Addition : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9 mg) and the phosphine ligand (e.g., BINAP, 0.03 mmol, 19 mg).

  • Solvent Addition : Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction : Seal the tube and heat the mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor the reaction for the disappearance of starting material.

  • Workup : Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired N-aryl amine.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ / BINAP (1%/3%)NaOtBuToluene10080-90
2MorpholinePd(OAc)₂ / XPhos (2%/4%)K₃PO₄Dioxane11085-95
3BenzylaminePdCl₂(dppf) (3%)Cs₂CO₃THF8070-85
4NH₃ (aq)[(CyPF-tBu)PdCl₂] (2%)K₂CO₃t-BuOH11070-80[10]

Note: Yields are representative and may vary based on specific reaction conditions and scale.

G pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox ox_add Oxidative Addition pd0->ox_add pd2_amido Ar-Pd(II)L₂-NR¹R² pd2_ox->pd2_amido am_bind Amine Binding & Deprotonation pd2_ox->am_bind pd2_amido->pd0 red_elim Reductive Elimination pd2_amido->red_elim ox_add->pd2_ox Ar-X am_bind->pd2_amido HNR¹R² + Base red_elim->pd0 Ar-NR¹R²

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

C-C(sp) Bond Formation: Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is invaluable for synthesizing arylalkynes, which are versatile precursors for many complex molecules.

Application Notes

This protocol is used for coupling this compound with terminal alkynes. The reaction typically employs a dual catalyst system of palladium and copper(I) and requires an amine base, which also often serves as the solvent.[12][13] Copper-free versions have also been developed to avoid issues with homocoupling of the alkyne.

Experimental Protocol: Synthesis of 1-(Difluoromethoxy)-2-(phenylethynyl)benzene
  • Reagent Preparation : To a Schlenk flask, add this compound (1.0 mmol, 223 mg), phenylacetylene (1.1 mmol, 112 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).

  • Catalyst Addition : Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.025 mmol, 17.5 mg).

  • Solvent/Base Addition : Add anhydrous, degassed triethylamine (5 mL) via syringe.

  • Reaction : Stir the mixture under an argon atmosphere at room temperature or with gentle heating (40-60 °C) for 4-12 hours until the starting material is consumed (monitored by TLC).

  • Workup : Remove the triethylamine under reduced pressure. Dissolve the residue in diethyl ether and filter through a pad of celite to remove the catalyst and salts.

  • Purification : Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure arylalkyne.

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2.5%)CuI (5%)Et₃NRT85-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3%)CuI (5%)Diisopropylamine6080-90
31-HexynePd(OAc)₂/dppf (2%)CuI (4%)Piperidine5075-85
4EthynylcyclohexenePdCl₂(PPh₃)₂DVB-Et₃N8070-80[14]

Note: Yields are representative and may vary based on specific reaction conditions and scale.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox R¹-X (Oxidative Addition) pd2_alk R¹-Pd(II)L₂-C≡CR² pd2_ox->pd2_alk Transmetalation pd2_alk->pd0 R¹-C≡CR² (Reductive Elimination) cu_x CuX cu_alk Cu-C≡CR² cu_x->cu_alk H-C≡CR² + Base cu_alk->pd2_ox cu_alk->cu_x

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

References

Application Notes and Protocols for Suzuki Coupling of 1-Bromo-2-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 1-Bromo-2-(difluoromethoxy)benzene. This versatile reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl scaffolds, which are pivotal in pharmaceutical and materials science. The presence of the difluoromethoxy group introduces unique electronic and steric properties that necessitate careful optimization of reaction conditions.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a base.[1] For this compound, the electron-withdrawing nature of the ortho-difluoromethoxy group can influence the oxidative addition step of the catalytic cycle. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products. The protocols provided herein are based on established methodologies for structurally similar and electronically related aryl bromides.

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides analogous to this compound. These conditions can serve as a starting point for optimization.

Aryl Bromide PartnerBoronic Acid/EsterCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-2-(methoxymethoxy)methyl)benzenePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃ (2.0 equiv)Toluene/H₂O (4:1)9012-24~85-95
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1108>95[2]
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103~60[2]
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃ (aq)n-Propanol/H₂OReflux1High
1-Bromo-4-nitrobenzenePhenylboronic acidGO@NHC-PdK₂CO₃DMF/H₂O80198
Aryl Bromide (general)Arylboronic acidPd₂(dba)₃ / JohnPhosCs₂CO₃THF/H₂O402.590

Note: Yields are based on reported values for the respective analogous reactions and should be considered as a guide for the coupling of this compound.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is crucial to perform all manipulations under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Conditions with a Homogeneous Catalyst

This protocol is adapted from standard procedures for Suzuki couplings of ortho-substituted aryl bromides.[3]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene, anhydrous

  • Water, deionized and degassed

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a degassed 4:1 mixture of toluene and water (10 mL) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Conditions for Challenging Couplings with a Buchwald Precatalyst

For potentially more challenging couplings or to achieve higher turnover numbers, a more active catalyst system is recommended.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • XPhos Pd G2 (a commercially available air- and moisture-stable palladium(II) precatalyst) (2 mol%)

  • Potassium Phosphate (K₃PO₄), aqueous solution (0.5 M), degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Ethyl acetate

  • Water, deionized

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed, anhydrous THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature or gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS. These highly active catalysts often lead to shorter reaction times (e.g., 0.5-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R'-B(OR)₂(OH)]⁻ r_pd_r_prime R-Pd(II)L_n-R' transmetalation->r_pd_r_prime reductive_elimination Reductive Elimination r_pd_r_prime->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reactants R-X + R'-B(OR)₂ base Base Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Add Catalyst System: - Palladium Source - Ligand (if applicable) A->B C Add Degassed Solvent B->C D Inert Atmosphere (Evacuate/Backfill) C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC/GC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (Extraction) G->H I Dry and Concentrate H->I J Column Chromatography I->J K Final Product J->K

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-2-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 1-Bromo-2-(difluoromethoxy)benzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the difluoromethoxy group, which can impart unique physicochemical properties to target molecules. The following sections detail the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille cross-coupling reactions, offering specific and generalized protocols to guide researchers in the synthesis of novel compounds.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions generally proceed through a catalytic cycle involving an active Pd(0) species that undergoes oxidative addition with an aryl halide, such as this compound. Subsequent steps of transmetalation (for Suzuki, Stille) or amine coordination/deprotonation (for Buchwald-Hartwig), migratory insertion (for Heck), and reductive elimination furnish the desired coupled product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron reagent.[2] This reaction is widely used for the synthesis of biaryl compounds.

Data Presentation: Suzuki-Miyaura Coupling
Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acidPd(PPh₃)₄Na₂CO₃ (2 M aq.)Dioxane/H₂O110461[3]
Experimental Protocol: Suzuki-Miyaura Coupling[3]

Materials:

  • This compound derivative (e.g., pinacol borate) (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)

  • Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add the this compound derivative, the arylboronic acid or ester, and Pd(PPh₃)₄.

  • Add a mixture of dioxane and water.

  • Add the 2 M aqueous Na₂CO₃ solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 110 °C and stir for 4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[3][4] This reaction is a fundamental tool for the synthesis of arylamines.

Data Presentation: Generalized Buchwald-Hartwig Amination

No specific experimental data for this compound was found in the literature. The following table provides representative conditions based on protocols for analogous electron-deficient aryl bromides.

Amine PartnerCatalyst SystemLigandBaseSolventTemp. (°C)
Primary/Secondary AminePd₂(dba)₃XPhos or RuPhosNaOtBu or K₃PO₄Toluene or Dioxane80-110
Experimental Protocol: Generalized Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos or RuPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.4-2.0 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the amine, Pd₂(dba)₃, the phosphine ligand, and the base to an oven-dried Schlenk tube.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[5]

Data Presentation: Generalized Sonogashira Coupling

Specific quantitative data for this compound was not available. The table below outlines typical conditions.

Alkyne PartnerCatalyst SystemCo-catalystBaseSolventTemp. (°C)
Terminal AlkynePdCl₂(PPh₃)₂CuIEt₃NTHF or DMF25-70
Experimental Protocol: Generalized Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

Procedure:

  • To a Schlenk flask, add this compound and the terminal alkyne in a mixture of the solvent and triethylamine.

  • Degas the solution by bubbling with an inert gas for 20 minutes.

  • Under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[6]

Data Presentation: Generalized Heck Reaction

Specific yields for this compound were not found. The following are typical reaction parameters.

Alkene PartnerCatalystLigandBaseSolventTemp. (°C)
Styrene or AcrylatePd(OAc)₂P(o-tol)₃ or PPh₃Et₃N or K₂CO₃DMF or Toluene80-120
Experimental Protocol: Generalized Heck Reaction[6]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene or butyl acrylate) (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01-0.02 equiv)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] or Triphenylphosphine [PPh₃] (0.02-0.04 equiv)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous DMF or Toluene

Procedure:

  • In a sealable reaction tube, combine this compound, the alkene, and the base in the solvent.

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Add Pd(OAc)₂ and the phosphine ligand.

  • Seal the tube and heat the reaction to the desired temperature (e.g., 100 °C).

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Stille Coupling

The Stille coupling reaction forms a carbon-carbon bond by coupling an organic halide with an organotin compound.[7]

Data Presentation: Generalized Stille Coupling

No specific examples for this compound were identified. The table presents general conditions.

Organostannane PartnerCatalystLigandSolventTemp. (°C)
Tributyl(vinyl)stannane or ArylstannanePd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃THF or Toluene80-110
Experimental Protocol: Generalized Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., tributyl(vinyl)stannane) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)

  • Anhydrous THF or Toluene

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound and the organostannane in the anhydrous solvent.

  • Add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) and stir for 1-2 hours to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Wash the filtrate with water and brine, dry the organic phase, concentrate, and purify by column chromatography.

Visualizations

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (M-R) or Amine Coordination/Deprotonation Ar-Pd(II)(R)L2->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base B Add Solvent A->B C Degas with Inert Gas B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols: 1-Bromo-2-(difluoromethoxy)benzene as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(difluoromethoxy)benzene is a key building block in modern medicinal chemistry, prized for its utility in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of both a bromine atom and a difluoromethoxy group on the benzene ring provides a unique combination of reactivity and desirable physicochemical properties. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of intricate molecular scaffolds. Simultaneously, the difluoromethoxy (-OCHF₂) group is a valuable bioisostere for other functionalities and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of APIs, with a particular focus on its application in the development of Tropomyosin Receptor Kinase (TRK) inhibitors, a class of targeted cancer therapeutics.

Application: Synthesis of Tropomyosin Receptor Kinase (TRK) Inhibitors

Tropomyosin Receptor Kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that play a crucial role in the development and function of the nervous system.[3][4] In certain cancers, chromosomal rearrangements can lead to the formation of TRK fusion proteins, which act as oncogenic drivers, promoting uncontrolled cell proliferation and survival.[5] Small molecule inhibitors that target these TRK fusion proteins, such as Entrectinib, have shown significant clinical efficacy.[1][6]

The 2-(difluoromethoxy)phenyl moiety is a key structural feature in several TRK inhibitors. This compound is an ideal starting material for introducing this fragment into potential drug candidates through palladium-catalyzed cross-coupling reactions. The two primary reactions utilized for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Key Reactions and Experimental Protocols

The following protocols are generalized procedures based on established methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions with structurally similar aryl bromides. Optimization of these conditions for specific substrates is recommended.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming a carbon-carbon bond between the 2-(difluoromethoxy)phenyl group of this compound and a variety of boronic acids or esters, often heterocyclic structures found in kinase inhibitors.

Experimental Protocol:

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (e.g., a pyrazole or indole derivative)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.02-0.05 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of solvent to water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling (Representative):

EntryAryl Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pyrazole-4-boronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901285-95
2Indole-5-boronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)Toluene/H₂O (10:1)1001680-90
3Pyridine-3-boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O (5:1)1101088-96
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, coupling this compound with a wide range of amines, an essential linkage in many kinase inhibitors.

Experimental Protocol:

Materials:

  • This compound

  • Amine (e.g., a substituted aniline or a heterocyclic amine)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine Ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of an inert gas, add the palladium pre-catalyst (1-3 mol%) and the phosphine ligand (1.2-4 mol%) to an oven-dried Schlenk tube.

  • Add the base (1.2-1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 90-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination (Representative):

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-MethoxyanilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001890-98
2IndazolePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (1.5)Dioxane1102482-92
3MorpholinePd₂(dba)₃ (1)BINAP (1.5)Cs₂CO₃ (1.5)Toluene1002085-95

Visualizations

Experimental Workflows

Suzuki_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents - Aryl Bromide - Boronic Acid - Base - Catalyst A->B C Solvent Addition & Degassing B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up - Quenching - Extraction E->F G Purification (Column Chromatography) F->G H Product G->H Buchwald_Hartwig_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents - Aryl Bromide - Amine - Base - Catalyst/Ligand A->B C Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up - Filtration - Extraction E->F G Purification (Column Chromatography) F->G H Product G->H TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein (Oncogenic Driver) RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCG PLCγ TRK->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IP3_DAG IP₃ / DAG PLCG->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Proliferation Transcription->Proliferation Inhibitor TRK Inhibitor (Synthesized API) Inhibitor->TRK

References

Application Notes and Protocols: Lithiation Reactions of Substituted Bromobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lithiation of substituted bromobenzenes is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. This technique allows for the regioselective introduction of a wide range of functional groups onto the aromatic ring, making it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The two primary pathways for the lithiation of substituted bromobenzenes are bromine-lithium exchange and directed ortho-lithiation (DoM) . The choice between these pathways is influenced by the nature of the substituents on the aromatic ring, the organolithium reagent used, and the reaction conditions. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective use of these reactions.

Key Lithiation Pathways

Bromine-Lithium Exchange

This reaction involves the exchange of the bromine atom on the benzene ring with a lithium atom from an organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[1] This process is generally very fast, even at low temperatures, and is favored for substrates where the bromine is the most reactive site. The general mechanism involves the formation of an "ate" complex.[2]

Directed ortho-Lithiation (DoM)

In cases where the bromobenzene is substituted with a directing metalating group (DMG), the lithiation can occur at the position ortho to the DMG.[3] The DMG, which typically contains a heteroatom with lone pair electrons (e.g., -OCH₃, -CONR₂, -NHCOR), coordinates to the lithium atom of the organolithium reagent, directing the deprotonation to the adjacent ortho-proton.[4] Common bases for DoM include alkyllithiums and lithium amides like lithium diisopropylamide (LDA).[4]

The competition between these two pathways is a critical consideration in planning a synthesis. For instance, with a substrate containing both a bromine atom and a strong DMG, the choice of the organolithium reagent can dictate the regiochemical outcome. Less nucleophilic bases like LDA tend to favor DoM, whereas alkyllithiums often favor the faster bromine-lithium exchange.[5]

Data Presentation

The following tables summarize quantitative data for the lithiation of various substituted bromobenzenes, followed by trapping with different electrophiles. These tables are intended to provide a comparative overview of expected yields under different reaction conditions.

Table 1: Bromine-Lithium Exchange of para-Substituted Bromobenzenes and Subsequent Electrophilic Quench

Substituent (X)Organolithium ReagentElectrophile (E)ProductYield (%)Reference
OCH₃n-BuLiDMF4-Methoxybenzaldehyde~75[6]
OCH₃n-BuLiCO₂4-Methoxybenzoic acid~67[6]
CH₃n-BuLi(CH₃)₃SiCl1-Methyl-4-(trimethylsilyl)benzene~80[6]
Fn-BuLiParaformaldehyde(4-Fluorophenyl)methanol68-73[6]
Clt-BuLiAcetone1-(4-Chlorophenyl)ethan-1-one~70[7]
CF₃n-BuLiI₂1-Bromo-4-(trifluoromethyl)benzene~65[5]

Table 2: Directed ortho-Lithiation of Substituted Bromobenzenes and Subsequent Electrophilic Quench

SubstrateLithiating AgentElectrophile (E)ProductYield (%)Reference
2-BromoanisoleLDA(CH₃)₃SiCl2-Bromo-6-methoxyphenyl)trimethylsilaneHigh[5]
3-Bromo-N,N-diethylbenzamides-BuLi/TMEDADMF2-Bromo-5-(diethylcarbamoyl)benzaldehyde~85[8]
1-Bromo-2-fluorobenzeneLDAAcetone1-(2-Bromo-3-fluorophenyl)ethan-1-oneModerate[9]
4-BromobenzonitrileLDA(CH₃)₃SiCl4-Bromo-2-(trimethylsilyl)benzonitrileHigh[5]
2-BromochlorobenzeneLDA(CH₃)₃SiCl(2-Bromo-3-chlorophenyl)trimethylsilaneModerate[5]

Mandatory Visualizations

Lithiation_Pathways sub_Br Substituted Bromobenzene nBuLi n-BuLi / t-BuLi sub_Br->nBuLi Fast Halogen-Metal Exchange LDA LDA / LiTMP sub_Br->LDA Slower Directed ortho- Lithiation (DoM) ArLi_Br_Exchange Aryllithium (via Br-Li Exchange) nBuLi->ArLi_Br_Exchange ArLi_DoM Aryllithium (via DoM) LDA->ArLi_DoM Electrophile Electrophile (E+) ArLi_Br_Exchange->Electrophile ArLi_DoM->Electrophile Product_Br_Exchange Functionalized Arene (E at former Br position) Electrophile->Product_Br_Exchange Product_DoM Functionalized Arene (E at ortho position) Electrophile->Product_DoM

Caption: Competing pathways in the lithiation of substituted bromobenzenes.

Experimental_Workflow start Start: Dry Glassware under Inert Atmosphere (N₂ or Ar) dissolve Dissolve Substituted Bromobenzene in Anhydrous Solvent (e.g., THF) start->dissolve cool Cool Reaction Mixture to -78 °C (Dry Ice/Acetone Bath) dissolve->cool add_li Slow, Dropwise Addition of Organolithium Reagent (e.g., n-BuLi) cool->add_li stir Stir at -78 °C for 30-60 min add_li->stir add_e Slow, Dropwise Addition of Electrophile stir->add_e warm Allow to Warm to Room Temperature add_e->warm quench Quench with Saturated aq. NH₄Cl warm->quench extract Extract with Organic Solvent (e.g., Ether) quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry purify Purify by Column Chromatography dry->purify end End: Characterize Product purify->end

Caption: General experimental workflow for lithiation and electrophilic quench.

Experimental Protocols

General Considerations: All reactions involving organolithium reagents are highly sensitive to moisture and oxygen. It is imperative to use anhydrous solvents and perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried in an oven or by flame-drying and cooled under a stream of inert gas before use. Organolithium reagents are pyrophoric and should be handled with extreme care using appropriate personal protective equipment (PPE).[1]

Protocol 1: Bromine-Lithium Exchange and Formylation of 4-Bromoanisole

This protocol details the generation of 4-methoxyphenyllithium via bromine-lithium exchange followed by trapping with N,N-dimethylformamide (DMF) to yield 4-methoxybenzaldehyde.

Materials:

  • 4-Bromoanisole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 4-bromoanisole (1.0 eq).

  • Dissolution: Under a positive pressure of nitrogen, add anhydrous THF via syringe to achieve a concentration of approximately 0.3 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may turn cloudy or change color.

  • Stirring: Stir the reaction mixture at -78 °C for 45 minutes to ensure complete bromine-lithium exchange.

  • Electrophilic Quench: Slowly add anhydrous DMF (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C. A color change is typically observed.

  • Warming and Stirring: After the addition is complete, stir the mixture at -78 °C for an additional hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for another 1-2 hours.

  • Work-up: Cool the flask in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 4-methoxybenzaldehyde.

Protocol 2: Directed ortho-Lithiation and Silylation of 4-Bromobenzonitrile

This protocol describes the ortho-lithiation of 4-bromobenzonitrile using LDA, followed by trapping with chlorotrimethylsilane (TMSCl).[5]

Materials:

  • 4-Bromobenzonitrile

  • Diisopropylamine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Chlorotrimethylsilane (TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dry ice/acetone bath

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C and slowly add n-butyllithium (1.15 eq) dropwise. Stir the mixture at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the freshly prepared LDA solution to -78 °C.

  • Substrate Addition: In a separate flame-dried flask, dissolve 4-bromobenzonitrile (1.0 eq) in anhydrous THF.

  • Lithiation: Slowly add the solution of 4-bromobenzonitrile to the LDA solution at -78 °C via cannula or syringe. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add TMSCl (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-2-(trimethylsilyl)benzonitrile.

Conclusion

The lithiation of substituted bromobenzenes offers a powerful and regioselective method for the synthesis of highly functionalized aromatic compounds. By carefully selecting the starting material, organolithium reagent, and reaction conditions, researchers can control the outcome to favor either bromine-lithium exchange or directed ortho-lithiation. The protocols and data presented herein provide a practical guide for the successful implementation of these reactions in a research and development setting. Adherence to strict anhydrous and anaerobic techniques is paramount for achieving high yields and reproducibility.

References

Applications of 1-Bromo-2-(difluoromethoxy)benzene in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2-(difluoromethoxy)benzene is a versatile fluorinated building block increasingly utilized in the synthesis of modern agrochemicals. The presence of the difluoromethoxy group (-OCHF₂) can impart desirable properties to the final active ingredient, such as enhanced metabolic stability, increased lipophilicity, and improved biological efficacy. The bromo-substituent provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides a detailed overview of the applications of this compound in agrochemical synthesis, including experimental protocols and data for the synthesis of key intermediates.

Key Applications in Agrochemical Intermediates

This compound serves as a crucial precursor for the synthesis of various agrochemical intermediates. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental in the construction of the core structures of many pesticides and herbicides.

Synthesis of Phenyl-Substituted Heterocycles

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to introduce the 2-(difluoromethoxy)phenyl moiety onto a range of heterocyclic scaffolds commonly found in agrochemicals.

Experimental Protocol 1: Synthesis of 2-(2-(difluoromethoxy)phenyl)pyridine

This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and 2-pyridylboronic acid.

Materials:

  • This compound

  • 2-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 2-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • A degassed solvent mixture of toluene, ethanol, and water (e.g., 5:2:2 v/v/v) is added.

  • The reaction mixture is heated to 80°C and stirred for 12-24 hours, with the reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 2-(2-(difluoromethoxy)phenyl)pyridine.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound223.021.0-
2-Pyridylboronic acid122.921.2-
2-(2-(difluoromethoxy)phenyl)pyridine221.21-85-95

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling A This compound E Reaction Mixture in Solvent A->E B Heterocyclic Boronic Acid B->E C Pd Catalyst & Ligand C->E D Base (e.g., K₂CO₃) D->E F Heating & Stirring E->F G Workup & Purification F->G H Coupled Product G->H

Caption: Suzuki-Miyaura coupling of this compound.

Synthesis of N-Aryl Amines

The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl amines, which are important structural motifs in many herbicides and fungicides. This compound can be effectively coupled with a variety of primary and secondary amines.

Experimental Protocol 2: Synthesis of N-(2-(difluoromethoxy)phenyl)aniline

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Add sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add aniline (1.2 eq) followed by anhydrous toluene via syringe.

  • The reaction mixture is heated to 100°C and stirred vigorously for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated, and the crude product is purified by column chromatography to afford N-(2-(difluoromethoxy)phenyl)aniline.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound223.021.0-
Aniline93.131.2-
N-(2-(difluoromethoxy)phenyl)aniline235.23-80-90

Logical Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig A This compound E Reaction Mixture in Anhydrous Solvent A->E B Amine B->E C Pd Catalyst & Ligand C->E D Base (e.g., NaOtBu) D->E F Heating & Stirring E->F G Workup & Purification F->G H N-Aryl Amine Product G->H

Caption: Buchwald-Hartwig amination of this compound.

Potential Agrochemical Targets

While specific, publicly available, step-by-step syntheses of commercial agrochemicals directly from this compound are often proprietary, the intermediates synthesized using the protocols above are key components in several classes of agrochemicals. For instance, substituted phenyl-pyridines and N-aryl anilines form the backbone of various herbicides that inhibit protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS). The difluoromethoxy group in these structures can enhance their herbicidal activity and selectivity.

Signaling Pathway (Hypothetical for a PPO-inhibiting Herbicide):

The 2-(difluoromethoxy)phenyl moiety, when incorporated into a suitable herbicide scaffold, could interact with the active site of the PPO enzyme, a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

PPO_Inhibition cluster_plant_cell Plant Cell Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) Accumulation Protoporphyrinogen_IX->ROS Accumulation leads to Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll Herbicide Herbicide with 2-(difluoromethoxy)phenyl moiety Herbicide->PPO Inhibition Cell_Death Cell Membrane Disruption & Plant Death ROS->Cell_Death

Caption: PPO inhibition pathway by a hypothetical herbicide.

This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its ability to readily participate in key cross-coupling reactions allows for the efficient introduction of the 2-(difluoromethoxy)phenyl group into a wide array of molecular scaffolds. The resulting compounds often exhibit enhanced biological activity, making this building block a significant contributor to the development of new and effective crop protection agents. The protocols and data presented herein provide a foundation for researchers and scientists in the agrochemical industry to explore the full potential of this important synthetic intermediate.

Application Note: Heck Reaction Protocol for 1-Bromo-2-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Heck reaction of 1-bromo-2-(difluoromethoxy)benzene, a valuable substrate in the synthesis of novel pharmaceutical and agrochemical compounds. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] The protocol herein is designed to serve as a robust starting point for researchers, addressing the potential challenges associated with the sterically demanding and electron-donating nature of the ortho-difluoromethoxy group.[3]

Introduction

The palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes from aryl halides.[1] This transformation has found widespread application in the construction of complex molecular architectures due to its functional group tolerance and reliability.[2] this compound is an attractive building block in medicinal chemistry; the difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This protocol outlines the key parameters for the successful Heck coupling of this substrate with various alkenes.

General Reaction Scheme

The general scheme for the Heck reaction of this compound is depicted below, showing the coupling with a generic alkene to yield the corresponding substituted stilbene or acrylate derivative.

heck_reaction Aryl_Bromide This compound Product 2-(Difluoromethoxy)-stilbene or acrylate derivative Aryl_Bromide->Product + Alkene Alkene (e.g., Styrene, Acrylate) Alkene->Product + Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Ligand Ligand (e.g., PPh₃, P(o-tolyl)₃) Base Base (e.g., K₂CO₃, Et₃N) Solvent Solvent (e.g., DMF, Toluene) Heat Heat

Caption: General Heck Reaction Scheme.

Key Reaction Parameters and Optimization

The success of the Heck reaction, particularly with a sterically hindered substrate, is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[3]

Catalyst and Ligand Selection

A variety of palladium sources can be utilized, with palladium(II) acetate (Pd(OAc)₂) being a common and effective choice.[3][4] For ortho-substituted aryl bromides, the choice of ligand is critical to promote efficient catalytic turnover.[3] Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity and stability.

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂Readily available and widely used in Heck reactions.[3][4]
Ligand Tri(o-tolyl)phosphine (P(o-tolyl)₃) or Triphenylphosphine (PPh₃)Bulky phosphine ligands can facilitate the reaction with sterically hindered substrates.[3]
Base and Solvent System

The base plays a crucial role in the regeneration of the active Pd(0) catalyst.[2] The choice of solvent can significantly influence reaction rates and yields.

ParameterRecommendationRationale
Base K₂CO₃ or Triethylamine (Et₃N)Inorganic bases like K₂CO₃ are effective and easily removed during workup.[4][5] Organic bases such as Et₃N are also commonly used.[1]
Solvent N,N-Dimethylformamide (DMF) or ToluenePolar aprotic solvents like DMF are generally effective for Heck reactions.[4][5] Toluene can also be a suitable alternative.[3]

Experimental Protocol

This protocol provides a general procedure for the Heck reaction of this compound with styrene as a representative alkene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.01 equiv), and tri(o-tolyl)phosphine (0.02 equiv).

  • Add anhydrous DMF to the flask.

  • Add styrene (1.5 equiv) to the reaction mixture.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Heck reaction.

experimental_workflow A 1. Setup and Reagent Addition (Aryl bromide, Base, Catalyst, Ligand in Solvent) B 2. Alkene Addition and Degassing A->B C 3. Reaction Heating and Monitoring (100-120 °C) B->C D 4. Workup (Cooling, Dilution, Filtration) C->D E 5. Extraction and Drying D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: Experimental Workflow Diagram.

Summary of Reaction Conditions

The following table summarizes a recommended starting point for the Heck reaction conditions. Optimization may be required based on the specific alkene used.

ParameterValue
Aryl Bromide 1.0 equiv
Alkene 1.5 equiv
Pd(OAc)₂ 1 mol%
P(o-tolyl)₃ 2 mol%
Base (K₂CO₃) 2.0 equiv
Solvent DMF
Temperature 100-120 °C
Atmosphere Inert (Ar or N₂)

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium compounds can be toxic and should be handled with care.

  • Anhydrous solvents are flammable and should be kept away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This application note provides a comprehensive and detailed protocol for the Heck reaction of this compound. By following the outlined procedures and considering the key reaction parameters, researchers can effectively synthesize a variety of valuable substituted alkene products for applications in drug discovery and materials science.

References

Late-Stage Functionalization with Difluoromethoxy-Containing Fragments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the difluoromethoxy (-OCF₂H) group into bioactive molecules has emerged as a powerful tool in modern medicinal chemistry. This functional group can significantly enhance the pharmacological profile of drug candidates by modulating key physicochemical properties. Unlike the more common trifluoromethyl (-CF₃) group, the difluoromethoxy moiety possesses a unique combination of moderate lipophilicity, metabolic stability, and the ability to act as a hydrogen bond donor. These characteristics make it an attractive bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially improving drug-target interactions and pharmacokinetic parameters.

This document provides detailed application notes and experimental protocols for the late-stage introduction of difluoromethoxy-containing fragments into complex organic molecules, a crucial strategy for the rapid optimization of lead compounds in drug discovery.

Physicochemical Properties and Advantages in Drug Design

The difluoromethoxy group imparts a unique set of properties that are highly advantageous in drug development:

  • Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₂H group confer significant resistance to enzymatic degradation, particularly by cytochrome P450 enzymes. This enhanced metabolic stability can lead to a longer in vivo half-life and improved bioavailability of drug candidates.

  • Lipophilicity Modulation: The difluoromethoxy group is more lipophilic than a methoxy (-OCH₃) group but less so than a trifluoromethoxy (-OCF₃) group. This allows for fine-tuning of a molecule's overall lipophilicity, which is critical for optimizing membrane permeability and absorption.

  • Hydrogen Bonding Capability: The hydrogen atom of the difluoromethoxy group is sufficiently acidic to act as a hydrogen bond donor. This enables it to mimic the hydrogen bonding interactions of hydroxyl, thiol, and amine groups, which are often crucial for target binding but can be metabolically labile.

  • Conformational Effects: The introduction of the -OCF₂H group can influence the conformation of a molecule, potentially leading to a more favorable orientation for binding to its biological target.

Key Applications in Approved Drugs

The successful application of the difluoromethoxy group is evident in several FDA-approved drugs:

  • Pantoprazole (Protonix®): A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD). The difluoromethoxy group on the benzimidazole ring is essential for its chemical stability and mechanism of action.

  • Roflumilast (Daliresp®): A selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast contributes to its potency and metabolic stability.

Experimental Protocols for Late-Stage Difluoromethoxylation

Herein, we provide detailed protocols for key late-stage difluoromethoxylation reactions.

Photocatalytic C-H Difluoromethoxylation of (Hetero)arenes

This protocol describes a method for the direct introduction of a difluoromethoxy group into C-H bonds of arenes and heteroarenes using a shelf-stable pyridinium reagent under visible light irradiation.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Photocatalysis cluster_workup Work-up and Purification reagents Combine (Hetero)arene, Photocatalyst (e.g., Ru(bpy)3(PF6)2), Difluoromethoxylating Reagent, and Solvent in a vial degas Degas the reaction mixture reagents->degas 1. Prepare irradiate Irradiate with blue LEDs at room temperature degas->irradiate 2. Initiate quench Quench the reaction irradiate->quench 3. Terminate extract Extract with organic solvent quench->extract 4. Isolate purify Purify by column chromatography extract->purify 5. Purify

Caption: General workflow for photocatalytic C-H difluoromethoxylation.

Reagents and Equipment:

  • (Hetero)arene substrate

  • 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate (Difluoromethoxylating reagent)

  • fac-Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂ (Photocatalyst)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

  • Standard laboratory glassware for work-up and purification

Protocol:

  • To a Schlenk tube or vial, add the (hetero)arene substrate (1.0 equiv), 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate (1.5 equiv), and the photocatalyst (1-5 mol%).

  • Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Place the reaction vessel in front of a blue LED light source and stir at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethoxylated product.

Quantitative Data:

SubstrateProductYield (%)
Anisole4-(Difluoromethoxy)anisole75
Toluene4-(Difluoromethoxy)toluene68
Naphthalene2-(Difluoromethoxy)naphthalene55
Caffeine8-(Difluoromethoxy)caffeine42
Indole3-(Difluoromethoxy)indole61

Yields are isolated yields and may vary depending on the specific reaction conditions and substrate.

Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate

This protocol details a straightforward method for the O-difluoromethylation of phenols using the readily available and bench-stable reagent, sodium chlorodifluoroacetate.

Protocol:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 equiv) and cesium carbonate (1.5 equiv) in anhydrous DMF.

  • Degas the solution with a stream of nitrogen for 15-20 minutes.

  • Add sodium chlorodifluoroacetate (2.5 equiv) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the aryl difluoromethyl ether.

Quantitative Data:

Phenol SubstrateProductYield (%)
4-Hydroxyacetophenone4-(Difluoromethoxy)acetophenone92
4-Chlorophenol1-Chloro-4-(difluoromethoxy)benzene88
3-Methoxyphenol1-(Difluoromethoxy)-3-methoxybenzene95
Estrone3-(Difluoromethoxy)estrone78

Yields are isolated yields based on reported procedures and may vary.

Signaling Pathways of Difluoromethoxy-Containing Drugs

Pantoprazole: Proton Pump Inhibition

Pantoprazole is a proton pump inhibitor that irreversibly blocks the H⁺/K⁺ ATPase in gastric parietal cells, the final step in gastric acid secretion.[1][2][3][4]

G ParietalCell Gastric Parietal Cell Pantoprazole Pantoprazole (prodrug) ActiveForm Active Sulfenamide (in acidic canaliculus) Pantoprazole->ActiveForm Acid-catalyzed activation ProtonPump H+/K+ ATPase (Proton Pump) ActiveForm->ProtonPump Irreversible Inhibition ActiveForm->ProtonPump H_ion H+ (Acid) ProtonPump->H_ion Pumps H+ into lumen ProtonPump->H_ion StomachLumen Stomach Lumen H_ion->StomachLumen Increases acidity

Caption: Mechanism of action of Pantoprazole.

Roflumilast: PDE4 Inhibition and Anti-inflammatory Signaling

Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, roflumilast increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream anti-inflammatory effects.[5]

G Roflumilast Roflumilast PDE4 Phosphodiesterase-4 (PDE4) Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP AMP 5'-AMP cAMP->AMP Degradation (catalyzed by PDE4) PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (transcription factor) PKA->CREB Phosphorylates and Activates AntiInflammatory Anti-inflammatory Gene Expression CREB->AntiInflammatory Promotes

Caption: Roflumilast's PDE4 inhibition pathway.

Conclusion

Late-stage functionalization with difluoromethoxy-containing fragments is a valuable strategy in drug discovery for optimizing the properties of lead compounds. The unique characteristics of the -OCF₂H group, including its metabolic stability and hydrogen bonding ability, offer significant advantages over other functional groups. The provided protocols for photocatalytic C-H difluoromethoxylation and O-difluoromethylation of phenols serve as a practical guide for researchers to incorporate this important moiety into their molecules of interest. The illustrative signaling pathways of successful drugs like Pantoprazole and Roflumilast highlight the real-world impact of this functional group in medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-2-(difluoromethoxy)benzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Bromo-2-(difluoromethoxy)benzene. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include:

  • Unreacted 2-bromophenol: The starting material for the difluoromethoxylation reaction.

  • Over-brominated species: If bromination is part of the synthetic sequence, di- or tri-brominated byproducts may form.

  • Byproducts from the difluorocarbene source: The generation of difluorocarbene can lead to various side products.

  • Solvent residues: Residual solvents from the reaction or workup.

Q2: What are the recommended purification methods for this compound?

A2: The most common and effective purification methods are:

  • Distillation: Particularly fractional distillation under reduced pressure, is suitable for removing less volatile or more volatile impurities.

  • Flash Column Chromatography: Effective for separating the desired product from closely related impurities and non-volatile materials.

  • Aqueous Wash: Washing the crude product with a basic solution (e.g., sodium bicarbonate or sodium hydroxide) can help remove acidic impurities like unreacted 2-bromophenol.

Q3: My purified this compound appears yellow. What could be the cause?

A3: A yellow tint can indicate the presence of colored impurities, which may arise from side reactions or decomposition. Further purification by flash chromatography or treatment with activated carbon may be necessary to remove these colored bodies.

Q4: Can I use recrystallization to purify this compound?

A4: this compound is a liquid at room temperature, so recrystallization is not a suitable primary purification method. However, if solid impurities are present, they may be removed by filtration.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Flash Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities Incorrect solvent system.Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for non-polar compounds like this is a mixture of hexane and ethyl acetate.[1]
Column overloading.Use a larger column or reduce the amount of crude material loaded.
Product Elutes with the Solvent Front Eluent is too polar.Decrease the polarity of the eluent. Start with a less polar solvent system, such as pure hexane, and gradually increase the polarity.[1]
Product is not Eluting from the Column Eluent is not polar enough.Gradually increase the polarity of the eluent.
Compound has decomposed on the silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%).
Tailing Peaks Interactions between the compound and the silica gel.Add a small amount of a polar solvent to the eluent to reduce tailing.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent before loading it onto the column.
Distillation Troubleshooting
Problem Possible Cause(s) Solution(s)
Bumping or Uncontrolled Boiling Uneven heating.Use a stirring bar or boiling chips. Ensure the heating mantle is properly sized and in good contact with the flask.
Vacuum is too high for the temperature.Gradually decrease the pressure or slightly lower the heating temperature.
Product Decomposes During Distillation Temperature is too high.Use a vacuum to lower the boiling point of the compound.
Poor Separation of Fractions Inefficient distillation column.Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
Distillation rate is too fast.Slow down the distillation rate by reducing the heat input.
Water in the Distillate Incomplete drying of the crude product.Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.

Experimental Protocols

General Work-up Procedure
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted 2-bromophenol.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Flash Column Chromatography Protocol
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is often effective. Start with 100% hexane and gradually increase the concentration of ethyl acetate. The optimal solvent system should be determined by TLC analysis of the crude product. For many aryl bromides, a low polarity eluent is sufficient.[2]

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column with the silica gel slurry.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Fractional Distillation Protocol
  • Apparatus: A standard fractional distillation setup with a Vigreux column and a vacuum adapter.

  • Procedure:

    • Place the crude this compound in a round-bottom flask with a magnetic stir bar.

    • Assemble the fractional distillation apparatus.

    • Begin heating the flask in a heating mantle while stirring.

    • Apply a vacuum to the system. The boiling point of this compound is reported to be around 199.2 °C at 760 mmHg, so distillation under reduced pressure is recommended to avoid decomposition.[3]

    • Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of the related compound 1-bromo-2-fluorobenzene is 58-59 °C at 17 mmHg.[4]

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅BrF₂O[5]
Molecular Weight 223.02 g/mol [5]
Appearance Colorless liquid[3]
Boiling Point 199.2 ± 30.0 °C at 760 mmHg[3]
Purity (Commercial) ≥97%[5]

Visualizations

Troubleshooting Workflow for Purification

Purification_Troubleshooting start Crude Product wash Aqueous Wash (e.g., NaHCO3) start->wash analyze_purity Analyze Purity (GC-MS, NMR) wash->analyze_purity Initial Cleanup distill Fractional Distillation distill->analyze_purity chromatography Flash Chromatography chromatography->analyze_purity pure_product Pure Product analyze_purity->pure_product Pure fail Purity Not Met analyze_purity->fail Impure fail->distill Volatile Impurities fail->chromatography Non-volatile or Closely Related Impurities

Caption: A logical workflow for troubleshooting the purification of this compound.

Common Impurity Sources and Purification Targets

Impurity_Sources cluster_synthesis Synthesis Reaction cluster_impurities Potential Impurities cluster_purification Purification Method start_material 2-Bromophenol reaction Difluoromethoxylation start_material->reaction reagent Difluorocarbene Source reagent->reaction product Crude this compound reaction->product unreacted Unreacted 2-Bromophenol wash Aqueous Wash unreacted->wash Removes Acidic Impurities byproducts Reagent Byproducts distillation Distillation byproducts->distillation Separates by Boiling Point chromatography Flash Chromatography byproducts->chromatography Separates by Polarity product->unreacted product->byproducts

Caption: Diagram illustrating common impurity sources and the corresponding targeted purification methods.

References

Improving yield in Buchwald-Hartwig reactions with electron-rich/deficient amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the yield and efficiency of Buchcardia-Hartwig amination reactions, with a specific focus on challenging electron-rich and electron-deficient amine substrates.

Troubleshooting Guides

This section addresses common issues encountered during the Buchwald-Hartwig amination of electron-rich and electron-deficient amines in a question-and-answer format.

Low or No Conversion

Q1: My reaction with an electron-rich amine (e.g., 4-methoxyaniline) is showing low to no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion with electron-rich anilines can be counterintuitive but often stems from catalyst inhibition or unproductive side reactions. Here are the primary factors to investigate:

  • Ligand Choice: Electron-rich amines can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle. The use of bulky, electron-rich phosphine ligands is crucial to promote the desired reductive elimination and prevent catalyst deactivation.[1][2] Consider screening ligands like XPhos, RuPhos, or BrettPhos.

  • Base Selection: While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions with sensitive substrates. For electron-rich amines, a careful balance is needed. If decomposition is observed, consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures.[2]

  • Catalyst Precursor: Using a pre-formed palladium-ligand complex (precatalyst) can lead to more consistent results than generating the active catalyst in situ from a palladium source like Pd(OAc)₂.[2]

  • Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions, as trace amounts of water or oxygen can deactivate the catalyst. Degas all solvents and reagents thoroughly.

Q2: I am struggling to get my reaction to proceed with an electron-deficient amine (e.g., 4-nitroaniline). What adjustments should I make?

A2: The low nucleophilicity of electron-deficient amines is the primary hurdle. To overcome this, reaction conditions need to be optimized to favor the C-N bond-forming step.

  • Ligand Selection: Highly electron-donating and sterically demanding ligands are essential to increase the electron density on the palladium center, which facilitates the reductive elimination step. Ligands like BrettPhos and tBuBrettPhos have been designed for such challenging couplings.[3]

  • Stronger Base: A strong base is necessary to deprotonate the weakly acidic electron-deficient amine. NaOtBu or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[2]

  • Higher Temperatures: Increased reaction temperatures (typically 80-110 °C) are often necessary to drive the reaction to completion.

  • Aryl Halide Partner: If possible, using a more reactive aryl bromide or iodide instead of a chloride can significantly improve the rate of oxidative addition.[4]

Side Product Formation

Q3: My main side product is the hydrodehalogenation of my aryl halide. How can I suppress this, especially when using an electron-rich aniline?

A3: Hydrodehalogenation is a common side reaction where the aryl halide is reduced.[5] This can be particularly problematic with electron-rich amines.

  • Ligand Modification: Employing bulky phosphine ligands can sterically hinder the approach of β-hydrides to the palladium center, thus disfavoring the β-hydride elimination pathway that leads to hydrodehalogenation.[5]

  • Base Choice: The choice of base can influence the formation of palladium-hydride species responsible for hydrodehalogenation. In some cases, switching to a different base (e.g., from an alkoxide to a carbonate) can mitigate this side reaction.

  • Strictly Anhydrous Conditions: Trace water can be a source of protons for the hydrodehalogenation pathway. Ensure all reagents and solvents are rigorously dried.

Q4: I am observing the formation of diarylated or other undesired byproducts with my electron-deficient amine. What is causing this and how can I improve selectivity?

A4: With weakly nucleophilic amines, side reactions can become more competitive.

  • Ligand Control: The ligand plays a critical role in controlling the selectivity of the reaction. Using a ligand that promotes a rapid C-N reductive elimination can outcompete other potential pathways.

  • Stoichiometry: Carefully controlling the stoichiometry of the amine (often a slight excess, e.g., 1.1-1.2 equivalents) can help minimize side reactions involving the aryl halide.

  • Temperature Optimization: While higher temperatures are often needed, excessively high temperatures can lead to catalyst decomposition and a loss of selectivity. A careful optimization of the reaction temperature is recommended.

Frequently Asked Questions (FAQs)

Q5: Which type of palladium precursor is best for these challenging aminations?

A5: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in situ reduction to the active Pd(0) species. For challenging substrates, it is often more reliable to use air-stable Pd(0) precatalysts, such as those based on biaryl phosphine ligands (e.g., XPhos Pd G3). These precatalysts ensure a consistent generation of the active catalyst and can lead to higher yields and reproducibility.[2]

Q6: How critical is the choice of solvent?

A6: The solvent is a crucial parameter. It must be able to dissolve the reactants, base, and catalytic species. Toluene and dioxane are the most common solvents for Buchwald-Hartwig aminations. For more polar substrates, ethereal solvents like tetrahydrofuran (THF) may be beneficial. It is imperative to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[2]

Q7: Can I run these reactions open to the air?

A7: It is highly recommended to perform Buchwald-Hartwig aminations under an inert atmosphere (e.g., nitrogen or argon). The Pd(0) catalyst is sensitive to oxygen, and its deactivation will lead to low yields.[2]

Data Presentation

Table 1: Ligand Performance in the Amination of Electron-Rich and -Deficient Anilines
LigandElectron-Rich Amine (e.g., 4-Anisidine)Electron-Deficient Amine (e.g., 4-Nitroaniline)Key Characteristics
XPhos Good to Excellent YieldsModerate to Good YieldsBulky, electron-rich, generally effective for a wide range of substrates.[6]
RuPhos Good to Excellent YieldsModerate to Good YieldsSimilar to XPhos, often used for challenging couplings.[7]
BrettPhos Good to Excellent YieldsExcellent YieldsSpecifically designed for challenging substrates, including electron-deficient amines.[8]
BINAP Moderate YieldsLow to Moderate YieldsA first-generation ligand, often less effective for challenging substrates compared to modern biaryl phosphine ligands.[9]

Yields are qualitative and can vary significantly based on the specific substrates and reaction conditions.

Table 2: Base Selection Guide for Challenging Amines
BasepKa of Conjugate AcidElectron-Rich AminesElectron-Deficient AminesNotes
NaOtBu ~19Often effective, but can cause decomposition of sensitive substrates.Often the base of choice due to the low acidity of the amine.Highly effective but can be aggressive towards functional groups.
LHMDS ~26Can be used, especially if base-sensitive functional groups are present.A strong, non-nucleophilic base that is often effective.Useful alternative to alkoxide bases.
Cs₂CO₃ ~10.3A good alternative if strong bases cause decomposition. May require higher temperatures.Generally not strong enough to deprotonate the amine effectively.A milder base suitable for sensitive substrates.
K₃PO₄ ~12.3Another milder alternative to strong bases.Typically not effective for these substrates.Often used in combination with more polar solvents.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of an Electron-Rich Amine (4-Anisidine with 4-Chlorotoluene)

Materials:

  • 4-Chlorotoluene (1.0 mmol, 1.0 equiv)

  • 4-Anisidine (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)

  • XPhos (0.048 mmol, 4.8 mol %)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add 4-chlorotoluene and 4-anisidine to the Schlenk tube.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Electron-Deficient Amine (4-Nitroaniline with 4-Bromotoluene)

Materials:

  • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

  • 4-Nitroaniline (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol %)

  • Anhydrous, degassed dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the BrettPhos Pd G3 precatalyst and NaOtBu.

  • Add 4-bromotoluene and 4-nitroaniline to the Schlenk tube.

  • Add the anhydrous, degassed dioxane via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 18-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NHR')L Ar-Pd(II)(NHR')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR')L Amine Coordination (R'NH₂) Ar-Pd(II)(NR')L Ar-Pd(II)(NR')L Ar-Pd(II)(NHR')L->Ar-Pd(II)(NR')L Deprotonation (Base) Ar-Pd(II)(NR')L->Pd(0)L Reductive Elimination (Ar-NR'H)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Low Yield in Buchwald-Hartwig Amination amine_type What is the nature of the amine? start->amine_type electron_rich Electron-Rich Amine amine_type->electron_rich Electron-Rich electron_deficient Electron-Deficient Amine amine_type->electron_deficient Electron-Deficient check_ligand_rich Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos) electron_rich->check_ligand_rich check_ligand_deficient Use highly electron-donating ligands (e.g., BrettPhos) electron_deficient->check_ligand_deficient check_base_rich Consider weaker base (e.g., Cs₂CO₃) if decomposition occurs check_ligand_rich->check_base_rich check_conditions Ensure strictly anhydrous and anaerobic conditions check_base_rich->check_conditions check_base_deficient Employ a strong base (e.g., NaOtBu, LHMDS) check_ligand_deficient->check_base_deficient increase_temp Increase reaction temperature check_base_deficient->increase_temp increase_temp->check_conditions

Caption: A troubleshooting workflow for low yields with different amine types.

References

Strategies to avoid dehalogenation of 1-Bromo-2-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Strategies to Avoid Dehalogenation

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired dehalogenation of 1-Bromo-2-(difluoromethoxy)benzene during chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of reactions involving this compound?

A1: Dehalogenation, also known as hydrodehalogenation, is a common and undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom.[1][2] This leads to the formation of 1-(difluoromethoxy)benzene as a significant byproduct. This side reaction reduces the yield of the intended product and introduces impurities that can be difficult to separate, complicating the purification process.[1][2]

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: The principal cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This intermediate can transfer a hydride to the aryl group, leading to the dehalogenated byproduct. Key factors that generate Pd-H species include:

  • Bases: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), can undergo β-hydride elimination, especially at elevated temperatures.[2]

  • Solvents: Protic solvents like alcohols can act as hydride donors. Other solvents, such as DMF, can degrade, particularly in the presence of water, to provide a hydride source.[2]

  • Reagents and Water: Trace amounts of water in the reaction can react with bases or other reagents to generate hydride sources.[2] Similarly, reagents like boronic acids (in Suzuki coupling) or amines (in Buchwald-Hartwig amination) can sometimes contain impurities or contribute to the formation of hydride intermediates.[2]

Q3: How does the 2-(difluoromethoxy) group affect the dehalogenation side reaction?

A3: The difluoromethoxy group is electron-withdrawing, which influences the electronic properties of the aromatic ring.[3] This electronic effect can impact the rates of the various steps in the palladium catalytic cycle. While it makes the carbon-bromine bond susceptible to oxidative addition, the overall effect on the propensity for dehalogenation requires careful optimization of reaction conditions to favor the desired cross-coupling pathway over the competing hydrodehalogenation.

Q4: What are the most effective general strategies to minimize dehalogenation?

A4: To suppress dehalogenation, the reaction conditions must be optimized to disfavor the formation of Pd-H species and to ensure the rate of reductive elimination (forming the desired product) is much faster than the dehalogenation pathway. Key strategies include:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, and RuPhos are highly effective as they promote the desired reductive elimination step and stabilize the palladium catalyst.[2]

  • Base Selection: Opt for weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for minimizing dehalogenation.[2]

  • Solvent Choice: Employ anhydrous, aprotic solvents such as toluene or dioxane.[2] Ensure all solvents are rigorously dried before use.

  • Temperature and Time Control: Run the reaction at the lowest temperature that allows for an efficient conversion rate.[2] Monitor the reaction's progress closely and stop it once the starting material is consumed to avoid prolonged heating, which can promote side reactions.[2]

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction to exclude oxygen and moisture.[1][4]

Troubleshooting Guides

General Troubleshooting for Palladium-Catalyzed Cross-Coupling
Problem Potential Cause Suggested Solution
Significant formation of 1-(difluoromethoxy)benzene byproduct (>10%) Base is too strong: Use of alkoxide bases (e.g., NaOtBu, KOtBu).Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[2]
Presence of water or protic solvents: Contamination in reagents or solvents.Use rigorously dried, anhydrous aprotic solvents (e.g., toluene, dioxane). Ensure all reagents are anhydrous.[2]
Suboptimal Ligand: The chosen ligand does not sufficiently accelerate reductive elimination.Screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[2]
High Reaction Temperature: Elevated temperatures accelerate decomposition pathways.Lower the reaction temperature. Screen temperatures incrementally from 60°C to find the optimal balance between reaction rate and byproduct formation.[2]
Low or no conversion of starting material Catalyst Inactivity: The palladium precatalyst was not activated properly or has degraded.Ensure a strict inert atmosphere during setup. Use a fresh, high-quality catalyst and ligand.
Insufficient Temperature: The reaction temperature is too low for the catalytic cycle to proceed efficiently.Gradually increase the reaction temperature in 10°C increments while monitoring for dehalogenation.
Inconsistent Results Atmospheric Contamination: Poor control over the inert atmosphere.Use Schlenk line techniques or a glovebox for reaction setup.[1] Degas all solvents thoroughly.
Reagent Purity: Variable quality of reagents (e.g., boronic acid, amine, base).Use high-purity reagents from a reliable source.

Data Presentation

The table below summarizes recommended starting conditions for minimizing dehalogenation of this compound in common cross-coupling reactions.

Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃
Recommended Ligand XPhos, SPhos, RuPhosXPhos, RuPhos, BrettPhos
Recommended Base K₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃, K₂CO₃
Recommended Solvent Toluene, Dioxane, Toluene/Water (e.g., 10:1)Toluene, Dioxane
Temperature Range 80 - 100 °C90 - 110 °C
Catalyst Loading 1 - 3 mol%1 - 3 mol%
Ligand/Palladium Ratio 2:1 to 4:12:1 to 4:1

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed to minimize the dehalogenation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv), finely ground and dried

  • Anhydrous Toluene

  • Schlenk flask or reaction vial, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[1]

  • Inert Atmosphere: Seal the flask and purge by evacuating and backfilling with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the dehalogenated byproduct.[4][5]

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Optimized Protocol for Buchwald-Hartwig Amination

This protocol is designed for the C-N coupling while suppressing hydrodehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • RuPhos (3.5 mol%)

  • K₃PO₄ (2.0 equiv), finely ground and dried

  • Anhydrous Dioxane

  • Sealable reaction tube, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and K₃PO₄ to a dry, sealable reaction tube containing a magnetic stir bar.

  • Add Reagents: Add this compound and the amine.

  • Solvent Addition: Add anhydrous dioxane via syringe.[2] Seal the tube tightly.

  • Inert Atmosphere: Remove the tube from the glovebox (if used) and ensure the seal is secure.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue via column chromatography.

Visualizations

Troubleshooting_Flowchart Dehalogenation Troubleshooting Flowchart start Dehalogenation Observed? check_base Which base was used? start->check_base Yes strong_base Strong Alkoxide Base (e.g., NaOtBu) check_base->strong_base Strong weak_base Weaker Inorganic Base (e.g., K3PO4) check_base->weak_base Weak solution_base Switch to K3PO4 or Cs2CO3 strong_base->solution_base check_solvent Check Solvent & Water Content weak_base->check_solvent solution_solvent Use Anhydrous, Aprotic Solvent (Toluene, Dioxane) check_solvent->solution_solvent Protic or Wet check_temp Is reaction temp > 100°C? check_solvent->check_temp Anhydrous Aprotic solution_temp Lower Temperature. Monitor closely. check_temp->solution_temp Yes check_ligand Check Ligand check_temp->check_ligand No solution_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) check_ligand->solution_ligand

Caption: A flowchart to diagnose and resolve dehalogenation issues.

Catalytic_Cycles Competing Catalytic Pathways pd0 Pd(0)Lₙ ox_add Oxidative Addition (Ar-Pd(II)-Br) pd0->ox_add Ar-Br transmetal Transmetalation / Amine Binding (Ar-Pd(II)-R) ox_add->transmetal R-M or Amine pd_h Formation of Pd-H Species ox_add->pd_h Hydride Source (Base, Solvent, H₂O) red_elim Reductive Elimination transmetal->red_elim product Desired Product (Ar-R) red_elim->product product->pd0 Catalyst Regeneration dehalogenation Dehalogenation Pathway pd_h->dehalogenation byproduct Dehalogenated Byproduct (Ar-H) dehalogenation->byproduct byproduct->pd0 Catalyst Regeneration Experimental_Workflow Optimized Experimental Workflow step1 Step 1: Reagent Prep - Dry all glassware - Use anhydrous solvents - Weigh reagents under inert gas step2 Step 2: Reaction Setup - Assemble under Ar or N₂ - Add catalyst, ligand, base - Add substrates step1->step2 step3 Step 3: Degassing - Purge with inert gas - Add degassed solvent step2->step3 step4 Step 4: Reaction - Heat to lowest effective temp - Monitor by GC/LC-MS step3->step4 step5 Step 5: Workup - Quench upon completion - Standard extraction step4->step5

References

Catalyst and ligand selection for cross-coupling with hindered substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with catalyst and ligand selection for cross-coupling reactions involving sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a hindered aryl chloride is showing low to no conversion. What are the likely causes and how can I troubleshoot it?

A1: Low conversion with hindered aryl chlorides is a common issue. The primary culprits are often inefficient oxidative addition and/or reductive elimination steps. Here’s a systematic troubleshooting approach:

  • Catalyst/Ligand System: Standard Pd/phosphine catalysts may not be effective. Switch to a more active system designed for hindered substrates. Buchwald phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes) are excellent starting points.

  • Base Selection: The choice of base is critical. Weaker bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) may not be sufficient. Consider stronger, non-nucleophilic bases such as alkali metal alkoxides (e.g., NaOtBu, KOtBu) or phosphates (e.g., K₃PO₄).

  • Temperature: Hindered substrates often require higher reaction temperatures to overcome the activation energy for oxidative addition. Increase the temperature in a stepwise manner (e.g., 10-20 °C increments).

  • Solvent: The solvent can significantly impact catalyst activity and solubility. Aprotic, polar solvents like toluene, dioxane, or THF are common. For highly nonpolar substrates, consider less polar solvents.

Q2: I am observing significant amounts of homocoupling of my boronic acid/ester. How can I minimize this side reaction?

A2: Homocoupling of the boron reagent is often indicative of slow transmetalation or competitive proto-deboronation followed by oxidative addition. To mitigate this:

  • Ligand Choice: Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway. Consider ligands like XPhos or RuPhos which are known to promote efficient transmetalation.

  • Base Stoichiometry and Type: Using a slight excess of the base can sometimes be beneficial, but a large excess can promote decomposition. Anhydrous conditions and using a base like K₃PO₄ can sometimes suppress homocoupling.

  • Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular cross-coupling reaction over the homocoupling pathway.

  • Slow Addition: In some cases, slow addition of the boronic acid/ester to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring homocoupling.

Troubleshooting Guides

Guide 1: Poor Yield in Suzuki-Miyaura Coupling of a Di-ortho-substituted Aryl Halide

Problem: A Suzuki-Miyaura coupling between a di-ortho-substituted aryl bromide and a hindered boronic acid is resulting in yields below 20%.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low Yield with Hindered Substrates start Low Yield (<20%) catalyst Evaluate Catalyst System start->catalyst ligand Switch to Bulky Ligand (e.g., G3/G4 Buchwald Palladacycles with SPhos, RuPhos) catalyst->ligand Inefficient Oxidative Addition base Optimize Base ligand->base strong_base Use Stronger Base (e.g., K₃PO₄, NaOtBu) base->strong_base Slow Transmetalation temp Increase Temperature strong_base->temp solvent Screen Solvents temp->solvent Insufficient Energy aprotic Try Aprotic Polar Solvents (e.g., Toluene, Dioxane) solvent->aprotic Poor Solubility/Activity success Yield > 70% aprotic->success G cluster_1 Catalyst Decomposition Pathway start Hindered Amine + Strong Base (e.g., LHMDS, NaOtBu) deprotonation Fast Deprotonation of Ligand start->deprotonation High pKa of Amine slow_coupling Slow Reductive Elimination start->slow_coupling Steric Hindrance catalyst_deactivation Catalyst Deactivation/ Decomposition deprotonation->catalyst_deactivation beta_hydride β-Hydride Elimination from Amide slow_coupling->beta_hydride Side Reaction byproduct Byproduct Formation beta_hydride->byproduct G cluster_2 Experimental Workflow setup Oven-dried Schlenk tube under Argon reagents Add Pd precatalyst, ligand, base, aryl halide setup->reagents evac_fill Evacuate and backfill with Argon (3x) reagents->evac_fill solvent_boron Add anhydrous solvent and boronic acid evac_fill->solvent_boron heat Heat to specified temperature with stirring solvent_boron->heat quench Cool to RT, quench with H₂O heat->quench workup Extraction and purification quench->workup

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling of aryl bromides.

Troubleshooting Guide

Question: My Suzuki-Miyaura coupling reaction with an aryl bromide is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

Answer:

Low yields or reaction failures in the Suzuki-Miyaura coupling of aryl bromides can stem from several factors, often related to the choice of base and solvent, as well as other reaction parameters. Here are the primary areas to investigate:

  • Suboptimal Base Selection: The base plays a crucial role in the catalytic cycle, primarily by activating the organoboron species to facilitate transmetalation.[1][2] The choice of base is often dependent on the solvent system and the sensitivity of your substrates.

    • For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ are often effective.[3]

    • In ethereal solvents like THF or dioxane, stronger bases like Cs₂CO₃ or aqueous NaOH may be necessary.[3]

    • For base-sensitive substrates, milder bases like K₃PO₄ or K₂CO₃ are recommended to prevent side reactions such as hydrolysis or epimerization.[4]

  • Inappropriate Solvent System: The solvent influences the solubility of reagents, the stability of the catalyst, and the overall reaction rate.[5]

    • Commonly used solvents include toluene, THF, dioxane, and DMF.[6][7]

    • Biphasic systems, such as toluene/water or dioxane/water, are frequently employed and can be highly effective.[3][6] The water in these systems can play a beneficial role in dissolving the inorganic base.[5]

    • The polarity of the solvent can also affect the selectivity of the reaction in certain cases.[8][9]

  • Catalyst and Ligand Issues: While aryl bromides are generally more reactive than aryl chlorides, the choice of palladium catalyst and ligand is still important, especially for challenging substrates.[7][10]

    • Ensure your palladium precatalyst is active. If using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[11]

    • The ligand choice is critical for stabilizing the palladium center and promoting the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective.[10]

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to catalyst deactivation and the formation of unwanted homocoupling byproducts.[3][7]

    • Thoroughly degas your solvents and purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to lower yields.

    • Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene is a common side reaction, particularly with electron-deficient or heteroaryl boronic acids.[4][7] Using anhydrous conditions or a milder base like KF can sometimes mitigate this issue.[4]

    • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[7]

    • Dehalogenation: The aryl bromide can be reduced to the corresponding arene.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling?

A1: The main role of the base is to activate the boronic acid for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[1][2][12]

Q2: Which base should I choose for my reaction involving a base-sensitive functional group?

A2: For substrates with base-sensitive functional groups, such as esters, amides, or stereocenters, it is crucial to use a milder base to avoid unwanted side reactions. Anhydrous powdered K₃PO₄ is an excellent choice in many cases.[4] K₂CO₃ and Cs₂CO₃ can also be effective but might be too strong depending on the specific substrate.[4] Strong bases like NaOH should generally be avoided with sensitive substrates.[4]

Q3: Is water always necessary for a Suzuki-Miyaura coupling reaction?

A3: While many Suzuki-Miyaura coupling reactions are performed in biphasic aqueous/organic solvent systems, water is not always a requirement.[3] Anhydrous conditions can be employed, particularly when using soluble inorganic bases or when dealing with water-sensitive substrates.[3] However, the presence of water can be beneficial for dissolving inorganic bases like K₂CO₃ or K₃PO₄, thereby increasing their effectiveness.[5]

Q4: How can I minimize the homocoupling of my boronic acid?

A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[7] To minimize this side reaction, it is critical to perform the reaction under a strictly inert atmosphere (argon or nitrogen).[3] Thoroughly degassing the solvents by sparging with an inert gas or by freeze-pump-thaw cycles is highly recommended.[3] Using a Pd(0) precatalyst can also be beneficial as it avoids the presence of Pd(II) species at the start of the reaction which can promote homocoupling.[3]

Q5: My reaction has stalled. What are some troubleshooting steps I can take?

A5: If your reaction has stalled, consider the following:

  • Check Reagent Purity: Ensure that your aryl bromide, boronic acid, base, and solvents are pure and dry (if using anhydrous conditions).[3]

  • Verify Inert Atmosphere: Confirm that your reaction setup is free of oxygen.[3]

  • Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may help to overcome the activation barrier. Monitor for potential decomposition of starting materials or products.[13]

  • Screen Different Catalysts/Ligands: For particularly challenging or sterically hindered substrates, a more sophisticated catalyst system with bulky, electron-rich ligands may be required.[10]

Data Presentation: Base and Solvent Performance

The following tables summarize the performance of common bases and solvents for the Suzuki-Miyaura coupling of aryl bromides. The yields are indicative and can vary significantly based on the specific substrates, catalyst, and reaction conditions.

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling

BaseEquivalentsTypical Solvent SystemTypical Temperature (°C)General Yield (%)Notes
Na₂CO₃2.0Toluene/H₂O80-100HighA standard and effective choice for many routine couplings.[4]
K₂CO₃2.0 - 3.0Dioxane/H₂O, THF/H₂O80-110HighA widely used and reliable base.[3][4]
K₃PO₄2.0 - 3.0Toluene, Dioxane90-110Very High (>95)Excellent for base-sensitive substrates due to its milder basicity.[4]
Cs₂CO₃2.0Dioxane, THF80-100Very High (>95)Often provides superior results, especially for challenging couplings, but is more expensive.[3][4]
NaOH2.0Toluene/H₂O80-100~90A strong base that can be effective but carries a higher risk of promoting side reactions with sensitive substrates.[4]
KF3.0Dioxane80-100Good to ExcellentCan be beneficial in minimizing protodeboronation of sensitive boronic acids.[4][14]
Triethylamine (TEA)3.0Toluene80Low (<40)Organic amines are generally less effective for the coupling of aryl bromides.[4]

Table 2: Comparison of Common Solvents in Suzuki-Miyaura Coupling

Solvent SystemTypical BaseTypical Temperature (°C)General Yield (%)Notes
Toluene/H₂ONa₂CO₃, K₂CO₃, NaOH80-100HighA very common and effective biphasic system.[3][6]
Dioxane/H₂OK₂CO₃, Cs₂CO₃80-110High to Very HighAnother widely used and reliable biphasic system.[3]
THF/H₂OK₂CO₃, Cs₂CO₃65-80Good to HighLower boiling point may require longer reaction times.[3][6]
Toluene (anhydrous)K₃PO₄90-110Very HighSuitable for water-sensitive substrates.[4]
Dioxane (anhydrous)K₃PO₄, Cs₂CO₃100-110Very HighA good choice for anhydrous conditions at higher temperatures.[3][4]
DMFK₂CO₃, K₃PO₄80-120Good to HighA polar aprotic solvent that can be effective, but may be more difficult to remove during workup.[3][6]
Ethanol/H₂OK₂CO₃, NaOH40-78Good to HighA "greener" solvent option that can be effective, sometimes even at room temperature.[15][16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.[3]

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

    • The crude product can then be purified by column chromatography or recrystallization.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)L₂(Br) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Boronic_Acid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic_Acid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation Aryl_Bromide Ar-Br Aryl_Bromide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Base Is the base appropriate for the solvent and substrate? Start->Check_Base Check_Solvent Is the solvent system optimal? Check_Base->Check_Solvent Yes Screen_Bases Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Screen_Bases No Check_Inert Is the reaction under a strictly inert atmosphere? Check_Solvent->Check_Inert Yes Screen_Solvents Screen alternative solvents (e.g., Toluene/H₂O, anhydrous Dioxane) Check_Solvent->Screen_Solvents No Check_Catalyst Is the catalyst/ligand system effective? Check_Inert->Check_Catalyst Yes Degas_Purge Thoroughly degas solvents and purge with inert gas Check_Inert->Degas_Purge No Screen_Catalysts Screen different catalysts and ligands Check_Catalyst->Screen_Catalysts No Success Reaction Optimized Check_Catalyst->Success Yes Screen_Bases->Check_Solvent Screen_Solvents->Check_Inert Degas_Purge->Check_Catalyst Screen_Catalysts->Success

Caption: A troubleshooting workflow for optimizing Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Aqueous Workup Procedures for Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of aqueous workup for palladium-catalyzed reactions.

Troubleshooting Guides

This section addresses common issues encountered during the aqueous workup of palladium-catalyzed reactions in a question-and-answer format, providing specific solutions to overcome these challenges.

Issue 1: Incomplete Removal of Palladium Catalyst

  • Question: After my aqueous workup and extraction, I still observe a black or gray precipitate, or my product is contaminated with palladium upon analysis. How can I effectively remove the palladium catalyst?

  • Answer: Incomplete removal of palladium is a frequent issue and can be addressed by several methods, depending on the nature of the palladium species (heterogeneous or homogeneous).

    • For Heterogeneous Catalysts (e.g., Pd/C) or Precipitated Palladium Black:

      • Celite® Filtration: Filtration through a pad of Celite® is a common and effective first step to remove insoluble palladium particles.[1][2][3][4] Ensure the Celite pad is well-packed (typically 1-2 cm thick) and pre-wetted with the solvent to improve its efficacy.[3] For very fine particles, using a finer filter medium like a 0.45 µm PTFE membrane filter or performing a double filtration can be beneficial.[3]

      • Flocculation: If you suspect colloidal palladium, adding a small amount of a flocculating agent can help aggregate the particles, making them easier to remove by filtration.[3]

    • For Homogeneous (Soluble) Palladium Species:

      • Scavengers: Solid-supported scavengers with high affinity for palladium are highly effective.[1][3] Common scavengers are functionalized with thiols, amines, or 2,4,6-trimercaptotriazine (TMT).[1][5][6][7] The choice of scavenger may depend on the palladium's oxidation state (e.g., thiol-based scavengers are often effective for Pd(II)).[3] It's advisable to screen a few scavengers to find the most effective one for your specific system.[3]

      • Activated Carbon: Treatment with activated carbon is a cost-effective method for adsorbing palladium residues.[1][8] However, it can be non-specific and may lead to product loss.[1][2] Therefore, optimizing the amount of activated carbon is crucial.[2]

      • Precipitation: You can attempt to precipitate soluble palladium by adding an anti-solvent or a specific precipitating agent before filtration.[3]

      • Extraction: Liquid-liquid extraction can be effective for removing water-soluble palladium salts.[4]

      • Column Chromatography: While often used for product purification, column chromatography can also remove palladium residues.[4]

Issue 2: Emulsion Formation During Extraction

  • Question: During the liquid-liquid extraction, a persistent emulsion has formed, preventing clear phase separation. How can I break this emulsion?

  • Answer: Emulsion formation is a common problem, particularly when dealing with complex reaction mixtures. Here are several techniques to break emulsions:

    • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[9]

    • Change in pH: Adding a small amount of acid or base can alter the solubility of compounds that may be acting as emulsifying agents.[10]

    • Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.[10][11]

    • Filtration: Passing the entire mixture through a pad of Celite® or glass wool can physically disrupt the emulsion.[9][11]

    • Centrifugation: If available, centrifuging the mixture is a very effective method to force phase separation.[10][11][12][13]

    • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for a period can allow the layers to separate on their own.[9][10][12] Gentle stirring or tapping of the funnel can also aid this process.[10][12]

    • Temperature Change: Gentle heating or cooling (e.g., in an ice bath) can sometimes help to break an emulsion.[10]

Issue 3: Low Product Yield After Workup

  • Question: My product yield is significantly lower than expected after the aqueous workup and purification. What are the potential causes and how can I minimize product loss?

  • Answer: Product loss during workup can occur at several stages. Identifying the cause is key to improving your yield.

    • Adsorption onto Palladium Scavengers or Activated Carbon: Your product might be binding to the solid support used for palladium removal.

      • Solution: Use the minimum effective amount of the scavenger or activated carbon.[3] After filtration, wash the solid material thoroughly with a fresh portion of the solvent to recover any adsorbed product.[3] You can also screen different scavengers, as some may have a lower affinity for your product.[3]

    • Incomplete Extraction: Your product may have some solubility in the aqueous phase.

      • Solution: Perform multiple extractions with the organic solvent (e.g., 3-4 times) to ensure complete removal of the product from the aqueous layer. Adding salt (brine) to the aqueous phase can decrease the solubility of your organic product in water ("salting out").

    • Precipitation with Palladium: Your product might co-precipitate with palladium species.

      • Solution: Try to keep the palladium species soluble during the initial workup phase and remove it later using scavengers or chromatography.

    • Degradation: Your product may be sensitive to the pH or temperature conditions of the workup.

      • Solution: If your product is acid or base sensitive, use neutral washes. Avoid excessive heating during solvent removal.

Issue 4: Formation of Palladium Black

  • Question: A black precipitate, presumably palladium black, formed during my reaction or workup. What causes this and how can I prevent it?

  • Answer: The formation of palladium black is indicative of the decomposition of the active palladium catalyst into its inactive, elemental form.

    • Causes:

      • Presence of Oxygen: The active Pd(0) catalyst can be oxidized by oxygen to inactive Pd(II) species, which can then precipitate as palladium black.

      • High Temperatures: Excessive heat can lead to catalyst agglomeration and precipitation.

      • Inappropriate Ligand or Ligand Decomposition: The ligand stabilizes the active Pd(0) species. If the ligand is not suitable or decomposes, the palladium can precipitate.

    • Prevention and Mitigation:

      • Inert Atmosphere: Ensure all solvents and reagents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

      • Temperature Control: Avoid unnecessarily high reaction temperatures.

      • Ligand Selection: Use appropriate and stable ligands for your specific reaction.

      • Workup: If palladium black has formed, it can typically be removed by filtration through Celite®.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for an aqueous workup of a Suzuki-Miyaura coupling reaction?

A1: A typical aqueous workup for a Suzuki-Miyaura reaction involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer sequentially with an aqueous solution (e.g., water, saturated sodium bicarbonate, or brine). This is to remove the base and other water-soluble byproducts.

  • Separating the organic layer.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filtering to remove the drying agent.

  • Concentrating the filtrate under reduced pressure to obtain the crude product.

  • Further purification is often necessary, which may include column chromatography, recrystallization, and/or treatment with a palladium scavenger to remove residual catalyst.[14][15][16][17]

Q2: What are the key considerations for the aqueous workup of a Heck reaction?

A2: For a Heck reaction, the workup generally involves:

  • Filtering the cooled reaction mixture through a pad of Celite® to remove any precipitated palladium.[18]

  • Diluting the filtrate with an organic solvent and washing with water or brine to remove the base (often an amine) and other salts.

  • If a phase-transfer catalyst (e.g., a quaternary ammonium salt) was used, multiple aqueous washes may be necessary for its removal.

  • Drying the organic layer, filtering, and concentrating.

  • Purification of the crude product, often by column chromatography, is typically required to remove byproducts and residual palladium.[19][20][21]

Q3: How should I approach the aqueous workup of a Sonogashira coupling?

A3: The workup for a Sonogashira coupling often includes:

  • Removal of the copper co-catalyst and palladium catalyst. This can often be achieved by washing the reaction mixture with an aqueous solution of ammonia or ammonium chloride to complex with the copper salts.

  • Dilution with an organic solvent and washing with water or brine to remove the amine base and other water-soluble materials.

  • Drying the organic phase, followed by filtration and concentration.

  • Purification via column chromatography is a common subsequent step to isolate the desired product and remove any remaining catalyst residues.[22][23]

Q4: How do I choose the right palladium scavenger?

A4: The selection of a palladium scavenger depends on several factors:

  • Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[3]

  • Solvent: Ensure the scavenger is compatible with your solvent system.

  • Product and Reactant Compatibility: The scavenger should not react with your product or any remaining starting materials.

  • Efficiency: It is often beneficial to screen a small panel of scavengers to identify the most effective one for your specific reaction.[3]

Data Presentation

The following tables summarize quantitative data on the efficiency of various palladium removal methods.

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalReference(s)
Silica-Thiol (Si-Thiol)2400≤ 16>99.3[6]
Silica-Thiourea (Si-THU)2400≤ 16>99.3[6]
Polystyrene-bound TMT1550< 10>99.4[7]
ISOLUTE® Si-TMT166816190.3[24]
SiliaMetS® Thiol16687095.8[24]
SEM2616682098.8[24]
N-acetyl cysteine860097588.7[25]

Table 2: Efficiency of Activated Carbon for Palladium Removal

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)% RemovalConditionsReference(s)
Darco® KB-B300< 1>99.60.2 wt, 45 °C, 18 h[2]
Commercial Activated Carbon-->98pH=2, 0.21 mm particle size, 10 g/L dose, 3 h[8]
Nuchar® AquaGuard9100645029.1Used alone[1]
Nuchar® AquaGuard + 1,2-ethanedithiol9100<50>99.5Binary system[2]

Table 3: Efficiency of Other Palladium Removal Methods

MethodInitial Pd (ppm)Final Pd (ppm)% RemovalReference(s)
Celite® Filtration151,000 (1% of mixture)8,60094.3[25]
Crystallization--Variable[1]
Liquid-Liquid Extraction-->99[1]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Dissolution: After the initial aqueous workup (e.g., washing with water/brine), dissolve the crude product in a suitable organic solvent (e.g., THF, ethyl acetate, toluene).

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-20 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific system.

  • Monitoring: Monitor the palladium concentration periodically by taking small aliquots of the solution (after filtering off the scavenger) and analyzing by a sensitive technique like ICP-MS.

  • Filtration: Once the desired level of palladium removal is achieved, filter the mixture through a pad of Celite® or a suitable filter paper to remove the scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® pad is crucial to remove fine carbon particles.

  • Washing: Wash the Celite®/carbon pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Analyze the purified product for residual palladium and assess the product yield to determine the extent of loss due to adsorption.[1]

Mandatory Visualization

Aqueous_Workup_Workflow start Reaction Mixture (Post-Reaction) celite_filtration Filter through Celite® start->celite_filtration If heterogeneous Pd or precipitate present liquid_extraction Aqueous Extraction (e.g., with Water/Brine) start->liquid_extraction If homogeneous Pd celite_filtration->liquid_extraction phase_separation Separate Organic Layer liquid_extraction->phase_separation drying Dry Organic Layer (e.g., Na2SO4) phase_separation->drying solvent_removal Solvent Removal drying->solvent_removal crude_product Crude Product solvent_removal->crude_product purification Further Purification (Chromatography, Recrystallization) crude_product->purification pd_scavenging Palladium Scavenging (e.g., with Scavengers or Activated Carbon) crude_product->pd_scavenging If Pd removal is critical final_product Final Product purification->final_product pd_scavenging->purification

Caption: General workflow for aqueous workup of a palladium-catalyzed reaction.

Troubleshooting_Palladium_Removal start High Residual Palladium in Product is_pd_heterogeneous Is the Palladium Heterogeneous? start->is_pd_heterogeneous celite_filtration Optimize Celite® Filtration: - Increase pad thickness - Use finer filter - Double filtration is_pd_heterogeneous->celite_filtration Yes is_pd_homogeneous Is the Palladium Homogeneous? is_pd_heterogeneous->is_pd_homogeneous No scavenger_screen Perform Scavenger Screen: - Thiol, Amine, TMT based - Optimize loading and time is_pd_homogeneous->scavenger_screen Yes activated_carbon Use Activated Carbon: - Optimize loading to  minimize product loss is_pd_homogeneous->activated_carbon Alternative combination Consider Combination Approach: Celite® filtration followed by scavenger scavenger_screen->combination activated_carbon->combination

Caption: Decision tree for troubleshooting palladium removal.

References

Technical Support Center: Scale-up Synthesis of 1-Bromo-2-(difluoromethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Bromo-2-(difluoromethoxy)benzene and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound derivatives.

Problem ID Issue Potential Causes Recommended Solutions
TS-01 Low Yield of Brominated Product- Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient brominating agent. - Product loss during work-up and isolation.- Monitor the reaction progress using techniques like GC-MS or TLC to ensure completion. - Optimize the reaction temperature; for many aromatic brominations, precise temperature control is crucial to balance reaction rate and selectivity. - Consider alternative brominating agents such as N-Bromosuccinimide (NBS) or Tetrabutylammonium tribromide (TBATB) if molecular bromine gives poor results. - Optimize extraction and purification steps to minimize product loss.
TS-02 Formation of Polybrominated Impurities- The difluoromethoxy group is an activating group, making the aromatic ring susceptible to further bromination. - Excess of brominating agent. - Reaction temperature is too high.- Carefully control the stoichiometry of the brominating agent. A slight excess may be needed for full conversion, but a large excess will promote polybromination. - Maintain a low reaction temperature (e.g., -5 to 10 °C) to improve selectivity. - Consider a milder brominating agent.
TS-03 Poor Regioselectivity (Formation of undesired isomers)- The directing effect of the difluoromethoxy group can lead to a mixture of ortho- and para-isomers. - Steric hindrance at the desired position.- The choice of solvent and brominating agent can influence regioselectivity. Experiment with different solvent systems. - Purification techniques such as fractional distillation or column chromatography will be necessary to separate isomers.
TS-04 Runaway Reaction/Exotherm- Bromination reactions are often highly exothermic. - Inadequate cooling or slow heat dissipation in a large reactor.- Implement a continuous flow synthesis approach for better temperature control and safety. In this method, small amounts of reactants are mixed and reacted continuously in a microreactor, minimizing the risk of a runaway reaction. - For batch processes, ensure the reactor has efficient cooling and agitation. Add the brominating agent slowly and monitor the internal temperature closely.
TS-05 Difficult Purification of the Final Product- The presence of closely boiling isomers or polybrominated impurities. - Residual starting material.- High-efficiency fractional distillation under reduced pressure is often effective for separating isomers. - For non-volatile impurities, column chromatography may be necessary, though this can be challenging and costly at a large scale. - Optimize the reaction to minimize impurity formation, which is the most effective approach to simplify purification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: The most common starting material is 2-(difluoromethoxy)phenol. This is then subjected to an electrophilic aromatic bromination reaction.

Q2: What are the typical reaction conditions for the bromination of 2-(difluoromethoxy)phenol on a laboratory scale?

A2: A representative lab-scale synthesis involves dissolving 2-(difluoromethoxy)phenol in a suitable solvent like dichloromethane (DCM) or acetic acid. A brominating agent, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), is then added portion-wise at a controlled temperature, often between 0 and 25 °C. The reaction is typically stirred for several hours until completion, as monitored by TLC or GC.

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

A3: Molecular bromine is highly toxic and corrosive, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic, so careful temperature control and a plan for emergency cooling are essential. On a larger scale, consider using safer brominating agents or implementing a continuous flow process to minimize hazards.

Q4: How can I monitor the progress of the bromination reaction?

A4: The reaction progress can be effectively monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material and the formation of the product and any byproducts. Thin Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment.

Q5: What are the common impurities found in the crude product, and how can they be removed?

A5: Common impurities include the starting material, polybrominated derivatives, and other isomers. Purification is typically achieved through fractional distillation under reduced pressure. For high-purity requirements, column chromatography may be employed, although this is less practical for large-scale production.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₅BrF₂O
Molecular Weight223.02 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point199.2 ± 30.0 °C at 760 mmHg[1]
Density1.6 ± 0.1 g/cm³[1]
Flash Point88.3 ± 8.8 °C[1]
Purity (Typical Commercial Grade)≥97%[2][3]

Experimental Protocols

Representative Laboratory-Scale Synthesis of a this compound Derivative

This protocol is a general representation and may require optimization for specific derivatives.

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Reactant Charging: The starting material, 2-(difluoromethoxy)phenol (1 equivalent), is dissolved in a suitable solvent such as dichloromethane.

  • Cooling: The reaction mixture is cooled to 0-5 °C using an ice bath.

  • Addition of Brominating Agent: A solution of the brominating agent (e.g., molecular bromine, 1.05 equivalents) in the same solvent is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: The reaction is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature. The progress is monitored by GC-MS.

  • Quenching: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Work-up: The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the final product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-(difluoromethoxy)phenol in Solvent cool Cool to 0-5 °C start->cool add_br2 Add Brominating Agent (e.g., Br2) Dropwise cool->add_br2 react Stir and Monitor (TLC/GC-MS) add_br2->react quench Quench with Sodium Thiosulfate react->quench extract Aqueous Work-up (Wash and Dry) quench->extract purify Purify by Vacuum Distillation extract->purify end end purify->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_analysis Analysis cluster_solutions Solutions start Low Yield or Impure Product check_impurities Identify Impurities (GC-MS) start->check_impurities is_polybrominated Polybrominated? check_impurities->is_polybrominated is_isomer Isomeric Mixture? check_impurities->is_isomer is_polybrominated->is_isomer No solution_poly Reduce Bromine Stoichiometry Lower Reaction Temperature is_polybrominated->solution_poly Yes solution_isomer Optimize Solvent/Reagent Improve Purification is_isomer->solution_isomer Yes solution_incomplete Increase Reaction Time/Temp Check Reagent Quality is_isomer->solution_incomplete No

Caption: Troubleshooting logic for the synthesis of this compound.

References

Removing palladium catalyst residues from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of palladium catalyst residues from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a reaction mixture?

A1: The most prevalent methods include:

  • Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1]

  • Precipitation: Inducing the palladium to precipitate out of the solution, often by changing the solvent or adding a precipitating agent.

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium.[1][2]

  • Solvent Extraction: Partitioning the palladium catalyst into a phase separate from the product using liquid-liquid extraction.[2]

  • Chromatography: Utilizing techniques like column chromatography to separate the desired compound from the palladium catalyst.[1]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors:

  • Nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.[1]

  • Form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?[1]

  • Desired final palladium concentration: Regulatory limits for active pharmaceutical ingredients (APIs) are often very low (e.g., < 5 ppm).[3]

  • Cost and scalability: Some methods are more cost-effective and easier to scale up than others.

Below is a decision-making workflow to guide your selection:

G start Start: Crude Reaction Mixture is_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite® is_heterogeneous->filtration Yes soluble_pd Soluble Pd present? is_heterogeneous->soluble_pd No filtration->soluble_pd activated_carbon Use Activated Carbon soluble_pd->activated_carbon No precipitation Precipitation soluble_pd->precipitation Alternative chromatography Column Chromatography soluble_pd->chromatography Alternative product_sensitive Is the product sensitive to non-specific adsorption? soluble_pd->product_sensitive Yes scavenger Use Palladium Scavenger end Purified Product scavenger->end activated_carbon->end precipitation->end chromatography->end product_sensitive->scavenger Yes product_sensitive->activated_carbon No, or cost is a primary concern

Caption: Decision logic for selecting a palladium removal strategy.

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are materials, often based on silica or polystyrene, that are functionalized with groups that have a high affinity for palladium, such as thiols, amines, and thioureas.[4] They work by selectively binding to the palladium in the reaction mixture, allowing for its removal by simple filtration.

Q4: Can activated carbon be used for palladium removal, and what are its limitations?

A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues. However, it can lack selectivity and may also adsorb the desired product, leading to yield loss.[5] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[5]

Troubleshooting Guides

Issue 1: Incomplete removal of palladium after filtration.

  • Symptom: The filtrate remains colored (black or grey), or analysis shows high residual palladium.

  • Possible Cause 1: Colloidal Palladium: Fine palladium particles may be passing through the filter.

    • Solution: Use a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE), or a thicker, well-packed Celite® pad (1-2 cm).[4] Pre-wetting the Celite® pad can improve its effectiveness.[4]

  • Possible Cause 2: Soluble Palladium: The palladium may be dissolved in the reaction mixture.

    • Solution: Filtration is only effective for heterogeneous catalysts.[4] For soluble palladium, switch to a method like scavenging, precipitation, or chromatography.[4]

Issue 2: Low efficiency of palladium scavengers.

  • Symptom: Residual palladium levels remain high after treatment with a scavenger.

  • Possible Cause 1: Incorrect Scavenger Selection: The chosen scavenger may not be effective for the specific palladium species (e.g., Pd(0) vs. Pd(II)) or the solvent system.[4]

    • Solution: Screen a small panel of scavengers with different functional groups. Thiol-based scavengers are often effective for Pd(II).[4]

  • Possible Cause 2: Insufficient Scavenger or Reaction Time: The amount of scavenger or the treatment time may be inadequate.

    • Solution: Increase the equivalents of the scavenger and/or extend the reaction time. Monitor the progress by analyzing aliquots.

  • Possible Cause 3: Poor Mass Transfer: Inadequate mixing can prevent the scavenger from effectively contacting the palladium.

    • Solution: Ensure vigorous stirring during the scavenging process.

Issue 3: Significant product loss during purification.

  • Symptom: Low yield of the final product after palladium removal.

  • Possible Cause: Non-specific Adsorption: The product may be adsorbing to the activated carbon or scavenger.

    • Solution 1: Reduce the amount of adsorbent to the minimum effective quantity.

    • Solution 2: After filtration, wash the adsorbent with fresh solvent to recover any bound product.[4]

    • Solution 3: Try a different scavenger that may have a lower affinity for your product.[4]

    • Solution 4: Consider a different purification method such as crystallization or extraction.

Data Presentation: Comparison of Palladium Removal Methods

Method/MaterialInitial Pd (ppm)Final Pd (ppm)% RemovalReference Reaction/Conditions
Scavengers
MP-TMT852< 1 (LOD)>99%Pd(Cl)2(PPh3)2 in THF/DMF
Si-TMT500< 9>98.2%Dichlorobis(TPP)Pd(II) in Ethyl Acetate
Si-Thiol500< 9>98.2%Dichlorobis(TPP)Pd(II) in Ethyl Acetate
TMT + Activated Charcoal22392099.1%Suzuki Coupling, DCM, 20°C, 2h
Activated Carbon
Darco KB-B300< 1>99.6%THF, 45°C, 18h
Activated Carbon500~65~87%Dichlorobis(TPP)Pd(II) in Ethyl Acetate
Precipitation
NaHSO3 (aq)8000< 100>98.75%Suzuki-Miyaura Coupling, Toluene, elevated temp

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using Scavengers

G start Start: Crude Product in Solution add_scavenger Add Scavenger (e.g., 5-10 wt%) start->add_scavenger stir Stir at RT or elevated temp (1-24 h) add_scavenger->stir filtration Filter through Celite® stir->filtration wash Wash filter cake with solvent filtration->wash concentrate Combine filtrate and washings, then concentrate wash->concentrate end Purified Product concentrate->end

Caption: Experimental workflow for palladium removal using scavengers.
  • Dissolution: Dissolve the crude product containing the palladium catalyst in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]

  • Scavenger Addition: Add the selected scavenger (e.g., MP-TMT, Si-Thiol) to the solution. A typical starting amount is 5-10 wt% relative to the crude product.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 24 hours.[1] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[1]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[1]

  • Concentration: Concentrate the filtrate to obtain the purified product.[1]

  • Analysis: Analyze the purified product for residual palladium content.[1]

Protocol 3: Palladium Precipitation from a Suzuki-Miyaura Coupling Reaction

This protocol is adapted from a literature procedure for the removal of palladium from a large-scale Suzuki-Miyaura reaction.[6]

  • Reaction Work-up: Following the completion of the Suzuki-Miyaura coupling, add toluene and a 20% aqueous solution of sodium bisulfite (NaHSO3) to the reaction mixture.

  • Heating: Heat the mixture to an elevated temperature (e.g., 60-80 °C) with vigorous stirring. The palladium will precipitate as a black solid.

  • Filtration: Allow the mixture to cool to room temperature and filter through a pad of Celite® to remove the precipitated palladium.

  • Phase Separation: Separate the organic and aqueous layers of the filtrate.

  • Washing: Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified product.

  • Analysis: Determine the residual palladium content in the product by ICP-MS.

References

Managing moisture-sensitive reagents in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Managing Moisture-Sensitive Reagents in Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to handling anhydrous reagents and reaction conditions.

This section provides solutions to common problems encountered during coupling reactions involving moisture-sensitive reagents.

Low or No Product Yield

Q1: My coupling reaction has a very low yield or is not working at all. I suspect moisture contamination. What should I check first?

A1: When a moisture-sensitive reaction fails, a systematic check of all components and procedures is crucial. The primary suspects are often the solvent, reagents, glassware, and the reaction atmosphere. Ensure your palladium catalyst and any co-catalysts are active and not degraded.[1] It is also critical to use anhydrous and anaerobic conditions, as oxygen can lead to undesirable side reactions like the Glaser-type homocoupling of alkynes in Sonogashira reactions.[1]

Here is a workflow to diagnose the potential source of moisture:

G start Low or No Yield in Moisture-Sensitive Reaction check_solvent Is the solvent truly anhydrous? start->check_solvent check_glassware Was the glassware properly dried? check_solvent->check_glassware Yes dry_solvent Action: Re-dry solvent or use a freshly opened bottle. check_solvent->dry_solvent No check_reagents Are the reagents anhydrous and active? check_glassware->check_reagents Yes dry_glassware Action: Oven-dry or flame-dry glassware immediately before use. check_glassware->dry_glassware No check_atmosphere Was a proper inert atmosphere maintained? check_reagents->check_atmosphere Yes use_fresh_reagents Action: Use fresh reagents. Store properly. check_reagents->use_fresh_reagents No solvent_ok Solvent OK check_atmosphere->solvent_ok Yes improve_inert_technique Action: Improve Schlenk line or glovebox technique. Check for leaks. check_atmosphere->improve_inert_technique No glassware_ok Glassware OK reagents_ok Reagents OK atmosphere_ok Atmosphere OK dry_solvent->check_glassware dry_glassware->check_reagents use_fresh_reagents->check_atmosphere G cluster_glovebox Glovebox Workflow cluster_schlenk Schlenk Line Workflow gb_start Weigh solid in glovebox gb_transfer Add to flask inside glovebox gb_start->gb_transfer gb_seal Seal flask gb_transfer->gb_seal gb_remove Remove from glovebox gb_seal->gb_remove gb_end Proceed with reaction gb_remove->gb_end sl_start Weigh solid quickly in air sl_add Add to flask under positive inert gas flow sl_start->sl_add sl_seal Seal flask sl_add->sl_seal sl_end Proceed with reaction sl_seal->sl_end

References

Validation & Comparative

Reactivity Face-Off: 1-Bromo-2-(difluoromethoxy)benzene vs. 1-Bromo-2-(trifluoromethoxy)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the successful and efficient construction of target molecules. Aryl halides bearing fluorinated alkoxy groups are of significant interest due to the unique physicochemical properties these moieties impart, such as enhanced metabolic stability, altered lipophilicity, and modulated electronic characteristics. This guide provides an in-depth comparison of the reactivity of two such building blocks: 1-Bromo-2-(difluoromethoxy)benzene and 1-Bromo-2-(trifluoromethoxy)benzene. The focus will be on their performance in two of the most ubiquitous and powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Executive Summary

The reactivity of the C-Br bond in this compound and 1-Bromo-2-(trifluoromethoxy)benzene is primarily governed by the electronic and steric nature of the ortho-substituent. The trifluoromethoxy (-OCF₃) group is a stronger electron-withdrawing group and is sterically more demanding than the difluoromethoxy (-OCF₂H) group. These differences are expected to translate into distinct reactivity profiles in palladium-catalyzed cross-coupling reactions.

General Reactivity Trend:

  • Suzuki-Miyaura Coupling: Due to the stronger electron-withdrawing nature of the -OCF₃ group, 1-Bromo-2-(trifluoromethoxy)benzene is anticipated to undergo oxidative addition to the palladium(0) catalyst at a faster rate than this compound. However, the greater steric hindrance of the -OCF₃ group may slightly impede the approach of the catalyst, potentially impacting the overall reaction rate and yield.

  • Buchwald-Hartwig Amination: A similar trend is expected in the Buchwald-Hartwig amination, where the electron-deficient nature of the aryl bromide is a key driver for the reaction. The more electron-deficient aromatic ring in the trifluoromethoxy analog should facilitate the initial oxidative addition step.

Comparative Data from Analogous Systems

Table 1: Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Bromides with Phenylboronic Acid

EntryAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromoanilineCataXCium A Pd G3 (5 mol%)K₃PO₄2-MeTHF701.591[1]
21-Bromo-2-methoxybenzenePd/SS-CNS (0.1 mol%)K₂CO₃EtOH/H₂O50->95[2]
31-Bromo-2-fluorobenzeneG-COOH-Pd-10K₂CO₃H₂O/EtOH1103~85[3]

Note: The data presented is for analogous systems and serves as a predictive guide for the reactivity of the target compounds.

Table 2: Buchwald-Hartwig Amination of Ortho-Substituted Aryl Bromides with Morpholine

EntryAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluenereflux694[4]
22-BromoanilinePd(OAc)₂ / BINAPNaOtBuToluene10018~80[5][6]
31-Bromo-2-nitrobenzenePd₂(dba)₃ / XantphosDBUMeCN/PhMe1401High[7]

Note: The data presented is for analogous systems and serves as a predictive guide for the reactivity of the target compounds.

Experimental Protocols

The following are detailed, generalized experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound and 1-Bromo-2-(trifluoromethoxy)benzene, based on established procedures for similar substrates.

Suzuki-Miyaura Coupling Protocol

Reaction: Formation of 2-(difluoromethoxy)-1,1'-biphenyl or 2-(trifluoromethoxy)-1,1'-biphenyl.

Materials:

  • This compound or 1-Bromo-2-(trifluoromethoxy)benzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Reaction: Formation of N-(2-(difluoromethoxy)phenyl)morpholine or N-(2-(trifluoromethoxy)phenyl)morpholine.

Materials:

  • This compound or 1-Bromo-2-(trifluoromethoxy)benzene (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add toluene, followed by morpholine.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OH)2 Base Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Coupling Partner, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat to Reaction Temperature solvent->heating monitoring Monitor by TLC/GC-MS heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The choice between this compound and 1-Bromo-2-(trifluoromethoxy)benzene in a synthetic campaign will depend on the specific requirements of the target molecule and the desired reaction kinetics. Based on fundamental principles of organic chemistry, the trifluoromethoxy derivative is expected to be more reactive in palladium-catalyzed cross-coupling reactions due to its stronger electron-withdrawing nature. However, its increased steric bulk may necessitate careful optimization of reaction conditions, particularly the choice of ligand, to achieve optimal yields. The difluoromethoxy analog, being less electron-withdrawing and sterically hindered, may exhibit slower reaction rates but could be a suitable alternative where milder conditions are preferred or where the electronic properties of the final product are a key consideration. The provided protocols and comparative data from analogous systems offer a solid starting point for researchers to explore the utility of these valuable fluorinated building blocks in their synthetic endeavors.

References

A Comparative Guide to Difluoromethoxy and Trifluoromethyl Groups in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the incorporation of fluorinated functional groups is a cornerstone for optimizing the pharmacological profile of drug candidates. Among these, the difluoromethoxy (-OCF2H) and trifluoromethyl (-CF3) groups are frequently employed to enhance properties such as metabolic stability, lipophilicity, and target binding affinity. This guide provides a detailed comparison of these two critical moieties, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their strategic application.

Physicochemical and Pharmacokinetic Profile Comparison

The choice between a difluoromethoxy and a trifluoromethyl group can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with its biological target. The distinct electronic and steric nature of each group underlies these differences.

The trifluoromethyl group is a powerful electron-withdrawing group and is considered one of the most effective substituents for enhancing metabolic stability due to the high strength of the carbon-fluorine bond.[1] This makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] The difluoromethoxy group is often utilized as a metabolically robust bioisostere of the methoxy group, effectively preventing O-demethylation, a common metabolic pathway.[1] A unique feature of the difluoromethoxy group is the ability of its polarized C-H bond to act as a weak hydrogen bond donor, a characteristic that allows it to mimic hydroxyl or amine groups in interactions with protein targets.[2][3][4][5][6]

PropertyDifluoromethoxy (-OCF2H)Trifluoromethyl (-CF3)Significance in Drug Design
Lipophilicity (Hansch π) +0.49 (calculated)[7]+0.88[8][9]Influences membrane permeability, solubility, and binding to target proteins.[8][9][10]
Electronic Effect (Hammett σp) +0.27[7]+0.54Modulates the pKa of nearby ionizable groups and affects electrostatic interactions with the target.
Hydrogen Bond Donating Ability Weak H-bond donor[2][3][4][5][6]Not an H-bond donorCan form additional interactions in the binding pocket, potentially increasing affinity and selectivity.[5]
Metabolic Stability High; prevents O-demethylation[1]Very high; resistant to oxidation[1][8][9]Increases drug half-life and bioavailability by blocking metabolic hotspots.[1][11]
Bioisosteric Replacement Methoxy (-OCH3), Hydroxyl (-OH), Thiol (-SH)[1][2][5][12]Methyl (-CH3), Chlorine (Cl)[8][9]Allows for the fine-tuning of physicochemical and pharmacological properties while maintaining key interactions.

Impact on Target Binding and Biological Activity

The introduction of either a difluoromethoxy or trifluoromethyl group can profoundly influence a compound's binding affinity for its biological target.

The trifluoromethyl group , with its strong electron-withdrawing nature, can enhance target binding affinity by strengthening hydrogen bonds and electrostatic interactions with amino acid residues in the binding pocket.[8] Its steric bulk is also similar to a chlorine atom, making it a suitable bioisostere.[8][9]

The difluoromethoxy group's unique ability to act as a hydrogen bond donor allows it to form interactions that are not possible with a trifluoromethyl group.[2][3][5] This makes it a valuable bioisostere for hydroxyl, thiol, and amine groups, potentially preserving or introducing crucial interactions within a protein's binding site.[2][5][12] The strength of this hydrogen bond donation is context-dependent and influenced by the electronic nature of the rest of the molecule.[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for accurately assessing the impact of these functional groups.

LogP Determination by Shake-Flask Method

This method is considered the gold standard for determining the lipophilicity of a compound.[13]

Objective: To measure the octanol-water partition coefficient (LogP) of a test compound.[14]

Methodology:

  • Preparation: Prepare solutions of the test compound in both n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) that have been pre-saturated with each other.[13][15]

  • Partitioning: Mix equal volumes of the n-octanol and aqueous solutions in a vessel and agitate (e.g., on a rotator) for a set period (e.g., 1 hour) to allow for equilibrium to be reached.[15]

  • Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC-UV or LC-MS.[15]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.[14]

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[16][17][18]

Objective: To determine the in vitro intrinsic clearance of a test compound.[19]

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound.[16][19]

  • Incubation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a solution containing NADPH and an NADPH regenerating system.[16][19]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[16][19]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.[19]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[11]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of this plot is used to calculate the half-life (t1/2) and the intrinsic clearance (Clint).[11][19]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Buffer Buffer (pH 7.4) Buffer->Incubate Compound Test Compound Compound->Incubate NADPH NADPH System NADPH->Incubate TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->TimePoints Quench Quench Reaction (Cold Acetonitrile + IS) TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and Clint LCMS->Data

Caption: Workflow for an in vitro metabolic stability assay.

CYP450 Inhibition Assay

This assay determines a compound's potential to cause drug-drug interactions by inhibiting specific CYP isoforms.[20][21]

Objective: To determine the IC50 value of a test compound against major human CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4).[22]

Methodology:

  • Incubation Setup: In a multi-well plate, combine human liver microsomes, a specific probe substrate for the CYP isoform of interest, and varying concentrations of the test compound.[23]

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system.[23]

  • Incubation: Incubate the plate at 37°C for a specific duration.

  • Termination: Stop the reaction by adding a cold organic solvent.

  • Analysis: Analyze the samples by LC-MS/MS to measure the formation of the metabolite from the probe substrate.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.[24]

hERG Manual Patch-Clamp Assay

This is the gold standard for assessing the risk of a compound causing QT interval prolongation, a serious cardiac side effect.[25]

Objective: To measure the inhibitory effect of a test compound on the hERG potassium channel current.[25]

Methodology:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).[26]

  • Electrophysiology: Using the whole-cell patch-clamp technique, establish a stable recording from a single cell.[25]

  • Voltage Protocol: Apply a specific voltage pulse protocol to elicit the characteristic hERG tail current.[25]

  • Compound Application: Record baseline currents, then perfuse the cell with increasing concentrations of the test compound, allowing the effect to reach a steady state at each concentration.[25] A positive control (a known hERG blocker) is also used.[25]

  • Data Analysis: Measure the percentage of inhibition of the hERG tail current at each compound concentration to determine the IC50 value.[25]

G cluster_drug_action Drug Action on a Generic GPCR Pathway Drug Drug (-OCF2H or -CF3) Receptor GPCR Drug->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates Target Proteins Leading to

Caption: A generic GPCR signaling pathway targeted by drugs.

Protein-Ligand Binding Assay by Fluorescence Polarization

This is a solution-based technique to quantify the interaction between a ligand and a target protein.[27]

Objective: To determine the binding affinity (Ki or KD) of a test compound for a target protein.[27]

Methodology:

  • Reagent Preparation: Prepare an assay buffer, a stock solution of a fluorescently labeled ligand (tracer) that binds to the target protein, and a stock solution of the target protein.[27]

  • Assay Setup: In a microplate, add a fixed concentration of the target protein and the fluorescent tracer. Add serially diluted concentrations of the unlabeled test compound.[27]

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.[27]

  • Measurement: Measure the fluorescence polarization using a suitable plate reader. The binding of the tracer to the protein results in a high polarization value, which is displaced by the test compound, leading to a lower value.[27]

  • Data Analysis: Plot the polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to a binding affinity constant (Ki).[27]

Strategic Application in Drug Design

The decision to use a difluoromethoxy versus a trifluoromethyl group is a strategic one, guided by the specific goals of the drug design project.

G Start Goal: Optimize Lead Compound Metabolism Primary Metabolic Liability? Start->Metabolism Binding Need for H-Bond Donor? Metabolism->Binding Yes (e.g., C-H oxidation) Lipophilicity Need to Increase Lipophilicity? Metabolism->Lipophilicity No Use_CF3 Consider -CF3 (Strong Metabolic Block) Binding->Use_CF3 No Use_OCF2H Consider -OCF2H (Mimics -OH, -NH) Binding->Use_OCF2H Yes Both Consider -CF3 (Higher π value) Lipophilicity->Both Yes Evaluate Synthesize and Evaluate Both Analogs Lipophilicity->Evaluate No Use_CF3->Evaluate Use_OCF2H->Evaluate Both->Evaluate

Caption: Decision factors for selecting -OCF2H vs. -CF3.

  • Use Trifluoromethyl (-CF3) when: The primary goal is to block a site of oxidative metabolism on an aromatic ring or a methyl group.[1][11] It is also a good choice for significantly increasing lipophilicity and introducing a strong electron-withdrawing group to enhance electrostatic interactions.[8][9]

  • Use Difluoromethoxy (-OCF2H) when: The aim is to replace a metabolically labile methoxy group to prevent O-demethylation.[1] It is particularly valuable when a hydrogen bond-donating functionality is required to mimic a hydroxyl, thiol, or amine group to maintain or improve binding affinity.[2][5][12]

Conclusion

Both the difluoromethoxy and trifluoromethyl groups are powerful tools in the medicinal chemist's arsenal for lead optimization. The trifluoromethyl group is a well-established, robust metabolic blocker with strong electron-withdrawing properties. The difluoromethoxy group, while also enhancing metabolic stability, offers the unique advantage of acting as a hydrogen bond donor, providing an additional dimension for modulating protein-ligand interactions. A thorough understanding of their distinct physicochemical properties, supported by rigorous experimental evaluation, is essential for their successful application in the design of safe and effective medicines.

References

A Comparative Guide to Analytical Techniques for Characterizing Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated compounds across various industries, most notably in pharmaceuticals and agrochemicals. Consequently, the accurate and efficient characterization of these molecules is paramount. This guide provides a comprehensive comparison of the key analytical techniques used for the characterization of fluorinated organic compounds, offering insights into their principles, performance, and practical applications.

At a Glance: Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific research question, the nature of the analyte, and the sample matrix. The following table summarizes the key performance characteristics of the most widely used methods for the analysis of fluorinated organic compounds.

Feature¹⁹F Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Measures the nuclear magnetic resonance of the ¹⁹F nucleus, providing detailed structural information.[1][2][3]Ionizes molecules and separates them based on their mass-to-charge ratio, providing molecular weight and structural information.Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[4]Separates compounds based on their partitioning between a stationary phase and a mobile liquid phase.[5]Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.[6][7]
Primary Strength Unambiguous structure elucidation and quantification without a specific standard for the analyte (qNMR).[8]High sensitivity and selectivity, enabling the detection of trace amounts of compounds.[9]Excellent separation of volatile and thermally stable fluorinated compounds.[4]Versatile separation of a wide range of non-volatile and thermally labile fluorinated compounds.[5][10]Rapid identification of functional groups containing fluorine (e.g., C-F bonds).[11]
Typical Detection Limits µM to mM range; as low as pg/L with noise reduction techniques.[12][13][14]pg to fg range.[15]pg to fg range.[16]ng to µg range.Generally in the % range for direct quantification, but can detect lower concentrations.
Resolution High resolution, allowing for the differentiation of structurally similar compounds and isomers.[3]High mass resolution can differentiate between compounds with very similar molecular weights.High separation efficiency for complex mixtures of volatile compounds.[4]Good separation of a wide range of compounds, with resolution depending on the column and mobile phase.[5]Spectral resolution is sufficient to distinguish characteristic absorption bands.
Sample Volume Typically 160 µL to 700 µL.[17]µL to mL, depending on the ionization source and sample introduction method.µL of a liquid sample or headspace injection.µL injections.mg of solid or µL of liquid.
Sample Compatibility Soluble samples in deuterated solvents.Wide range of samples, including complex biological matrices.[18]Volatile and thermally stable compounds.Soluble compounds in the mobile phase.Solids, liquids, and gases.
Quantitative Analysis Excellent for quantitative analysis (qNMR) with an internal standard.[8]Requires calibration curves with isotopically labeled standards for accurate quantification.Requires calibration curves with standards.Requires calibration curves with standards.Possible with calibration, but generally less precise than other methods for trace analysis.[19]

Experimental Workflow for Characterizing a Novel Fluorinated Organic Compound

The characterization of a newly synthesized or isolated fluorinated organic compound typically follows a systematic workflow, integrating various analytical techniques to obtain a comprehensive understanding of its structure and purity.

experimental_workflow cluster_structure Structural Elucidation Synthesis Novel Fluorinated Compound Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification TLC Thin Layer Chromatography (TLC) for Purity Assessment Purification->TLC NMR ¹⁹F, ¹H, ¹³C NMR Spectroscopy TLC->NMR GC_MS GC-MS for Volatile Impurities TLC->GC_MS LC_MS LC-MS for Non-Volatile Impurities & Quantification TLC->LC_MS MS Mass Spectrometry (e.g., HRMS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR

Caption: A typical experimental workflow for the characterization of a novel fluorinated organic compound.

In-Depth Comparison of Analytical Techniques

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a cornerstone technique for the analysis of fluorinated organic compounds.[1][2] The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of 100%, making it a highly sensitive nucleus for NMR spectroscopy.[3] One of the key advantages of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap and facilitates the analysis of complex mixtures.[3]

Strengths:

  • Unambiguous Structural Information: Provides detailed information about the chemical environment of each fluorine atom in a molecule, including connectivity through spin-spin coupling with other nuclei like ¹H and ¹³C.[20]

  • Quantitative Analysis (qNMR): Allows for accurate and precise quantification of fluorinated compounds without the need for a specific reference standard of the analyte, by using an internal standard of known concentration.[8]

  • Non-destructive: The sample can be recovered after analysis.

Weaknesses:

  • Lower Sensitivity Compared to MS: While sensitive, it may not be suitable for detecting extremely low concentrations of analytes. However, recent noise-reduction techniques have significantly improved detection limits.[12][13]

  • Sample Requirements: Requires relatively pure and soluble samples in deuterated solvents.[17]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of fluorinated compounds and for obtaining structural information through fragmentation patterns. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides exceptional sensitivity and selectivity for the analysis of complex mixtures.[9]

Strengths:

  • Exceptional Sensitivity: Capable of detecting and quantifying fluorinated compounds at very low concentrations (picogram to femtogram levels).[15]

  • High Selectivity: Can distinguish between different compounds in a complex mixture based on their mass-to-charge ratio.

  • Structural Information: High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule, and tandem mass spectrometry (MS/MS) can be used to elucidate its structure by analyzing fragmentation patterns.

Weaknesses:

  • Destructive Technique: The sample is consumed during the analysis.

  • Ionization Challenges: Some fluorinated compounds can be challenging to ionize efficiently, which can affect sensitivity.

Chromatography (GC and HPLC)

Chromatographic techniques are essential for separating the components of a complex mixture before their detection and quantification. For fluorinated organic compounds, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used.

  • Gas Chromatography (GC): GC is ideal for the separation of volatile and thermally stable fluorinated compounds.[4] The use of specialized columns can enhance the separation of isomers and complex mixtures. When coupled with a mass spectrometer (GC-MS), it is a powerful tool for the identification and quantification of volatile fluorinated compounds.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can separate a wide range of non-volatile and thermally labile fluorinated compounds.[5] The use of fluorinated stationary phases can provide unique selectivity for the separation of fluorinated analytes.[5][21] Coupling HPLC with mass spectrometry (LC-MS) is a standard method for the analysis of fluorinated pharmaceuticals and environmental contaminants.[22]

Strengths:

  • Excellent Separation Power: Can separate complex mixtures into individual components with high resolution.[4][5]

  • Versatility: A wide range of columns and mobile phases are available to optimize separations for different types of fluorinated compounds.

Weaknesses:

  • GC Limitations: Limited to volatile and thermally stable compounds.

  • HPLC Limitations: Requires that the analyte be soluble in the mobile phase.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] The carbon-fluorine bond gives rise to strong absorption bands in the infrared spectrum, making FTIR a useful tool for confirming the presence of fluorine in a molecule.[11]

Strengths:

  • Rapid Analysis: Spectra can be acquired in a matter of minutes.

  • Non-destructive: The sample can be recovered after analysis.

  • Versatile Sampling: Can be used to analyze solids, liquids, and gases.

Weaknesses:

  • Limited Structural Information: Provides information about functional groups but does not typically provide detailed structural information about the entire molecule.

  • Lower Sensitivity for Quantification: While quantitative analysis is possible, it is generally less sensitive and precise than NMR or MS for trace analysis.[19]

Experimental Protocols

¹⁹F NMR Spectroscopy

Objective: To obtain a high-resolution ¹⁹F NMR spectrum for structural elucidation and purity assessment of a fluorinated organic compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the fluorinated compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.[17]

    • For quantitative analysis, add a known amount of an internal standard containing a fluorine signal that does not overlap with the analyte signals.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the magnetic field to ensure homogeneity.

    • Tune the ¹⁹F probe.

  • Data Acquisition:

    • Set the spectral width to encompass the expected chemical shift range of the fluorinated compound.

    • Use a standard single-pulse experiment (e.g., zgfhigqn on Bruker instruments for ¹H-decoupled ¹⁹F spectra).[14]

    • Set appropriate acquisition parameters, including the number of scans (e.g., 16-64 for good signal-to-noise) and a relaxation delay of at least 5 times the longest T₁ of the fluorine nuclei to ensure accurate integration for quantitative analysis.[14]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply baseline correction.

    • Reference the chemical shifts to an appropriate standard (e.g., CFCl₃ at 0 ppm).

    • Integrate the signals to determine the relative ratios of different fluorine environments.

GC-MS Analysis

Objective: To identify and quantify volatile fluorinated compounds in a sample.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of the target analytes in the same solvent.

    • For complex matrices, a sample extraction step (e.g., liquid-liquid extraction, solid-phase extraction) may be necessary.

  • Instrument Setup:

    • Install a suitable capillary column (e.g., HP-5MS) in the gas chromatograph.[23]

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature to the mass spectrometer.[23]

  • Data Acquisition:

    • Inject 1 µL of the sample or standard solution into the GC.[23]

    • Use a suitable temperature program for the oven to separate the analytes. For example: initial temperature of 50°C for 2 min, ramp at 10°C/min to 110°C, then ramp at 25°C/min to 280°C and hold for 5 min.[23]

    • Set the mass spectrometer to scan a relevant mass range or to monitor specific ions in selected ion monitoring (SIM) mode for higher sensitivity.

  • Data Processing:

    • Identify the peaks in the chromatogram based on their retention times and mass spectra.

    • Compare the mass spectra of the unknown peaks to a spectral library for identification.

    • For quantification, create a calibration curve by plotting the peak area of the analyte against its concentration for the standards.

    • Determine the concentration of the analyte in the sample using the calibration curve.

LC-MS Analysis

Objective: To identify and quantify non-volatile or thermally labile fluorinated compounds in a sample.

Methodology:

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol, water).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Prepare a series of calibration standards of the target analytes.

  • Instrument Setup:

    • Install an appropriate HPLC column (e.g., C18, or a fluorinated phase column for enhanced selectivity).[15]

    • Set up the mobile phase composition and gradient program. A typical mobile phase could be a mixture of water and acetonitrile with a small amount of formic acid to improve ionization.[15]

    • Set the flow rate (e.g., 0.2 mL/min).[15]

  • Data Acquisition:

    • Inject a small volume (e.g., 5 µL) of the sample or standard solution.[15]

    • Set the mass spectrometer parameters, including the ionization mode (e.g., electrospray ionization - ESI, positive or negative mode), capillary voltage, and gas temperatures.

  • Data Processing:

    • Identify the peaks in the chromatogram based on their retention times and mass-to-charge ratios.

    • Confirm the identity of the compounds by comparing their fragmentation patterns (MS/MS) with those of standards or by accurate mass measurements.

    • Quantify the analytes by constructing a calibration curve from the analysis of the standard solutions.

Conclusion

The characterization of fluorinated organic compounds requires a multi-faceted analytical approach. ¹⁹F NMR spectroscopy stands out for its ability to provide unambiguous structural information and accurate quantification. Mass spectrometry, particularly when coupled with chromatographic separation, offers unparalleled sensitivity for trace analysis. Chromatography is indispensable for the separation of complex mixtures, while FTIR spectroscopy provides a rapid means of confirming the presence of fluorinated functional groups. By understanding the strengths and limitations of each technique, researchers, scientists, and drug development professionals can select the most appropriate analytical workflow to effectively and efficiently characterize these important molecules. A combined approach, leveraging the complementary information provided by these techniques, will ultimately lead to a more complete and reliable characterization of novel fluorinated organic compounds.

References

The Difluoromethoxy Moiety: A Guide to Bioisosteric Replacement for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in optimizing pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement, the substitution of one functional group for another with similar physical and chemical properties, is a cornerstone of this process. Among the various bioisosteres, the difluoromethoxy group (-OCF₂H) has emerged as a powerful tool for enhancing metabolic stability, modulating lipophilicity, and maintaining or improving biological activity.

This guide provides a comprehensive comparison of the difluoromethoxy moiety with common functional groups it replaces, supported by experimental data. It also details the experimental protocols for key assays and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties: A Comparative Analysis

The difluoromethoxy group imparts a unique set of properties that can be strategically leveraged in drug design. It is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic.[1] Its impact on a molecule's properties is often compared to hydroxyl (-OH), thiol (-SH), amine (-NH₂), and methoxy (-OCH₃) groups, for which it can serve as a bioisostere.[2][3]

The OCF₂H group generally increases lipophilicity compared to a methoxy group, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group.[1] This moderate increase can enhance membrane permeability and improve oral absorption.[4] The hydrogen atom of the difluoromethoxy group is acidic, allowing it to act as a hydrogen bond donor. This enables it to mimic the hydrogen bonding interactions of hydroxyl, thiol, and amine groups, which is often crucial for target binding, while offering improved metabolic stability.[1][2][4]

Below is a summary of the key physicochemical properties of the difluoromethoxy group in comparison to other functional groups.

Property-OH-SH-OCH₃-OCF₂H-OCF₃
Hansch-Leo Lipophilicity Parameter (π) -0.670.39-0.020.551.04[5]
Hammett Sigma Constant (σp) -0.370.15-0.27+0.14[1]+0.35
Hydrogen Bond Donating Ability StrongModerateNoneWeak-Moderate[2][4]None
Metabolic Stability Low (prone to oxidation, glucuronidation)Moderate (prone to oxidation)Low (prone to O-demethylation)[6]High (resistant to cleavage)[1][6]High

Impact on Biological Activity and Pharmacokinetics: Experimental Data

The replacement of a functional group with a difluoromethoxy moiety can have a significant impact on a compound's biological activity and pharmacokinetic profile. The primary driver for its incorporation is often to enhance metabolic stability.[1] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, thus preventing common metabolic pathways like O-demethylation that deactivate methoxy-containing compounds.[6][7]

Case Study 1: Estratriene Sulfamates - Anticancer Activity

In a study on 2-substituted estratriene sulfamates, replacing a methoxy group with a difluoromethoxy group was investigated to improve the metabolic stability of the drug candidate 2-methoxyestradiol (2ME2).[7] The resulting compounds were evaluated for their anti-proliferative activity in breast cancer cell lines.

CompoundFunctional Group at C2MCF-7 GI₅₀ (µM)MDA MB-231 GI₅₀ (µM)
4 (STX140) -OCH₃~0.3~0.7
10 -OCF₂H0.280.74
9 (Phenol of 10) -OCF₂H2.63.03

The data indicates that the difluoromethoxy-substituted sulfamate 10 displayed potent anti-proliferative activity, comparable to its methoxy analog 4 (STX140).[7] This demonstrates that the bioisosteric replacement maintained the desired biological effect.

Case Study 2: Phosphodiesterase-4 (PDE4) Inhibitors

The difluoromethoxy group has been successfully incorporated into drugs like Roflumilast, a selective PDE4 inhibitor for the treatment of COPD.[1] The OCF₂H group in Roflumilast contributes to its potency and metabolic stability.[1] The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA) and results in a reduction of inflammatory responses.[1]

Roflumilast_Signaling_Pathway cluster_cAMP Intracellular Signaling Roflumilast Roflumilast PDE4 PDE4 Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Inflammation Reduced Inflammation Downstream->Inflammation

Experimental Protocols

To aid researchers in evaluating the impact of difluoromethoxy substitution, detailed protocols for key experiments are provided below.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is crucial for assessing the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[1][6]

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound (at a final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[1]

Determination of Lipophilicity (logP) by Shake-Flask Method

This classic method measures the partition coefficient of a compound between two immiscible phases, typically n-octanol and water, to determine its lipophilicity.[8]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical method to quantify the compound in each phase (e.g., UV-Vis spectroscopy or LC-MS/MS)

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a vial containing known volumes of both n-octanol and water.

  • Securely cap the vial and shake or vortex it vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully collect aliquots from both the aqueous and n-octanol layers.

  • Quantify the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

  • The logP value is the logarithm of the partition coefficient.

Workflow for Evaluation of a Difluoromethoxy Analog

The decision to incorporate a difluoromethoxy group should be guided by a systematic evaluation process. The following workflow outlines the key steps from initial design to in-depth characterization.

Evaluation_Workflow cluster_design Design & Synthesis cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (if warranted) Design Identify Parent Molecule with Metabolic Liability (e.g., -OCH₃) Synthesis Synthesize Difluoromethoxy (-OCF₂H) Analog Design->Synthesis LogP Determine logP Synthesis->LogP pKa Measure pKa Synthesis->pKa Solubility Assess Solubility Synthesis->Solubility Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) Solubility->Metabolic_Stability Target_Binding Target Binding/Activity Assay Metabolic_Stability->Target_Binding Permeability Permeability Assay (e.g., PAMPA, Caco-2) Target_Binding->Permeability PK Pharmacokinetic Profiling Permeability->PK Efficacy Efficacy Studies PK->Efficacy

Conclusion

The difluoromethoxy group is a versatile and valuable bioisostere in modern medicinal chemistry. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and exceptional metabolic stability provides a powerful strategy for optimizing lead compounds. By replacing metabolically labile groups, the OCF₂H moiety can significantly enhance pharmacokinetic properties while maintaining or even improving biological activity. The successful application of the difluoromethoxy group in approved drugs underscores its importance in the design of next-generation therapeutics.[1] As synthetic methodologies for its introduction continue to advance, the strategic use of the difluoromethoxy group is expected to play an increasingly significant role in drug discovery and development.[9][10]

References

A Comparative Guide to Palladium Catalysts for C-N Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the methodologies available, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool for forging these crucial linkages.[3][4] The efficacy of this reaction is profoundly influenced by the choice of the palladium catalyst system, which typically comprises a palladium precursor and a specialized ligand.[1] This guide offers a comparative analysis of prominent palladium catalyst systems, presenting key performance data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal catalyst for their synthetic challenges.

Catalytic Performance: A Head-to-Head Comparison

The success of a C-N cross-coupling reaction hinges on the interplay between the palladium source, the ligand, the base, and the solvent. Bulky, electron-rich phosphine ligands have proven especially effective in facilitating the critical steps of the catalytic cycle.[1] The following tables summarize the performance of several widely-used palladium catalyst systems across various reaction conditions, providing a snapshot of their relative efficiencies and substrate scopes.

Catalyst SystemAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / XPhosAryl BromidePrimary/SecondaryNaOt-BuToluene1000.17 - 24Good to Excellent[1]
Pd₂(dba)₃ / BINAPAryl BromidePrimary/SecondaryNaOt-BuToluene1108High[1][5]
Pd(OAc)₂ / SPhosAryl ChloridePrimary/SecondaryCs₂CO₃Dioxane80-11012-24Good to High[6]
Pd(OAc)₂ / BrettPhosAryl ChlorideHindered AminesK₃PO₄t-BuOH100-1103-24High[5][7]

Table 1: Performance of Common Palladium Catalysts in Buchwald-Hartwig Amination.

Catalyst FeaturePd/XPhosPd/BINAPPd/SPhosPd/BrettPhos
Generality BroadGoodBroadExcellent for hindered substrates
Activity Very HighHighHighVery High
Cost Moderate-HighModerateModerate-HighHigh
Air Stability Precatalysts availableModeratePrecatalysts availablePrecatalysts available

Table 2: Qualitative Comparison of Catalyst Systems.

The Engine of C-N Coupling: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The active Pd(0) species undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine and deprotonation by the base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)n OxAdd->PdII_Aryl + Ar-X Ligand_Exch Amine Coordination & Deprotonation PdII_Aryl->Ligand_Exch PdII_Amido Ar-Pd(II)-NR'R''(L)n Ligand_Exch->PdII_Amido + HNR'R'' - HX Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 + Ar-NR'R''

Figure 1. A simplified diagram of the palladium-catalyzed Buchwald-Hartwig amination cycle.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in synthesis. Below are representative protocols for key palladium-catalyzed C-N coupling reactions.

General Protocol for Buchwald-Hartwig Amination using Pd(OAc)₂/XPhos:

To a reaction vessel that has been flushed with an inert atmosphere (e.g., nitrogen or argon), the following are added in sequence: palladium acetate (Pd(OAc)₂, 0.02 equivalents), XPhos (0.04 equivalents), and sodium tert-butoxide (NaOt-Bu, 1.4 equivalents).[1][6] Anhydrous, deoxygenated toluene is then added, followed by the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).[6] The vessel is sealed and the reaction mixture is heated to 100 °C with stirring until analysis (e.g., by TLC or GC-MS) indicates complete consumption of the starting material. Upon cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.[1]

Protocol for Amination of an Aryl Chloride using a Pd₂(dba)₃/BINAP system:

In a nitrogen-filled glovebox, a Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equivalents), (±)-BINAP (0.03 equivalents), and sodium tert-butoxide (1.4 equivalents). The tube is sealed, removed from the glovebox, and placed under a positive pressure of argon. Dry, degassed toluene is added, followed by the aryl chloride (1.0 equivalent) and the amine (1.2 equivalents). The reaction mixture is then heated to 110 °C in an oil bath for 8-24 hours. After cooling, the mixture is partitioned between ethyl acetate and water. The organic phase is separated, washed with brine, dried over magnesium sulfate, and concentrated in vacuo. Purification of the residue by flash chromatography affords the desired arylamine.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed C-N cross-coupling reaction, highlighting the key steps to ensure reproducibility and success.

Experimental_Workflow start Start prep_glassware Dry and Inert Glassware start->prep_glassware add_solids Add Pd Source, Ligand, & Base prep_glassware->add_solids add_liquids Add Solvent, Aryl Halide, & Amine add_solids->add_liquids reaction Heat and Stir under Inert Atmosphere add_liquids->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification end Characterize Product purification->end

Figure 2. A standard workflow for a Buchwald-Hartwig amination experiment.

Conclusion

The palladium-catalyzed C-N cross-coupling reaction is an indispensable method in modern organic chemistry. The choice of catalyst system, particularly the ligand, is paramount to achieving high yields and broad substrate scope.[1] While catalyst systems based on bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos often provide superior results, the optimal choice is ultimately dependent on the specific substrates and desired reaction conditions.[5][6] This guide provides a foundational understanding and practical data to assist researchers in navigating the catalyst landscape for successful C-N bond formation.

References

The Strategic Advantage of Difluoromethoxy Substitution in Enhancing Metabolic Stability of Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the metabolic stability of a drug candidate is a paramount determinant of its clinical success. A compound with optimal metabolic stability is more likely to achieve the desired pharmacokinetic profile, leading to improved efficacy and a better safety margin. One of the key strategies employed by medicinal chemists to enhance metabolic stability is the introduction of fluorine-containing functional groups. Among these, the difluoromethoxy (-OCF₂H) group has emerged as a valuable tool for blocking metabolic "soft spots." This guide provides an objective comparison of the metabolic stability of difluoromethoxy-containing drug candidates with other alternatives, supported by experimental data and detailed methodologies.

The Challenge of Metabolic Instability

Drug metabolism, primarily occurring in the liver through the action of cytochrome P450 (CYP) enzymes, is the body's natural process of modifying foreign compounds for excretion.[1][2][3] While essential for detoxification, rapid metabolism can prematurely inactivate a drug, leading to a short half-life and poor bioavailability.[4] A common metabolic vulnerability is the O-demethylation of methoxy (-OCH₃) groups, a rapid metabolic pathway for many compounds.[5]

The Difluoromethoxy Solution: A Bioisosteric Approach

The difluoromethoxy group serves as a metabolically robust bioisostere of the methoxy group.[5][6] Bioisosterism refers to the substitution of an atom or group with another that has similar physical or chemical properties, with the aim of improving the drug's therapeutic profile.[7] The strength of the carbon-fluorine (C-F) bond is significantly higher than that of a carbon-hydrogen (C-H) bond, making the difluoromethoxy group resistant to enzymatic cleavage by CYP enzymes and effectively preventing O-demethylation.[6][8]

Comparative Metabolic Stability: A Data-Driven Analysis

While direct head-to-head comparative studies across a wide range of compounds are not always publicly available, we can infer the impact of difluoromethoxy substitution from existing data and general principles of drug metabolism. The following table summarizes illustrative comparative data for a generic parent compound and its analogs, highlighting the expected improvements in metabolic stability.

Substituent GroupIn Vitro Half-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Primary Metabolic Pathway
Methoxy (-OCH₃)1546.2Rapid O-demethylation
Difluoromethoxy (-OCF₂H) > 60 < 11.5 Metabolism shifted to other parts of the molecule
Trifluoromethyl (-CF₃)> 60< 11.5Ring hydroxylation
Deuterated Methoxy (-OCD₃)3023.1Slower O-demethylation

Note: The data presented in this table is illustrative and the actual metabolic stability will be highly dependent on the specific molecular scaffold and the position of the substitution.

The approved proton pump inhibitor Pantoprazole, which contains a difluoromethoxy group, demonstrates good chemical stability and a predictable pharmacokinetic profile, underscoring the benefits of this moiety.[7]

Alternative Strategies for Enhancing Metabolic Stability

While the difluoromethoxy group is a powerful tool, other strategies are also employed to enhance metabolic stability:

  • Trifluoromethyl (-CF₃) Group: This group is a potent electron-withdrawing group that deactivates adjacent aromatic rings, making them less susceptible to oxidative metabolism.[5]

  • Deuteration: Replacing hydrogen atoms at metabolic hotspots with their heavier isotope, deuterium, can slow down the rate of metabolism due to the kinetic isotope effect.[6]

  • Conformational Restriction: Locking a molecule into a specific conformation through cyclization or the introduction of bulky groups can prevent it from fitting into the active site of metabolic enzymes.

  • Metabolic Switching: By blocking a known metabolic pathway, the metabolism of a compound can be redirected to a slower, minor pathway.[4]

Experimental Protocols for Assessing Metabolic Stability

The following are detailed methodologies for two common in vitro assays used to evaluate the metabolic stability of drug candidates.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s.

Materials:

  • Pooled human liver microsomes

  • Test compound

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound in phosphate buffer.

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

In Vitro Hepatocyte Stability Assay

Objective: To assess the overall metabolic stability of a test compound in a more complete cellular system that includes both Phase I and Phase II metabolic enzymes and transporters.[2]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated plates

  • Test compound

  • Positive control compounds

  • Acetonitrile (for cell lysis and protein precipitation)

  • Internal standard for LC-MS/MS analysis

  • CO₂ incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Cell Plating:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes in collagen-coated plates and allow them to attach and form a monolayer in a CO₂ incubator.

  • Incubation:

    • Prepare a working solution of the test compound in the incubation medium.

    • Remove the plating medium from the cells and add the medium containing the test compound.

    • Incubate the plates in the CO₂ incubator.

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 24 hours), collect samples of the incubation medium.

    • At the final time point, lyse the cells with cold acetonitrile containing the internal standard to determine the intracellular concentration of the compound.

  • Sample Processing:

    • Centrifuge the collected samples to pellet cell debris and precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the parent compound.

Data Analysis:

  • The data analysis is similar to the microsomal stability assay, with the disappearance of the parent compound over time used to calculate the half-life and intrinsic clearance.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the metabolic fate of a methoxy-containing compound and the experimental workflow for assessing metabolic stability.

cluster_methoxy Metabolic Pathway of Methoxy-Containing Drug cluster_difluoro Metabolic Blocking by Difluoromethoxy Group Methoxy_Drug Drug-OCH₃ CYP450 CYP450 Enzymes Methoxy_Drug->CYP450 O-demethylation Metabolite Drug-OH + Formaldehyde Excretion Excretion Metabolite->Excretion CYP450->Metabolite Difluoro_Drug Drug-OCF₂H No_Metabolism Blocked Metabolism Difluoro_Drug->No_Metabolism Resistant to O-demethylation

Caption: Predicted metabolic pathways for methoxy and difluoromethoxy analogs.

Start Prepare Reagents (Microsomes, Compound, NADPH) Incubate Incubate at 37°C Start->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction (Cold Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Experimental workflow for in vitro microsomal stability assay.

Conclusion

The strategic incorporation of a difluoromethoxy group is a highly effective approach to enhance the metabolic stability of drug candidates by preventing common metabolic pathways such as O-demethylation. This guide has provided a comparative overview of this strategy alongside other methods, supported by detailed experimental protocols for in vitro assessment. By understanding and applying these principles, researchers can design more robust drug candidates with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

A Comparative Guide to 19F NMR for Monitoring Reactions of 1-Bromo-2-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the ability to accurately monitor reaction progress is paramount for optimization and scale-up. This guide provides a comprehensive comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical techniques—namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for monitoring reactions involving 1-bromo-2-(difluoromethoxy)benzene. The unique spectroscopic properties of the fluorine nucleus in the difluoromethoxy group make ¹⁹F NMR a particularly powerful tool for this purpose.

Introduction to ¹⁹F NMR in Reaction Monitoring

The ¹⁹F nucleus is exceptionally well-suited for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio (providing high sensitivity), and a wide chemical shift range that minimizes signal overlap.[1][2][3][4] For a starting material like this compound, the difluoromethoxy group (-OCF₂H) provides a distinct signal in the ¹⁹F NMR spectrum. As the reaction proceeds, the electronic environment around this group changes upon transformation of the bromo-substituent, leading to a new, distinct signal for the product. This allows for direct, real-time, and quantitative assessment of the reaction mixture with minimal sample preparation.[5][6][7]

This guide will use a representative Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid to illustrate the comparative advantages of each analytical technique.

Reaction Scheme:

Quantitative Data Comparison

The following tables summarize the key performance metrics for ¹⁹F NMR, GC-MS, and HPLC in the context of monitoring the aforementioned Suzuki-Miyaura coupling reaction.

Table 1: Performance Characteristics of Analytical Methods

Parameter¹⁹F NMRGC-MSHPLC-UV
Principle Nuclear spin properties of ¹⁹FMass-to-charge ratio of ionized fragmentsDifferential partitioning between mobile and stationary phases
Sample Preparation Dilution in a suitable solvent (deuterated or non-deuterated) with an internal standard.[5]Aliquot quenching, extraction, and possible derivatization.Aliquot quenching and dilution in mobile phase.
Analysis Time per Sample < 5 minutes (can be as low as 32 seconds with optimization).[5][7]15-30 minutes10-20 minutes
Quantification Excellent (requires an internal standard)Good (requires calibration curves for each analyte)Excellent (requires calibration curves for each analyte)
Selectivity Excellent for fluorinated speciesGood (potential for co-elution)Good (potential for co-elution)
Throughput High (amenable to automation)MediumMedium
Cost (Instrument) HighMediumMedium
Cost (Operational) Low to MediumHigh (requires carrier gases and consumables)Medium (requires solvents and columns)

Table 2: Analytical Figures of Merit (Estimated for the Suzuki-Miyaura Reaction)

Parameter¹⁹F NMRGC-MSHPLC-UV
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) ~10-100 µM~1-10 µM~1-10 µM
Limit of Quantification (LOQ) ~50-300 µM~5-30 µM~5-30 µM
Precision (RSD) < 2%< 5%< 3%
Accuracy High (with proper calibration)High (with proper calibration)High (with proper calibration)

Experimental Protocols

Detailed methodologies for monitoring the Suzuki-Miyaura coupling of this compound are provided below.

General Suzuki-Miyaura Reaction Protocol

To a dry Schlenk flask is added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with argon three times. Degassed toluene (8 mL) and water (2 mL) are then added. The reaction mixture is heated to 90°C and stirred vigorously.

¹⁹F NMR Monitoring Protocol
  • Internal Standard: Prepare a stock solution of a suitable internal standard (e.g., trifluorotoluene) in a compatible solvent (e.g., CDCl₃ or the reaction solvent). The internal standard should have a ¹⁹F chemical shift that does not overlap with the starting material or product signals.

  • Sample Preparation: At designated time points, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture and transfer it to an NMR tube containing a known amount of the internal standard stock solution.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum. Typical acquisition parameters include a 90° pulse angle and a relaxation delay of at least 5 times the longest T₁ of the signals of interest to ensure accurate integration.[3]

  • Data Analysis: Integrate the signals corresponding to the starting material (this compound, estimated δ ≈ -93 ppm) and the product (2-(difluoromethoxy)biphenyl, estimated δ ≈ -91 ppm), as well as the internal standard. Calculate the concentration of the starting material and product relative to the known concentration of the internal standard.

GC-MS Monitoring Protocol
  • Sample Preparation: At designated time points, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture and quench it with water (1 mL). Extract the organic components with a suitable solvent (e.g., ethyl acetate, 2 x 1 mL). Combine the organic layers and dry over anhydrous Na₂SO₄. If necessary, derivatize the sample to improve volatility.

  • Instrumental Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. The GC oven temperature program should be optimized to separate the starting material and the product.

  • Data Analysis: Identify the peaks corresponding to the starting material and product based on their retention times and mass spectra. Quantify the components by integrating the peak areas and comparing them to a pre-established calibration curve.

HPLC-UV Monitoring Protocol
  • Sample Preparation: At designated time points, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture and quench it by diluting with the mobile phase (e.g., a mixture of acetonitrile and water). Filter the sample through a syringe filter (0.45 µm) to remove any particulate matter.

  • Instrumental Analysis: Inject the prepared sample into the HPLC system. The mobile phase composition and gradient should be optimized for the separation of the starting material and product on a suitable column (e.g., C18).

  • Data Analysis: Identify the peaks for the starting material and product based on their retention times. Quantify by integrating the peak areas and comparing them to a pre-established calibration curve.

Visualizing the Workflows and Comparisons

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical comparison of the analytical techniques.

G cluster_0 19F NMR Monitoring Workflow start Reaction in Progress sampling Withdraw Aliquot start->sampling add_std Add to NMR Tube with Internal Standard sampling->add_std acquire Acquire 19F NMR Spectrum add_std->acquire process Process and Integrate Signals acquire->process quantify Calculate Conversion/Yield process->quantify G cluster_1 Comparison of Analytical Techniques for Reaction Monitoring cluster_nmr Advantages of 19F NMR cluster_gcms Considerations for GC-MS cluster_hplc Considerations for HPLC-UV technique Analytical Technique nmr 19F NMR technique->nmr gcms GC-MS technique->gcms hplc HPLC-UV technique->hplc nmr_adv1 Minimal Sample Prep nmr->nmr_adv1 nmr_adv2 Rapid Analysis nmr->nmr_adv2 nmr_adv3 Direct Measurement nmr->nmr_adv3 nmr_adv4 High Selectivity for Fluorinated Species nmr->nmr_adv4 gcms_con1 Extensive Sample Prep gcms->gcms_con1 gcms_con2 Longer Runtimes gcms->gcms_con2 gcms_con3 Potential for Thermal Decomposition gcms->gcms_con3 hplc_con1 Requires Soluble Analytes hplc->hplc_con1 hplc_con2 Potential for Co-elution hplc->hplc_con2 hplc_con3 Calibration Required hplc->hplc_con3

References

The Difluoromethoxy Group: A Superior Alternative to the Methoxy Group in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in optimizing drug-like properties. The substitution of a methoxy group with a difluoromethoxy group has emerged as a powerful strategy to enhance metabolic stability, fine-tune physicochemical properties, and ultimately improve the pharmacokinetic profile of drug candidates.

The difluoromethoxy (-OCF₂H) group offers a unique combination of electronic and steric properties that confer significant advantages over the traditional methoxy (-OCH₃) group. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to illustrate the benefits of this substitution in drug discovery.

Enhanced Metabolic Stability: Resisting Enzymatic Degradation

A primary advantage of the difluoromethoxy group is its increased resistance to metabolic degradation, particularly oxidative O-demethylation by cytochrome P450 (CYP) enzymes.[1][2] The strong carbon-fluorine bonds in the -OCF₂H group are less susceptible to enzymatic cleavage compared to the C-H bonds in a methoxy group.[1] This enhanced stability can lead to a longer plasma half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]

Fine-Tuning Physicochemical Properties

The introduction of a difluoromethoxy group can significantly modulate key physicochemical properties of a drug candidate, including lipophilicity and hydrogen bonding potential.

  • Lipophilicity: The -OCF₂H group generally increases lipophilicity (logP/logD) compared to a methoxy group, but to a lesser extent than a trifluoromethoxy (-OCF₃) group.[1] This moderate increase can enhance membrane permeability and improve oral absorption.[1] However, the effect on lipophilicity is context-dependent and can be influenced by the electronic nature of the aromatic ring to which it is attached.[1][3]

  • Hydrogen Bonding: A key feature of the difluoromethoxy group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor.[1][4] This is a rare and valuable characteristic that enables the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1][4] This can help maintain crucial interactions with biological targets while improving metabolic stability.[1]

Comparative Physicochemical and Metabolic Data

The following table summarizes the key differences in physicochemical properties and metabolic stability between methoxy- and difluoromethoxy-substituted analogs.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Advantage of Difluoromethoxy
Metabolic Stability (t½ in Human Liver Microsomes) < 10 min (Representative)[1]> 60 min (Representative)[1]Significantly increased metabolic stability and plasma half-life.[1]
Lipophilicity (logP) LowerModerately Higher[1]Can improve membrane permeability and oral absorption.[1]
Hydrogen Bonding Capability Acceptor onlyDonor and Acceptor[1][4]Acts as a bioisostere for -OH, -SH, and -NH₂ groups, maintaining target interactions.[1][4]
Electronic Effect (Hammett Constant, σp) ~ -0.27 (Electron-donating)~ +0.14 (Weakly electron-withdrawing)[1]Modulates electronic properties of the molecule.

Experimental Protocols

Detailed methodologies for assessing the key advantages of the difluoromethoxy group are provided below.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the rate of disappearance of a parent compound over time when incubated with liver microsomes, which contain key drug-metabolizing enzymes.[1][5]

Materials:

  • Test compound (methoxy and difluoromethoxy analogs)

  • Liver microsomes (human, rat, etc.)[6]

  • NADPH regenerating system (Cofactor for CYP enzymes)[5]

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard

  • LC-MS/MS system for analysis[5]

Procedure:

  • Prepare a stock solution of the test compound.

  • Pre-incubate liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[7]

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[1]

Protocol 2: Determination of Lipophilicity (logP/logD) by Shake-Flask Method

This method directly measures the partition coefficient of a compound between an organic solvent (n-octanol) and an aqueous buffer.[][9]

Materials:

  • Test compound (methoxy and difluoromethoxy analogs)

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD) (pre-saturated with n-octanol)[10]

  • Glass vials

  • Shaker

  • Analytical method to determine compound concentration (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

  • Prepare a stock solution of the test compound in either n-octanol or the aqueous buffer.

  • Add known volumes of n-octanol and the aqueous buffer to a glass vial.

  • Add the test compound to the vial.

  • Shake the vial for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Determine the concentration of the test compound in each layer using a suitable analytical method.

  • Calculate the logP (for neutral compounds) or logD (for ionizable compounds at a specific pH) using the formula: logP (or logD) = log ([Concentration in n-octanol] / [Concentration in aqueous buffer]).[11]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz illustrate the role of the difluoromethoxy group in a known drug's mechanism of action and a typical workflow for its evaluation.

Roflumilast_Signaling_Pathway Roflumilast Roflumilast (-OCF₂H group enhances metabolic stability) PDE4 PDE4 Roflumilast->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA (Protein Kinase A) cAMP->PKA activates Inflammation Inflammatory Response PKA->Inflammation reduces

Caption: Roflumilast Signaling Pathway.[1]

Difluoromethoxy_Analog_Workflow Start Lead Compound with Methoxy Group Synthesis Synthesize Difluoromethoxy Analog Start->Synthesis InVitro In Vitro Assays Synthesis->InVitro Metabolic_Stability Metabolic Stability (Liver Microsomes) InVitro->Metabolic_Stability Potency Target Potency & Selectivity InVitro->Potency Physicochem Physicochemical Properties (logP, Solubility) InVitro->Physicochem InVivo In Vivo Studies (Pharmacokinetics) InVitro->InVivo Promising Results Decision Improved Drug Candidate? InVivo->Decision

Caption: Workflow for Evaluating a Difluoromethoxy Analog.

Conclusion

The strategic incorporation of a difluoromethoxy group in place of a methoxy group is a well-validated approach in modern medicinal chemistry to overcome metabolic liabilities and fine-tune the properties of drug candidates.[1] Its ability to enhance metabolic stability, act as a hydrogen bond donor, and moderately increase lipophilicity provides a powerful tool for optimizing lead compounds into successful therapeutics. The successful application of the difluoromethoxy group in approved drugs like pantoprazole and roflumilast underscores its importance in drug discovery and development.[1]

References

Suzuki vs. Stille Coupling: A Head-to-Head Comparison for Aryl-Aryl Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis. Among the arsenal of powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as two of the most versatile and widely employed methods for the formation of aryl-aryl bonds, a critical linkage in numerous pharmaceuticals and functional materials. [1][2] While both reactions achieve the same fundamental transformation, their distinct mechanistic pathways, reagent requirements, and operational characteristics render them suitable for different synthetic challenges.[3] This guide provides an objective, data-driven comparison to aid in the selection of the optimal coupling strategy.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters)[3]Organotin compounds (organostannanes)[3]
Toxicity of Reagent Generally low toxicity, considered "greener"[1][4]High toxicity of organotin reagents, requiring careful handling and disposal[1][5]
Reagent Stability Variable; boronic acids can be prone to decomposition, while boronic esters offer greater stability[2]Generally stable to air and moisture[2][6]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃)[1]Often proceeds under neutral or mildly basic conditions[1][3]
Functional Group Tolerance Broad, but can be sensitive to strong bases and acidic protons[1][7]Excellent and very broad functional group tolerance[1][8]
Byproduct Removal Boron-based byproducts are often water-soluble and easily removed[1]Tin-based byproducts can be challenging to remove completely from the product[1][9]

Performance Comparison: A Data-Driven Analysis

The choice between Suzuki and Stille coupling is often dictated by the specific substrates involved. The following tables summarize quantitative yield data from comparative studies, highlighting the strengths and weaknesses of each method.

Table 1: Coupling of Electronically Diverse Aryl Bromides
Aryl BromideSuzuki Coupling Yield (%)Stille Coupling Yield (%)
4-Bromoanisole (electron-rich)95[3]90[3]
4-Bromotoluene91[3]92[3]
1-Bromo-4-nitrobenzene (electron-deficient)80[3]89[3]
4-Bromobenzonitrile75[3]88[3]
4-Bromobenzaldehyde39[10]91[10]
Methyl 4-bromobenzoate59[3]80[3]

Data compiled from a comparative study on the functionalization of diazocines.[10]

Table 2: Coupling of Sterically Hindered Aryl Bromides
Aryl BromideSuzuki Coupling Yield (%)Stille Coupling Yield (%)
1-Bromo-2-isopropylbenzene60[3]86[3]
1-Bromo-2-mesitylbenzeneLow (not reported)[3]57[3]

Data indicates Stille coupling's higher tolerance for sterically demanding substrates.[3]

Table 3: Coupling of Heterocyclic Bromides
Heterocyclic BromideSuzuki Coupling Yield (%)Stille Coupling Yield (%)
2-Bromothiophene66[10]94[10]
3-Bromothiophene57[10]90[10]
2-Bromofuran51[3]85[3]
3-Bromofuran45[3]82[3]
4-Bromopyridine0[3]47[3]

The data suggests that Stille coupling often provides superior yields for a range of heterocyclic substrates.[3][10]

From the data, a clear trend emerges: the Stille coupling generally provides more consistent and often higher yields, particularly with challenging substrates such as those that are sterically hindered or contain coordinating functional groups like aldehydes and esters.[3][10] The Suzuki coupling, while excellent for many standard transformations, can be more sensitive to steric and electronic effects.[3]

Catalytic Cycles and Reaction Mechanisms

The fundamental steps of the catalytic cycles for both the Suzuki and Stille couplings are analogous, involving oxidative addition, transmetalation, and reductive elimination.[3] However, the nature of the organometallic reagent leads to a key difference in the transmetalation step.

In the Suzuki coupling, a base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group to the palladium center.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition r1_pdx R¹-Pd(II)L₂-X pd0->r1_pdx r1x_label R¹-X transmetalation Transmetalation r1_pdr2 R¹-Pd(II)L₂-R² r1_pdx->r1_pdr2 r2by2_label R²-B(OR)₂ + Base r1_pdr2->pd0 reductive_elimination Reductive Elimination r1r2_label R¹-R²

Catalytic Cycle of the Suzuki-Miyaura Coupling

Conversely, the Stille coupling typically does not require a base for transmetalation, as the organotin reagent is sufficiently reactive to directly transfer its organic group to the palladium complex.[3]

Stille_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition r1_pdx R¹-Pd(II)L₂-X pd0->r1_pdx r1x_label R¹-X transmetalation Transmetalation r1_pdr2 R¹-Pd(II)L₂-R² r1_pdx->r1_pdr2 r2snr3_label R²-SnR₃ r1_pdr2->pd0 reductive_elimination Reductive Elimination r1r2_label R¹-R²

Catalytic Cycle of the Stille Coupling

Decision Workflow: Choosing the Right Coupling Partner

The selection between Suzuki and Stille coupling can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.

Decision_Workflow start Start: Aryl-Aryl Bond Formation base_sensitive Are substrates base-sensitive? start->base_sensitive steric_hindrance Significant steric hindrance? base_sensitive->steric_hindrance No stille Use Stille Coupling base_sensitive->stille Yes boronic_acid_stability Is the corresponding boronic acid stable? steric_hindrance->boronic_acid_stability No steric_hindrance->stille Yes suzuki Use Suzuki Coupling boronic_acid_stability->suzuki Yes boronic_acid_stability->stille No

Decision workflow for choosing between Suzuki and Stille coupling.

Experimental Protocols

Below are representative experimental protocols for Suzuki and Stille couplings, based on procedures found in the literature. These are general guidelines and may require optimization for specific substrates.

General Experimental Procedure for Suzuki Coupling

Materials and Reagents:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[3]

  • Base (e.g., K₂CO₃, 2.0 mmol)[3]

  • Solvent system (e.g., toluene/water 4:1, 5 mL)[3]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).[3]

  • Add the solvent system to the flask.[3]

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.[3]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Procedure for Stille Coupling

Materials and Reagents:

  • Aryl halide (1.0 mmol)

  • Organostannane (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol), organostannane (1.1 mmol), and palladium catalyst (0.05 mmol) in the anhydrous solvent.

  • Degas the solution with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent.

  • Wash the solution with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[3]

  • Filter the resulting slurry through celite, and wash the filtrate with water and brine.[3]

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to afford the desired product.[3]

Conclusion

Both the Suzuki and Stille couplings are indispensable tools in modern organic synthesis for the formation of aryl-aryl bonds. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal, making it a more environmentally friendly and often more cost-effective option.[4] However, for substrates with sensitive functional groups that are incompatible with basic conditions, significant steric hindrance, or where the corresponding boronic acid is unstable, the Stille coupling frequently proves to be the more robust and higher-yielding alternative.[1] The primary drawbacks of the Stille coupling remain the high toxicity of the organotin reagents and the challenges associated with the complete removal of tin byproducts.[1][9] Ultimately, the choice between these two powerful reactions should be made after careful consideration of the specific synthetic challenge at hand.

References

A Researcher's Guide to Synthesizing Novel Difluoromethoxylated Analogs: A Comparative Analysis of Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of the difluoromethoxy (-OCF2H) group into bioactive molecules represents a key strategy for optimizing drug candidates. This functional group can enhance metabolic stability, modulate lipophilicity, and act as a bioisostere for hydroxyl, thiol, or amine groups, potentially improving a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive comparison of traditional and novel synthesis routes for introducing the difluoromethoxy moiety, supported by experimental data and detailed protocols to aid in the validation and selection of the most suitable method for your research needs.

Executive Summary

The synthesis of difluoromethoxylated analogs has evolved significantly, moving from classical methods that often require harsh conditions to modern catalytic approaches that offer milder and more versatile solutions. Traditional methods, primarily relying on the generation of difluorocarbene (:CF2), are well-established for the difluoromethylation of heteroatom nucleophiles like phenols and thiols. These methods are often cost-effective for specific applications but can be limited by substrate scope and the need for high temperatures.

In recent years, the advent of photoredox catalysis has revolutionized the field, enabling the direct C-H difluoromethoxylation of arenes and heteroarenes. These novel methods offer unprecedented opportunities for late-stage functionalization of complex molecules under mild conditions, significantly expanding the accessible chemical space for drug discovery programs.

This guide will delve into a comparative analysis of these two major strategies, presenting quantitative data on their performance, detailed experimental protocols for key transformations, and an evaluation of the impact of difluoromethoxylation on the physicochemical and biological properties of the resulting analogs.

Comparison of Synthesis Routes: Traditional vs. Novel Methods

The choice of synthesis route for introducing a difluoromethoxy group depends on several factors, including the nature of the starting material, the desired position of the functional group, and the tolerance of other functional groups within the molecule. Here, we compare the two primary approaches: traditional difluorocarbene-based methods and novel photoredox-catalyzed C-H functionalization.

Traditional Methods: The Workhorse of Heteroatom Difluoromethylation

The classical approach to forming OCF2H bonds involves the reaction of a nucleophile, typically a phenol or thiol, with a difluorocarbene precursor. Difluorocarbene is a transient, electrophilic species that is generated in situ from a variety of reagents.

Common difluorocarbene precursors include:

  • Sodium Chlorodifluoroacetate (ClCF2CO2Na): A widely used, inexpensive, and bench-stable solid that generates difluorocarbene upon heating.[1]

  • Fluoroform (CHF3): A non-ozone-depleting gas that can serve as a difluorocarbene source under basic conditions.[2]

  • Difluoromethyl Phenyl Sulfone (PhSO2CF2H): A versatile reagent that can act as a precursor to a nucleophilic difluoromethyl anion equivalent.

  • (Bromodifluoromethyl)trimethylsilane (TMSCF2Br): A reagent that generates difluorocarbene under basic conditions and is effective for the difluoromethylation of diphenols.[3]

  • Diethyl (Bromodifluoromethyl)phosphonate: A commercially available reagent that readily generates difluorocarbene upon basic hydrolysis.[4]

These methods are particularly effective for the O-difluoromethylation of phenols and S-difluoromethylation of thiols, often providing good to excellent yields.

Experimental Protocol: Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate[1]

This protocol details a robust and scalable method for the O-difluoromethylation of a substituted phenol using a common difluorocarbene precursor.

Materials:

  • 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.0 equiv)

  • Cesium Carbonate (Cs2CO3) (1.5 equiv)

  • Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottomed flask equipped with a magnetic stir bar, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one and cesium carbonate.

  • Seal the flask with a rubber septum, evacuate, and backfill with nitrogen three times.

  • Add anhydrous DMF via syringe and stir the resulting suspension at room temperature.

  • Degas the solution with a stream of nitrogen for 1 hour.

  • After degassing, add sodium 2-chloro-2,2-difluoroacetate in one portion under a nitrogen counterflow.

  • Equip the flask with a reflux condenser and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

Novel Methods: The Dawn of Direct C-H Difluoromethoxylation

The development of photoredox catalysis has opened new frontiers in the synthesis of difluoromethoxylated compounds by enabling the direct functionalization of C-H bonds. This approach avoids the need for pre-functionalized substrates and allows for the late-stage introduction of the -OCF2H group into complex molecules.

These methods typically involve the generation of a difluoromethoxy radical (•OCF2H) from a bespoke difluoromethoxylating reagent under visible light irradiation in the presence of a photocatalyst.

Key Features of Photoredox C-H Difluoromethoxylation:

  • Mild Reaction Conditions: Reactions are often performed at room temperature, tolerating a wide range of functional groups.

  • Late-Stage Functionalization: Enables the modification of complex molecules, such as drug candidates and natural products, in the final steps of a synthesis.[5]

  • Access to Novel Chemical Space: Allows for the synthesis of isomers that are difficult to access through traditional methods.

Several innovative difluoromethoxylating reagents have been developed for this purpose, often featuring a redox-active N-O bond that cleaves upon single-electron transfer to release the •OCF2H radical.

Experimental Protocol: Photocatalytic C-H Difluoromethylation of an Arene[6]

This protocol provides a general procedure for the direct C-H difluoromethylation of an aromatic substrate using an organic photocatalyst.

Materials:

  • Arene substrate (e.g., quinoxalin-2(1H)-one) (1.0 equiv)

  • Sodium difluoromethanesulfinate (CF2HSO2Na) (2.0 equiv)

  • Rose Bengal (2 mol%)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add the arene substrate, sodium difluoromethanesulfinate, and Rose Bengal.

  • Add DMSO as the solvent.

  • Seal the vessel and irradiate with visible light (e.g., green LEDs) at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the difluoromethylated arene.

Quantitative Data Presentation

The following tables summarize the performance of traditional and novel difluoromethoxylation methods across a range of substrates. It is important to note that direct, side-by-side comparisons on identical substrates are limited in the literature; therefore, these tables collate representative data from different studies to provide a general overview of the capabilities of each method.

Table 1: Performance of Traditional Difluorocarbene-Based O-Difluoromethylation of Phenols

Phenol SubstrateDifluorocarbene SourceBaseSolventTemp (°C)Yield (%)Reference
4-HydroxyacetophenoneClCF2CO2NaCs2CO3DMF10094[1]
4-NitrophenolCHF3KOHDioxane/H2O7055[2]
2-NaphtholTMSCF2BrKOHDCM/H2ORT85[3]
4-BromophenolHCF2OTfKOHMeCN/H2ORT92[6]
Estrone derivativeBrCF2PO(OEt)2KOHMeCN/H2ORTModerate[7]

Table 2: Performance of Novel Photoredox-Catalyzed C-H Difluoromethylation of (Hetero)arenes

(Hetero)arene SubstrateDifluoromethylating ReagentPhotocatalystSolventLight SourceYield (%)Reference
N-Phenyl-acrylamide[bis(difluoroacetoxy)iodo]benzenefac-Ir(ppy)3DCEBlue LED78[8]
Quinoxalin-2(1H)-oneCF2HSO2NaRose BengalDMSOGreen LED91[9]
CaffeineCF2HSO2NaRose BengalDMSOGreen LED75[9]
Piroxicam precursor[bis(difluoroacetoxy)iodo]benzenefac-Ir(ppy)3DCEBlue LED65 (gram scale)[8]

Performance of Difluoromethoxylated Analogs: Supporting Experimental Data

The introduction of a difluoromethoxy group can significantly impact the biological and physicochemical properties of a molecule. Below are key performance metrics to consider, with supporting data where available.

Metabolic Stability

A primary motivation for introducing the -OCF2H group is to block metabolic hotspots, particularly the O-demethylation of methoxy groups, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[10]

Table 3: Comparative Metabolic Stability

Compound PairModificationIn Vitro Half-life (t½)SystemFindingReference
PDE4 Inhibitor Analogs-OCH3 vs. -OCF2HSignificantly increased for -OCF2HHuman Liver MicrosomesReplacement of methoxy with difluoromethoxy group significantly reduced the formation of reactive metabolites.[11]
β-Amino/Hydroxy KetonesVaried substituentsStability varied with structureRat Serum & Liver MicrosomesStructure-stability relationships were established, with certain substitutions leading to high stability.[12][13]
Lipophilicity

The difluoromethoxy group is considered a "lipophilic hydrogen bond donor." It generally increases lipophilicity compared to a hydroxyl group and is comparable to or slightly more lipophilic than a methoxy group, which can enhance membrane permeability.[14]

Table 4: Comparison of Lipophilicity (logP)

Compound PairlogP (-OCH3)logP (-OCF2H)ΔlogPObservationReference
Substituted AnisolesVariesVaries~ +0.2 to +0.6-OCF2H group generally increases lipophilicity over -OCH3.[14]
4-Substituted Prolines--Similar for -CF3 and -OCF3The impact on lipophilicity was found to be similar for trifluoromethyl and trifluoromethoxy groups.[15]
Binding Affinity

The ability of the -OCF2H group to act as a hydrogen bond donor and its unique conformational properties can lead to improved binding affinity with biological targets.

Table 5: Impact on Biological Activity

Compound ClassTargetObservationReference
Taxoidsβ-tubulinThe 3-CHF2O-benzoyl moiety at the C2 position contributed to enhanced binding and remarkable potency against drug-resistant cancer cell lines.[16]
Estratriene SulfamatesTubulin/STSSulfamates of 2-difluoromethoxyestradiol were often more potent than their non-fluorinated analogs in anti-proliferative assays.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.

traditional_vs_novel cluster_traditional Traditional Method: Difluorocarbene cluster_novel Novel Method: Photoredox Catalysis phenol Phenol / Thiol (Ar-OH / Ar-SH) difluorocarbene :CF2 phenol->difluorocarbene Nucleophilic Attack difluorocarbene_precursor Difluorocarbene Precursor (e.g., ClCF2CO2Na) difluorocarbene_precursor->difluorocarbene Decarboxylation base Base (e.g., Cs2CO3) base->phenol heat Heat heat->difluorocarbene_precursor product_trad Difluoromethoxylated Analog (Ar-OCF2H / Ar-SCF2H) difluorocarbene->product_trad Protonation arene Arene / Heteroarene (Ar-H) ocf2h_radical •OCF2H Radical arene->ocf2h_radical Radical Addition difluoromethoxylating_reagent Difluoromethoxylating Reagent (Radical Precursor) difluoromethoxylating_reagent->ocf2h_radical SET photocatalyst Photocatalyst (e.g., Ru(bpy)3^2+) photocatalyst->difluoromethoxylating_reagent light Visible Light (hν) light->photocatalyst product_novel Difluoromethoxylated Analog (Ar-OCF2H) ocf2h_radical->product_novel Oxidation & Deprotonation

Caption: Comparison of traditional and novel synthesis routes.

experimental_workflow start Start reaction_setup Reaction Setup (Substrate, Reagent, Catalyst, Solvent) start->reaction_setup reaction_conditions Reaction Conditions (Temperature, Light, Atmosphere) reaction_setup->reaction_conditions monitoring Reaction Monitoring (TLC, LC-MS) reaction_conditions->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for synthesis.

property_impact difluoromethoxylation Difluoromethoxylation (-OCH3 -> -OCF2H) metabolic_stability Increased Metabolic Stability difluoromethoxylation->metabolic_stability Blocks O-demethylation lipophilicity Modulated Lipophilicity difluoromethoxylation->lipophilicity Increases logP binding_affinity Enhanced Binding Affinity difluoromethoxylation->binding_affinity H-bond donor pharmacokinetics Improved Pharmacokinetics metabolic_stability->pharmacokinetics lipophilicity->pharmacokinetics binding_affinity->pharmacokinetics

Caption: Impact of difluoromethoxylation on drug properties.

Conclusion and Future Outlook

The synthesis of difluoromethoxylated analogs has been significantly advanced by the development of novel photoredox-catalyzed C-H functionalization methods. These techniques provide a powerful complement to traditional difluorocarbene-based approaches, offering mild conditions and the ability to perform late-stage modifications on complex molecules.

For researchers in drug discovery, the choice between these methods will depend on the specific synthetic challenge. Traditional methods remain highly valuable for the efficient difluoromethylation of phenols and other heteroatom nucleophiles, especially when cost is a primary consideration. Novel photoredox methods, on the other hand, are indispensable for accessing previously unattainable analogs through direct C-H functionalization, thereby accelerating structure-activity relationship (SAR) studies.[4]

The continued development of new, more efficient, and selective difluoromethoxylation reagents and catalytic systems will undoubtedly further empower medicinal chemists to harness the full potential of the difluoromethoxy group in the design of next-generation therapeutics. The ability to fine-tune the physicochemical and biological properties of drug candidates through strategic difluoromethoxylation will remain a critical tool in the quest for safer and more effective medicines.

References

A Comparative Guide to the Reactivity of 1-Bromo-2-(difluoromethoxy)benzene and Its Bromo-Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-bromo-2-(difluoromethoxy)benzene and its corresponding meta (1-bromo-3-(difluoromethoxy)benzene) and para (1-bromo-4-(difluoromethoxy)benzene) isomers. The comparison focuses on three widely utilized transformations in organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the formation of Grignard reagents.

While direct, side-by-side comparative studies for these specific isomers are not extensively available in the current literature, this guide draws upon established principles of physical organic chemistry and supporting data from analogous compounds to predict their relative reactivity. The primary factors influencing their reactivity—steric hindrance and electronic effects—are discussed to provide a rational basis for designing and optimizing synthetic routes.

Predicted Reactivity of Isomers

The reactivity of the bromo-(difluoromethoxy)benzene isomers is primarily dictated by the interplay of two key factors:

  • Electronic Effects : The difluoromethoxy (-OCHF₂) group is moderately electron-withdrawing due to the inductive effect of the two fluorine atoms. This effect can influence the electron density of the aromatic ring and the polarity of the carbon-bromine bond, which in turn affects the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.

  • Steric Effects : The position of the difluoromethoxy group relative to the bromine atom plays a crucial role. In the case of the ortho-isomer, this compound, the substituent's proximity to the reaction center imposes significant steric hindrance. This can impede the approach of bulky palladium catalysts or magnesium metal, thereby reducing the reaction rate.

Based on these principles, the general trend in reactivity for these isomers in palladium-catalyzed cross-coupling reactions is predicted to be:

Para > Meta > Ortho

The para-isomer is expected to be the most reactive due to the favorable electronic influence of the electron-withdrawing group and the absence of steric hindrance. The meta-isomer is predicted to have intermediate reactivity, while the ortho-isomer is expected to be the least reactive due to significant steric hindrance.

G cluster_reactivity Predicted Reactivity Trend cluster_factors Influencing Factors Para-isomer Para-isomer Meta-isomer Meta-isomer Para-isomer->Meta-isomer > Electronic_Effects Electronic Effects (Electron-withdrawing) Para-isomer->Electronic_Effects Ortho-isomer Ortho-isomer Meta-isomer->Ortho-isomer > Meta-isomer->Electronic_Effects Ortho-isomer->Electronic_Effects Steric_Hindrance Steric Hindrance (Proximity to Bromine) Ortho-isomer->Steric_Hindrance

Predicted reactivity of bromo-(difluoromethoxy)benzene isomers.

Quantitative Data from Analogous Systems

To substantiate the predicted reactivity trends, the following tables present data from Suzuki-Miyaura and Buchwald-Hartwig reactions of structurally similar substituted bromobenzenes.

Suzuki-Miyaura Coupling Data for Bromoanisole Isomers

The methoxy group is less electron-withdrawing than the difluoromethoxy group, but the steric comparison remains relevant.

Aryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O801295
3-BromoanisolePhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O801292
2-BromoanisolePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1002485

This data is representative and compiled from various sources for illustrative purposes. Direct comparison under identical conditions is ideal for rigorous analysis.

Buchwald-Hartwig Amination Data for Bromotoluene Isomers

The methyl group is electron-donating, which will influence the electronic effects, but the steric comparison remains a valid point of reference.

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001898
3-BromotolueneMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001896
2-BromotolueneMorpholinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Dioxane1102488

This data is representative and compiled from various sources for illustrative purposes.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the bromo-(difluoromethoxy)benzene isomers. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for each specific isomer.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the coupling of an aryl bromide with phenylboronic acid.

Materials:

  • Bromo-(difluoromethoxy)benzene isomer (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-(difluoromethoxy)benzene isomer, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Ar-Br Ar-Br Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition R-B(OH)2 R-B(OH)2 Transmetalation Transmetalation R-B(OH)2->Transmetalation Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2)->Reductive_Elimination Base Base Base->Transmetalation

Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of an aryl bromide with a secondary amine.[1]

Materials:

  • Bromo-(difluoromethoxy)benzene isomer (1.0 mmol, 1.0 equiv)

  • Secondary amine (e.g., morpholine, 1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromo-(difluoromethoxy)benzene isomer, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add the secondary amine followed by anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

G Ar-Br Ar-Br Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition R2NH R2NH Amine_Coord_Deprot Amine Coordination & Deprotonation R2NH->Amine_Coord_Deprot Pd(0)L Pd(0)L Pd(0)L->Oxidative_Addition Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coord_Deprot->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Regeneration Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 Ar-Pd(II)-Br(L)->Amine_Coord_Deprot Ar-Pd(II)-NR2(L)->Reductive_Elimination Base Base Base->Amine_Coord_Deprot

Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: Grignard Reagent Formation

This protocol describes a standard method for the preparation of an aryl Grignard reagent.[2]

Materials:

  • Bromo-(difluoromethoxy)benzene isomer (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere.

  • Place the magnesium turnings and a crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small amount of anhydrous ether to cover the magnesium.

  • Dissolve the bromo-(difluoromethoxy)benzene isomer in anhydrous ether in the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.

  • The resulting Grignard reagent is a cloudy, grey-to-brown solution and should be used immediately in the subsequent reaction.

G cluster_setup Apparatus Setup cluster_reaction Reaction cluster_product Product Flask Flame-dried Flask (under N2/Ar) Mg Magnesium Turnings Flask->Mg Iodine Iodine Crystal Flask->Iodine Solvent_init Anhydrous Ether/THF Flask->Solvent_init Initiation Initiate with small amount of Ar-Br Flask->Initiation Addition Dropwise addition of Ar-Br solution Initiation->Addition Reflux Maintain gentle reflux Addition->Reflux Completion Stir until Mg is consumed Reflux->Completion Grignard_Reagent Ar-MgBr Solution Completion->Grignard_Reagent Use_Immediately Use immediately in next synthetic step Grignard_Reagent->Use_Immediately

Experimental workflow for Grignard reagent formation.

Conclusion

The reactivity of this compound and its meta and para isomers in common organic transformations is expected to follow a predictable trend based on fundamental steric and electronic principles. The ortho-isomer is anticipated to be the least reactive due to steric hindrance, while the para-isomer is likely the most reactive. The meta-isomer is expected to exhibit intermediate reactivity. The provided protocols offer a starting point for the synthesis of derivatives from these valuable building blocks. However, for any specific application, direct experimental validation and optimization are recommended to determine the optimal reaction conditions for each isomer.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1-Bromo-2-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical information for the handling and disposal of 1-Bromo-2-(difluoromethoxy)benzene. The following guidance is based on the known physical and chemical properties of the compound and safety data for structurally similar halogenated aromatic ethers. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Chemical Properties

Summary of Chemical and Physical Properties:

PropertyValue
Molecular Formula C₇H₅BrF₂O[1]
Molecular Weight 223.015 g/mol [1]
Appearance Colorless transparent liquid[1]
Density ~1.6 ± 0.1 g/cm³ at 20°C[1]
Boiling Point 199.2 ± 30.0 °C at 760 mmHg[1]
Flash Point 88.3 ± 8.8 °C[1]
Vapor Pressure 0.5 ± 0.4 mmHg at 25°C[1]

Anticipated Hazards Based on Analogous Compounds:

HazardClassificationPrecautionary Statements (Examples)
Skin Irritation Category 2[2][3][4]H315: Causes skin irritation.[2][3][4]
Eye Irritation Category 2A[2][3][4]H319: Causes serious eye irritation.[2][3][4]
Respiratory Irritation Category 3[2][3][4]H335: May cause respiratory irritation.[2][3][4]
Flammability Combustible Liquid[1]H227: Combustible liquid.[4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

Protection TypeRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves after use.[3]
Skin and Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential to maintain a safe laboratory environment.

Workflow for Handling this compound:

Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Check handle_transfer Transfer Chemical in Fume Hood prep_hood->handle_transfer Proceed handle_reaction Perform Reaction handle_transfer->handle_reaction storage_seal Seal Container Tightly handle_reaction->storage_seal Post-Use cleanup Decontaminate Work Area handle_reaction->cleanup Post-Reaction storage_store Store in Cool, Dry, Well-Ventilated Area storage_seal->storage_store Disposal Workflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_liquid Collect Liquid Waste in a Labeled, Sealed Container storage_area Store in Designated Hazardous Waste Accumulation Area collect_liquid->storage_area collect_solid Collect Contaminated Solids (e.g., gloves, wipes) Separately collect_solid->storage_area disposal_service Arrange Pickup by a Licensed Waste Disposal Service storage_area->disposal_service Schedule

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.